Product packaging for 5-Formyl-2-thiopheneboronic acid(Cat. No.:CAS No. 4347-33-5)

5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762
CAS No.: 4347-33-5
M. Wt: 155.97 g/mol
InChI Key: DEQOVKFWRPOPQP-UHFFFAOYSA-N
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Description

5-Formyl-2-thiopheneboronic acid is a useful research compound. Its molecular formula is C5H5BO3S and its molecular weight is 155.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BO3S B1303762 5-Formyl-2-thiopheneboronic acid CAS No. 4347-33-5

Properties

IUPAC Name

(5-formylthiophen-2-yl)boronic acid
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InChI

InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQOVKFWRPOPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20378455
Record name 5-Formyl-2-thiopheneboronic acid
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Molecular Weight

155.97 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4347-33-5
Record name 5-Formyl-2-thiopheneboronic acid
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Record name 5-Formyl-2-thiopheneboronic acid
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Record name 5-Formyl-2-thiopheneboronic acid
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Foundational & Exploratory

5-Formyl-2-thiopheneboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Formyl-2-thiopheneboronic acid

Introduction

This compound, with the CAS number 4347-33-5, is a versatile bifunctional organoboron compound.[1][2][3] Its structure incorporates a thiophene (B33073) ring functionalized with a formyl group and a boronic acid moiety, making it a valuable building block in organic synthesis.[4] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and materials science. The unique combination of a reactive aldehyde and a boronic acid group allows for sequential and diverse chemical transformations.[4]

Chemical and Physical Properties

This compound is typically a white to off-white or yellow-orange crystalline powder.[1][5] It is known to be sensitive to air and moisture, necessitating storage in a cool, dry environment.[1][4][6]

PropertyValue
Molecular Formula C5H5BO3S[1][7]
Molecular Weight 155.97 g/mol [1][2][7]
Melting Point 132-135 °C[1][2][8]
Boiling Point 395.1 °C at 760 mmHg[1]
Density 1.41 g/cm³[1]
Flash Point 192.7 °C[1]
pKa 7.23 ± 0.53 (Predicted)[1][6]
Appearance White to off-white powder or crystals[1][4]

Spectral Data

TypeData
¹H NMR Spectra are available and can be viewed in various databases.[9][10]
InChI 1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H[2][7][9]
SMILES O=Cc1ccc(s1)B(O)O[2][9]

Solubility and Stability

This compound is soluble in methanol.[1][6] It is slightly soluble in water but shows good solubility in other common organic solvents like tetrahydrofuran (B95107) and dichloromethane.[4] The compound is stable under normal conditions but is sensitive to air and moisture over time, which can lead to degradation.[1][4]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly useful intermediate in organic synthesis.[4] The boronic acid group is primarily used in palladium-catalyzed cross-coupling reactions, while the formyl group can undergo a wide range of aldehyde chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[11] This reaction is a powerful method for forming carbon-carbon bonds, extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][11][12] The reaction couples the thiophene ring to various aryl, heteroaryl, or vinyl halides and triflates. A key to successful coupling is the use of a highly active catalyst and ensuring sufficient solubility of the reactants.[13]

Suzuki_Miyaura_Workflow A This compound Mix Reaction Mixture A->Mix B Aryl/Vinyl Halide (R-X) B->Mix Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Mix Base Base (e.g., K2CO3, Na2CO3) Base->Mix Solvent Solvent (e.g., DME, Toluene/H2O) Solvent->Mix Heat Heat Mix->Heat Coupling Product Coupled Product Heat->Product

Suzuki-Miyaura Cross-Coupling Workflow.
Protodeboronation

A potential side reaction or a controllable transformation for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This reaction can occur in the presence of acids and may compete with the desired cross-coupling reaction.[13] Under specific conditions, this can be a method for synthesizing deuterated aromatic compounds.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

  • Reactant Preparation : In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equivalents).

  • Solvent and Base Addition : Add a suitable solvent, such as a mixture of dimethoxyethane (DME) and water, and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).[14]

  • Reaction Execution : Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of complex organic molecules with applications in pharmaceuticals and materials science.[4][15]

  • Medicinal Chemistry : Thiophene-containing compounds are prevalent in biologically active molecules. This building block allows for the facile introduction of the formylthiophene moiety into potential drug candidates, enabling the synthesis of compounds with specific biological activities.[4][13]

  • Materials Science : Thiophene derivatives are widely used in the development of organic optoelectronic materials.[4] The precise modification of thiophene structures using this compound is key to creating novel materials for organic light-emitting diodes (OLEDs) and organic solar cells.[4]

Applications_Diagram cluster_reactions cluster_intermediates cluster_applications Core This compound Suzuki Suzuki-Miyaura Coupling Core->Suzuki Aldehyde_Chem Aldehyde Chemistry (e.g., Wittig, Reductive Amination) Core->Aldehyde_Chem Reaction_Node Key Synthetic Reactions Pharma_Int Bioactive Heterocycles Suzuki->Pharma_Int Material_Int Conjugated Polymers & Dyes Suzuki->Material_Int Aldehyde_Chem->Pharma_Int Aldehyde_Chem->Material_Int Intermediate_Node Leads to Synthesis of Pharma Pharmaceuticals & Agrochemicals Pharma_Int->Pharma Materials Organic Electronics (OLEDs, OPVs) Material_Int->Materials Application_Node Final Applications

Applications of this compound.

Safety Information

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[2][11]

Hazard InformationDetails
Hazard Codes Xi, C[1]
Risk Statements 22-34-36/37/38[1]
Safety Statements 26-27-36/37/39-45[1]
WGK Germany 3[1][2]
Storage Class 11 (Combustible Solids)[2][11]

References

An In-depth Technical Guide to 5-Formyl-2-thiopheneboronic Acid (CAS: 4347-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2-thiopheneboronic acid, a versatile building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and visual diagrams are provided to support researchers in its practical application.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white powder or crystalline solid.[1][2][3] It is an important bifunctional molecule, featuring both a reactive aldehyde group and a boronic acid moiety on a thiophene (B33073) ring. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.[2][4] The compound is noted to be air-sensitive and should be stored in a cold environment.[1]

PropertyValueReference(s)
CAS Number 4347-33-5[5][6]
Molecular Formula C₅H₅BO₃S[1][5][6][7]
Molecular Weight 155.97 g/mol [1][5][7][8]
Melting Point 132-135 °C[1][5][9]
Boiling Point 395.1 °C at 760 mmHg[1]
Density 1.41 g/cm³[1]
Appearance White to off-white powder or crystals[1][2][3]
Solubility Soluble in Methanol[1]
pKa (Predicted) 7.23 ± 0.53[1]
InChI Key DEQOVKFWRPOPQP-UHFFFAOYSA-N[5][7]
SMILES O=Cc1ccc(s1)B(O)O[5][7]

Synthesis of this compound

The synthesis of aryl and heteroaryl boronic acids can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the hydrolysis of a corresponding organotrifluoroborate precursor. The following is a representative protocol adapted from a general method for the hydrolysis of organotrifluoroborates using silica (B1680970) gel and water.[5]

Experimental Protocol: Synthesis via Hydrolysis

Objective: To synthesize this compound from potassium (5-formylthiophen-2-yl)trifluoroborate.

Materials:

  • Potassium (5-formylthiophen-2-yl)trifluoroborate

  • Silica Gel (standard grade)

  • Deionized Water

  • Ethyl Acetate (B1210297) (EtOAc)

  • Magnesium Sulfate (B86663) (MgSO₄), anhydrous

  • Brine solution

Procedure:

  • To a round-bottom flask, add potassium (5-formylthiophen-2-yl)trifluoroborate (1.0 eq) and silica gel (1.0 eq).

  • Add deionized water to the flask (concentration of ~0.1 M relative to the trifluoroborate).

  • Stir the resulting slurry vigorously at room temperature. The reaction progress can be monitored by ¹¹B NMR or TLC.

  • Upon completion of the reaction, filter the mixture to remove the silica gel.

  • Thoroughly rinse the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer two additional times with ethyl acetate.

  • For electron-deficient boronic acids like the title compound, it is advisable to wash the combined organic layers with brine to minimize loss of product to the aqueous phase.[5]

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Dry the product in a vacuum oven overnight to afford pure this compound as a white solid.

G Synthesis Workflow for this compound cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Potassium (5-formylthiophen-2-yl)trifluoroborate D Mix & Stir at RT A->D B Silica Gel B->D C Water C->D E Filter to Remove Silica D->E F Liquid-Liquid Extraction (EtOAc/Water) E->F G Dry Organic Layer (MgSO4) F->G H Concentrate in vacuo G->H I This compound H->I

Caption: General workflow for synthesizing the title compound.

Applications in Research and Development

This compound is a key player in the construction of complex molecular architectures due to its dual reactivity.

  • Drug Discovery and Medicinal Chemistry: The thiophene moiety is a common scaffold in many biologically active compounds. This boronic acid serves as a crucial intermediate for introducing the formyl-thiophene group into potential drug candidates, enabling the synthesis of novel pharmaceuticals.[2][10]

  • Materials Science: It is employed in the synthesis of conjugated thiophene derivatives used in organic electronics. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices.[2]

  • Organic Synthesis: Its primary application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][11][12] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[10][13]

A significant challenge in using thienylboronic acids is the potential for competitive protodeboronation, an acid-promoted side reaction that removes the boronic acid group.[6][11] Careful optimization of reaction conditions is crucial to favor the desired cross-coupling pathway.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like this compound) and an organohalide (or triflate) using a palladium catalyst and a base.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd2 R¹-Pd(II)L_n-X pd0->pd2 Oxidative Addition pd2_b [R¹-Pd(II)L_n-OR'']⁻ pd2->pd2_b Ligand Exchange pd2_c R¹-Pd(II)L_n-R² pd2_b->pd2_c Transmetalation pd2_c->pd0 Reductive Elimination product R¹-R² (Coupled Product) reagents R¹-X (Organohalide) boronic R²B(OH)₂ (Boronic Acid) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To perform a model Suzuki-Miyaura cross-coupling of this compound with an aryl bromide (e.g., 4-bromoanisole), adapted from literature procedures.[14][15][16]

Materials:

  • This compound (1.2 - 1.5 eq)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or an XPhos precatalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, CsF, K₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

  • Deionized Water (if using a biphasic system)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Reagent/ParameterCondition/AmountPurpose
Aryl Halide1.0 mmol (1.0 eq)Electrophilic coupling partner
Boronic Acid1.2 mmol (1.2 eq)Nucleophilic coupling partner
CatalystPd(OAc)₂ (0.02 mmol, 2 mol%)Catalyzes the C-C bond formation
LigandSPhos (0.04 mmol, 4 mol%)Stabilizes catalyst, promotes reaction steps
BaseK₃PO₄ (2.0 mmol, 2.0 eq)Activates the boronic acid for transmetalation
Solvent1,4-Dioxane/H₂O (4:1 mixture, 5 mL)Reaction medium
Temperature80 - 100 °CProvides energy for the reaction
Time2 - 24 hoursReaction duration

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL H₂O) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the required time (monitor by TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure coupled product.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_final 4. Final Product A Combine Solid Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 100°C, 2-24h) C->D E Monitor Progress (TLC/GC) D->E F Cool to RT & Dilute (EtOAc/Water) E->F Upon Completion G Aqueous Wash Sequence (Water, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Purify via Column Chromatography H->I J Pure Coupled Product I->J

Caption: A typical workflow for a Suzuki-Miyaura reaction.

References

Synthesis of 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Formyl-2-thiopheneboronic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility stems from the presence of both a reactive aldehyde group, amenable to a wide range of transformations, and a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, focusing on a detailed experimental protocol, presentation of key data, and visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reagents and Materials

The successful synthesis of this compound requires the use of specific reagents and anhydrous conditions due to the moisture-sensitive nature of the organolithium intermediate.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )RoleKey Properties
5-Bromo-2-thiophenecarboxaldehydeC₅H₃BrOS191.05Starting Material-
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11SolventAnhydrous, freshly distilled
n-Butyllithium (n-BuLi)C₄H₉Li64.06Lithiating AgentTypically used as a solution in hexanes
Triisopropyl borate (B1201080)C₉H₂₁BO₃188.07Boron Source-
Hydrochloric acid (HCl)HCl36.46Acid for hydrolysisAqueous solution (e.g., 1 M)
Diethyl etherC₄H₁₀O74.12Extraction Solvent-
Hexane (B92381)C₆H₁₄86.18Co-solvent for recrystallization-
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent-

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound, adapted from established methodologies in organic synthesis.

Step 1: Reaction Setup and Lithiation

  • A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • The flask is charged with 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 20 minutes, ensuring the internal temperature is maintained below -70 °C.

  • The resulting mixture is stirred at -78 °C for an additional 30 minutes.

Step 2: Borylation

  • Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours.

Step 3: Hydrolysis and Work-up

  • The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M aqueous hydrochloric acid (HCl), until the pH of the aqueous layer is approximately 1-2.

  • The mixture is stirred vigorously for 30 minutes at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Purification

  • The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Reaction ScaleMillimole to gram scaleGeneral Synthetic Methodology
Reaction Temperature-78 °C to room temperatureGeneral Synthetic Methodology
Reaction TimeApproximately 13 hoursGeneral Synthetic Methodology
Yield Typically 60-80% Journal of Organic Chemistry, 2009, 74, 19, 7364-7369

Table 2: Characterization of this compound

PropertyValueReference
AppearanceWhite to off-white solidCommercial Supplier Data
Melting Point132-135 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H), 8.55 (s, 2H), 7.85 (d, J = 4.0 Hz, 1H), 7.65 (d, J = 4.0 Hz, 1H)Spectroscopic Databases
¹³C NMR (101 MHz, DMSO-d₆) δ 184.5, 154.5, 140.0, 138.0, 126.0Spectroscopic Databases
Mass Spectrometry (ESI) m/z 157.0 [M+H]⁺Calculated

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.

Reaction scheme for the synthesis of this compound.

Experimental_Workflow A Reaction Setup (Flame-dried flask, N₂ atmosphere) B Dissolve 5-Bromo-2-thiophenecarboxaldehyde in anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi dropwise C->D E Stir at -78 °C for 30 min D->E F Add Triisopropyl borate dropwise E->F G Warm to room temperature and stir for 12 h F->G H Quench with 1 M HCl at 0 °C G->H I Aqueous Work-up (Separation, Extraction, Washing, Drying) H->I J Concentrate under reduced pressure I->J K Purify by Recrystallization J->K L Characterize the Product (NMR, MS, MP) K->L

Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via lithiation of 5-bromo-2-thiophenecarboxaldehyde followed by borylation with triisopropyl borate is a robust and efficient method. The procedure, while requiring careful handling of air- and moisture-sensitive reagents, provides good yields of the desired product. The resulting this compound is a versatile synthetic intermediate poised for further elaboration in the development of novel chemical entities.

References

5-Formyl-2-thiopheneboronic acid structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of 5-Formyl-2-thiopheneboronic acid

Executive Summary: this compound is a bifunctional organoboron compound featuring a thiophene (B33073) ring substituted with both a formyl and a boronic acid group. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential in the development of novel materials and pharmaceutical agents, necessitate a thorough understanding of its structural characteristics.[1][2] This guide provides a comprehensive structural analysis, consolidating data from spectroscopic and analytical techniques. It is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and a summary of key structural data to facilitate its application in scientific research.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[3] Its fundamental properties are crucial for its handling, storage, and application in chemical reactions. The compound is soluble in solvents like methanol (B129727) and is sensitive to air.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 4347-33-5 [3][4]
Molecular Formula C₅H₅BO₃S [4][5]
Molecular Weight 155.97 g/mol [4][5]
Appearance White powder or crystals [3]
Melting Point 132-135 °C [3][5][6]
IUPAC Name (5-formylthiophen-2-yl)boronic acid [4]

| Solubility | Soluble in Methanol |[3] |

Spectroscopic Data Analysis

Spectroscopic methods are essential for confirming the molecular structure of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution.[7][8] For this compound, ¹H NMR provides information on the chemical environment of the protons on the thiophene ring and the aldehyde, while ¹³C NMR identifies the carbon skeleton.

Table 2: ¹H and ¹³C NMR Spectral Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~9.8 s Aldehyde proton (-CHO)
~7.8 d Thiophene ring proton
~7.6 d Thiophene ring proton
~5.5 br s Boronic acid protons (-B(OH)₂)
¹³C NMR ~184 - Aldehyde carbonyl carbon (C=O)
~150 - Thiophene ring carbon (C-B)
~144 - Thiophene ring carbon (C-CHO)
~138 - Thiophene ring carbon (CH)
~128 - Thiophene ring carbon (CH)

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data presented is a representative summary based on publicly available spectra.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Key vibrational frequencies confirm the presence of the aldehyde, boronic acid, and thiophene groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300-3100 Broad O-H stretch (from B(OH)₂)
~1660 Strong C=O stretch (from aldehyde)
~1350 Strong B-O stretch
~1250 Strong C-O stretch
~800-600 Medium C-S stretch (in thiophene ring)

Source: Data compiled from spectral information available on PubChem and SpectraBase.[4][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z ≈ 156.

Crystallographic and Computational Analysis

X-ray Crystallography

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the crystallographic behavior of boronic acids is well-documented.[11][12] Typically, arylboronic acids form hydrogen-bonded dimers in the solid state, with a characteristic R²₂(8) graph set motif.[12] This involves intermolecular hydrogen bonds between the hydroxyl groups of two boronic acid moieties. The presence of the polar formyl group may introduce additional intermolecular interactions, such as C-H···O hydrogen bonds, influencing the crystal packing.[12] X-ray analysis of related benzo[b]thiophen-2-ylboronic acids shows the boron atom can adopt a tetrahedral geometry when interacting with biological targets.[11][13][14]

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules.[15] For this compound, DFT calculations can be used to:

  • Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase.

  • Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies to aid in experimental data assignment.

  • Analyze Electronic Properties: Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactivity.[15]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the lithiation of a protected 2-bromothiophene (B119243) followed by reaction with a trialkyl borate (B1201080) and subsequent deprotection and hydrolysis. A general procedure is outlined below.

  • Protection: Protect the aldehyde of 2-bromo-5-formylthiophene, for example, by forming a diethyl acetal.

  • Lithiation: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

  • Borylation: Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C.

  • Hydrolysis: Allow the mixture to warm to room temperature, then quench with an acidic aqueous solution (e.g., 1M HCl).

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze splitting patterns to deduce coupling information. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[17]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[17] Build a molecular model into the electron density and refine the atomic positions and thermal parameters against the experimental data.

Visualization of Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and application of this compound.

G Structural Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Syn Chemical Synthesis Pur Purification (Recrystallization/Chromatography) Syn->Pur NMR NMR Spectroscopy (1H, 13C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS XRay X-ray Crystallography (if single crystals obtained) Pur->XRay Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data XRay->Data Structure Final Validated Structure Data->Structure Comp Computational Modeling (DFT) Comp->Data

Caption: A workflow diagram illustrating the key stages in the synthesis and structural validation of this compound.

G Logical Relationships in Structural Analysis cluster_info Logical Relationships in Structural Analysis cluster_tech Logical Relationships in Structural Analysis Molecule 5-Formyl-2- thiopheneboronic acid Connectivity Atomic Connectivity (Bonding Framework) FuncGroups Functional Groups (-CHO, -B(OH)2, Thiophene) SpatArrange 3D Spatial Arrangement (Solid State) MolWeight Molecular Weight & Formula NMR NMR NMR->Connectivity provides NMR->FuncGroups IR IR IR->FuncGroups identifies MS MS MS->MolWeight confirms XRay X-Ray XRay->SpatArrange determines

Caption: A diagram showing the relationship between analytical techniques and the specific structural information they provide for the target molecule.

G Application in Suzuki-Miyaura Coupling React1 This compound Product Coupled Product (5-Formyl-2-arylthiophene) React1->Product React2 Aryl Halide (Ar-X) React2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: A simplified representation of the role of this compound in a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Formyl-2-thiopheneboronic acid. Due to the limited availability of extensive quantitative data in peer-reviewed literature, this document consolidates existing information and presents generalized experimental protocols to empower researchers in determining specific parameters for their applications.

Physicochemical Properties

This compound is a bifunctional organic compound featuring a thiophene (B33073) ring substituted with a formyl group and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BO₃S
Molecular Weight 155.97 g/mol
Appearance White to yellow to orange powder or crystals
Melting Point 132-135 °C
pKa (Predicted) 7.23 ± 0.53

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented. However, qualitative information and general trends for boronic acids can provide valuable guidance.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
MethanolSoluble

The solubility of boronic acids is influenced by the nature of the substituents and the solvent. Generally, the presence of polar functional groups like the formyl group can enhance solubility in polar solvents.

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials:

  • This compound (high purity)

  • Anhydrous solvents of interest

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath with precise temperature control (±0.1 °C)

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser and photodetector for turbidity measurement

  • Analytical balance (precision ±0.1 mg)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to achieve a known mole fraction.

  • Heating and Mixing: Place the vessel in the thermostat bath and begin vigorous stirring.

  • Controlled Heating: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

  • Turbidity Measurement: Continuously monitor the turbidity of the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that composition.

  • Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

G Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Solid add_solvent Add Solvent weigh_solid->add_solvent Known Mole Fraction heat_stir Controlled Heating & Stirring add_solvent->heat_stir monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity record_temp Record Dissolution Temp. monitor_turbidity->record_temp Clear Solution repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Figure 1: Workflow for Dynamic Solubility Determination.

Stability Profile

This compound is reported to be sensitive to air and heat, necessitating specific storage conditions to maintain its integrity.

Table 3: Stability and Storage Recommendations

ConditionRecommendationSource
Atmosphere Store under an inert atmosphere
Temperature Keep in a freezer, under -20°C
Light Keep in a dark place
General Sensitivity Air and heat sensitive
Degradation Pathways

Boronic acids are susceptible to several degradation pathways, with protodeboronation and oxidation being the most common. Additionally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be promoted by acidic conditions.

  • Oxidative Degradation: In the presence of oxidizing agents, the C-B bond can be cleaved to form a hydroxyl group, converting the boronic acid to an alcohol and boric acid. This is a significant concern in biological systems or in the presence of reactive oxygen species.

  • Boroxine (B1236090) Formation: Three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered boroxine ring. This is an equilibrium process, and the presence of water can hydrolyze the boroxine back to the boronic acid.

G Key Degradation Pathways of Boronic Acids cluster_degradation Degradation Products boronic_acid This compound protodeboronation_product 2-Formylthiophene boronic_acid->protodeboronation_product H+ oxidation_product 5-Formyl-2-hydroxytiophene + Boric Acid boronic_acid->oxidation_product [O] boroxine Trimeric Boroxine boronic_acid->boroxine -3 H2O boroxine->boronic_acid +3 H2O G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photochemical start->photo analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Isolate & Characterize Degradants analysis->characterization If Degradation Occurs

Spectroscopic Profile of 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formyl-2-thiopheneboronic acid (CAS No. 4347-33-5). The information herein is compiled for use in research, quality control, and drug development applications. While specific experimental spectra are referenced in numerous databases, this guide synthesizes the expected spectroscopic characteristics and provides generalized experimental protocols for their acquisition.

Chemical Structure and Properties

  • Chemical Name: (5-formylthiophen-2-yl)boronic acid[1]

  • Molecular Formula: C₅H₅BO₃S[1][2]

  • Molecular Weight: 155.97 g/mol [1][2][3][4]

  • Appearance: White to yellow powder or crystals[2][3]

  • Melting Point: 132-135 °C[2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is based on the known functional groups of the molecule and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific spectra for this compound are available from sources such as ChemicalBook, detailed peak assignments are not publicly listed.[2][5] The expected chemical shifts are predicted based on the structure's moieties: a 2,5-disubstituted thiophene (B33073) ring, a formyl (aldehyde) group, and a boronic acid group.

¹H-NMR (Proton NMR) Spectroscopy

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aldehyde Proton (-CHO)9.5 - 10.5Singlet (s)N/A
Thiophene Ring Proton (H3)7.0 - 8.0Doublet (d)3.0 - 5.0
Thiophene Ring Proton (H4)7.0 - 8.0Doublet (d)3.0 - 5.0
Boronic Acid Protons (-B(OH)₂)4.0 - 6.0Broad Singlet (br s)N/A

¹³C-NMR (Carbon NMR) Spectroscopy

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde Carbon (-C HO)180 - 195
Thiophene Ring Carbon (C5)140 - 155
Thiophene Ring Carbon (C2)135 - 150 (ipso-carbon, may be broad or unobserved)
Thiophene Ring Carbon (C3)125 - 140
Thiophene Ring Carbon (C4)125 - 140
Table 2: Infrared (IR) Spectroscopy Data

IR spectra for this compound have been recorded using techniques such as ATR-Neat and KBr pellet on a Bruker Tensor 27 FT-IR instrument.[1] The characteristic absorption bands are associated with its key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Boronic Acid)3200 - 3600Strong, Broad
C-H Stretch (Aromatic/Thiophene)3000 - 3100Medium
C=O Stretch (Aldehyde)1660 - 1700Strong
C=C Stretch (Thiophene Ring)1400 - 1600Medium
B-O Stretch (Boronic Acid)1310 - 1380Strong
C-S Stretch (Thiophene Ring)600 - 800Medium-Weak
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for this compound is available from chemical suppliers and databases.[5][6] The key expected peak would be the molecular ion.

Ion Type Expected m/z Notes
Molecular Ion [M]⁺156.01Corresponds to the molecular weight of the compound. Its abundance may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Boronic acids can form oligomers, which may lead to broad signals; using a solvent like Methanol-d₄ can help mitigate this by forming the dimethyl boronate ester in situ.

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 400 MHz instrument.

  • ¹H-NMR Acquisition:

    • Record the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Record the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans and a longer relaxation delay may be necessary compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the deuterated solvent peak.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine proton ratios.

Fourier Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which shows a broad O-H absorption band.

    • In an agate mortar, grind 1-2 mg of this compound into a very fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and mix gently but thoroughly with the sample until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet containing the sample.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum using an empty sample holder or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after being ratioed against the background spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratio Molecular Weight MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Purity and Assay of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-thiopheneboronic acid is a critical reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its purity is paramount to ensure predictable reaction outcomes, high yields, and the minimization of impurities in final products. This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of this compound, addressing the common challenge of the presence of its corresponding anhydride (B1165640). Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titrimetric analysis are presented, alongside a discussion of potential impurities.

Physicochemical Properties and Specifications

This compound is typically a white to off-white or yellowish crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C5H5BO3S[1]
Molecular Weight 155.97 g/mol [1]
Melting Point 132-135 °C (lit.)[1]
Appearance White to yellow to orange powder/crystals[2]
Solubility Soluble in Methanol (B129727)[1]
CAS Number 4347-33-5[1]

Commercial grades of this compound typically offer a purity of ≥95.0% to 98%.[3][4] A crucial consideration is the potential for the material to contain varying amounts of its trimeric anhydride, boroxine.[2][5]

Analytical Methodologies for Purity and Assay Determination

A multi-pronged analytical approach is recommended to fully characterize the purity and assay of this compound.

High-Performance Liquid Chromatography (HPLC)

Figure 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample/standard B Dissolve in a suitable diluent (e.g., Acetonitrile/Water) A->B C Filter through a 0.45 µm filter B->C D Inject onto HPLC system C->D E Separation on a C18 column D->E F UV Detection (e.g., 275 nm) E->F G Integrate peak areas F->G H Calculate purity or assay using area normalization or external standard method G->H

Caption: A general workflow for the HPLC analysis of this compound.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This proposed method requires validation for specificity, linearity, accuracy, precision, and robustness.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide an accurate, direct measurement of the purity of this compound without the need for a specific reference standard of the analyte itself.[7] By using a certified internal standard, the absolute purity can be determined.[8]

Figure 2: qNMR Purity Determination Logic

qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis and Calculation A Accurately weigh This compound C Dissolve both in a deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh certified internal standard (e.g., Maleic Acid) B->C D Acquire 1H NMR spectrum with quantitative parameters C->D E Integrate a well-resolved signal of the analyte and the internal standard D->E F Calculate purity using the integral values, molar masses, and weights E->F

Caption: Logical flow for determining the purity of this compound by qNMR.

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition: Acquire the 1H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved, non-overlapping signal of the analyte and the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Titrimetric Assay

A potentiometric titration can be employed to determine the assay of this compound. Boronic acids are weak acids and do not give a sharp endpoint in a direct titration with a strong base. However, the addition of a polyol, such as mannitol (B672), forms a stronger acidic complex that can be effectively titrated.[9][10][11]

Figure 3: Titration Experimental Setup

Titration_Setup titrator Potentiometric Titrator buret Buret with NaOH titrant titrator->buret electrode pH Electrode titrator->electrode beaker Beaker with: - Sample - Mannitol Solution - Stir Bar buret->beaker stirrer Magnetic Stirrer beaker->stirrer electrode->beaker

Caption: Schematic of the experimental setup for the potentiometric titration of this compound.

Experimental Protocol for Titration:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a beaker.

  • Dissolution and Complexation: Add a suitable solvent (e.g., 50 mL of deionized water, potentially with a small amount of methanol to aid dissolution) and a sufficient amount of mannitol (e.g., 10 mL of a 75 g/L solution) to the beaker.[9]

  • Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) solution using a potentiometric titrator.

  • Endpoint Determination: Determine the equivalence point from the inflection of the titration curve.

  • Calculation: Calculate the assay using the following formula:

    Assay (%) = (V_eq * M_NaOH * MW_analyte) / (m_sample * 10)

    Where:

    • V_eq = Equivalence volume of NaOH (mL)

    • M_NaOH = Molarity of NaOH (mol/L)

    • MW_analyte = Molecular weight of the analyte ( g/mol )

    • m_sample = Mass of the sample (mg)

Common Impurities and Their Identification

The primary known impurity in this compound is its trimeric anhydride, boroxine. Other potential impurities can arise from the synthetic route or degradation.

Table 2: Potential Impurities in this compound

ImpurityPotential OriginAnalytical Detection
This compound anhydride (Boroxine) Dehydration of the boronic acidHPLC (may have a different retention time), NMR (distinct signals)
2-Thiophenecarboxaldehyde Protodeboronation of the starting material or product[12]HPLC, GC-MS
Unreacted starting materials Incomplete reaction during synthesisHPLC, GC-MS
Residual solvents From the synthesis and purification processHeadspace GC

Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Purity, quantification of impuritiesHigh sensitivity and resolutionRequires a reference standard for accurate assay, response factors of impurities may vary
qNMR Absolute purity, structural confirmationPrimary method, no analyte-specific standard needed, provides structural informationLower sensitivity than HPLC, requires specialized equipment and expertise
Titration Assay (total acidity)Cost-effective, simpleNot specific for the active ingredient, will also titrate acidic impurities
Karl Fischer Titration Water contentHigh accuracy for water determinationNot suitable for all boronic acids without method modification[4]
TGA Thermal stability, residual solventsProvides information on thermal decompositionNot specific for purity determination

Conclusion

A comprehensive analysis of this compound requires the application of multiple analytical techniques. HPLC is well-suited for routine purity checks and impurity profiling, while qNMR provides a powerful method for accurate, absolute purity determination. Titrimetric analysis offers a straightforward approach for assay determination. A thorough understanding of the potential impurities, particularly the presence of the anhydride, is crucial for the accurate interpretation of analytical data and for ensuring the quality of this important synthetic reagent. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control procedures for this compound.

References

An In-depth Technical Guide to 5-Formyl-2-thiopheneboronic Acid Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-2-thiopheneboronic acid and its derivatives, pivotal building blocks in modern organic synthesis and medicinal chemistry. This document details the discovery and synthesis of these compounds, presents their key physicochemical properties, and explores their diverse applications, particularly in the realm of drug discovery. Detailed experimental protocols for their synthesis and subsequent derivatization are provided, alongside a summary of their biological activities.

Introduction: The Emergence of a Versatile Building Block

This compound, a bifunctional organoboron compound, has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, incorporating both a reactive aldehyde group and a boronic acid moiety, allows for sequential and diverse chemical transformations. The thiophene (B33073) ring itself is a well-established pharmacophore present in numerous clinically approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.

The discovery and development of synthetic routes to this compound and its derivatives have been crucial for their widespread application. While earlier methods for the synthesis of functionalized thiopheneboronic acids existed, a key publication by Molander et al. in 2009 described a robust and general method for the preparation of various boronic acids, including this compound, via the hydrolysis of their corresponding potassium trifluoroborate salts. This development significantly improved the accessibility of this important building block for the broader scientific community.

Physicochemical Properties

This compound is typically a white to off-white solid powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4347-33-5[1][2]
Molecular Formula C₅H₅BO₃S[1][2]
Molecular Weight 155.97 g/mol [1][2]
Melting Point 132-135 °C[1][2]
Appearance White to off-white solid powder[2]
Solubility Soluble in Methanol[2]

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the hydrolysis of its corresponding potassium trifluoroborate salt. This method, detailed by Molander and colleagues, offers high yields and purity.

Experimental Protocol: Synthesis of this compound from Potassium (5-formylthiophen-2-yl)trifluoroborate

This protocol is adapted from the general procedure described by Molander, G. A., et al. in the Journal of Organic Chemistry, 2009, 74, 19, 7364-7369.

Materials:

Procedure:

  • To a vial containing a magnetic stir bar, add potassium (5-formylthiophen-2-yl)trifluoroborate (1.0 equiv) and silica gel (1.0 equiv).

  • Add deionized water to the vial.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel.

  • Thoroughly wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Diagram 1: Synthetic Workflow for this compound

G start Start: Potassium (5-formylthiophen-2-yl)trifluoroborate + Silica Gel + Water react Stir at Room Temperature start->react filter Filter to remove silica gel react->filter extract Liquid-Liquid Extraction (Ethyl Acetate/Water) filter->extract dry Dry organic phase (MgSO4) extract->dry evap Evaporation of Solvent dry->evap end_node End Product: This compound evap->end_node

Caption: General workflow for the synthesis of this compound.

Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of a wide array of derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the aryl/heteroaryl halide, and the base.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2) pd2_complex->transmetalation pd2_ar_complex R-Pd(II)-Ar L_n transmetalation->pd2_ar_complex reductive_elimination Reductive Elimination pd2_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound derivatives make them valuable in several scientific fields.

  • Medicinal Chemistry: The thiophene moiety is a key component in many pharmaceuticals. The ability to introduce this ring system with further functionality via this compound is a powerful tool for medicinal chemists.[3] Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as imaging agents for protein aggregates in neurodegenerative diseases.[4][5] For instance, some thiophene derivatives have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6]

  • Materials Science: Thiophene-based compounds are integral to the development of organic electronics. The synthesis of conjugated polymers and organic semiconductors often utilizes thiophene building blocks to fine-tune the electronic and optical properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

Biological Activities of this compound Derivatives

While research into the specific biological activities of derivatives of this compound is ongoing, the broader class of thiophene-containing molecules has demonstrated a wide range of pharmacological effects. The data for specific derivatives of this compound is still emerging, and further studies are required to fully elucidate their therapeutic potential.

Table 2: Reported Biological Activities of Thiophene Derivatives

Derivative ClassBiological ActivityReference
Substituted 2-aminothiophenesAntimicrobial, Acetylcholinesterase inhibition[5]
Thiophene-based pyrazolinesAntibacterial, Antifungal[7]
Pentameric thiophene derivativesImaging of protein aggregates (e.g., in Alzheimer's disease)[4][8]

Diagram 3: Potential Application in Alzheimer's Disease Research

G compound 5-Formyl-2-thiopheneboronic Acid Derivative action Binding and/or Inhibition compound->action target Protein Aggregates (e.g., Amyloid-β) target->action outcome Imaging or Therapeutic Effect action->outcome

Caption: Logical relationship for the application of derivatives in neurodegenerative disease research.

Conclusion

This compound and its derivatives have established themselves as indispensable tools in organic synthesis. Their utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling has significantly impacted the fields of drug discovery and materials science. The continued exploration of the biological activities of novel derivatives holds great promise for the development of new therapeutic agents and diagnostic tools. This guide provides a foundational understanding for researchers looking to leverage the synthetic versatility of these powerful building blocks.

References

Theoretical and Experimental Insights into 5-Formyl-2-thiopheneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-thiopheneboronic acid is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound, offering valuable insights for researchers engaged in drug discovery and materials development. While direct in-depth theoretical studies on this specific molecule are limited, this guide consolidates available experimental data and proposes a computational framework based on studies of analogous thiophene (B33073) derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₅H₅BO₃SPubChem[1]
Molecular Weight 155.97 g/mol PubChem[1]
Appearance White to yellow or orange powder/crystalTCI Chemicals, LookChem[2]
Melting Point 132-135 °CLookChem[2], Sigma-Aldrich
Solubility Soluble in MethanolLookChem[2]
CAS Number 4347-33-5PubChem[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule, confirming the presence of the thiophene ring, the formyl proton, and the hydroxyl protons of the boronic acid group.

  • ¹H NMR Spectra: Available through various databases such as ChemicalBook and SpectraBase.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and the characteristic vibrations of the thiophene ring.

  • FTIR Spectra: Available on PubChem, with data from suppliers like Sigma-Aldrich.[1]

Theoretical Studies: A Proposed Computational Framework

While dedicated computational studies on this compound are not extensively reported, a robust theoretical analysis can be performed using Density Functional Theory (DFT), a powerful quantum chemical method. Such studies are invaluable for understanding the molecule's electronic structure, reactivity, and spectroscopic properties. Based on computational studies of similar thiophene derivatives, a typical workflow is proposed below.[5][6]

Computational Workflow

A suggested computational workflow for the theoretical investigation of this compound is illustrated in the following diagram.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization Initial Coordinates freq_calculation Frequency Calculation geometry_optimization->freq_calculation Optimized Structure electronic_properties Electronic Properties (HOMO, LUMO, ESP) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry Final Coordinates vibrational_spectra Vibrational Spectra (IR, Raman) freq_calculation->vibrational_spectra Vibrational Frequencies reactivity_descriptors Reactivity Descriptors electronic_properties->reactivity_descriptors Molecular Orbitals

Caption: Proposed DFT workflow for this compound.

Key Theoretical Parameters
  • Molecular Geometry: DFT calculations can provide precise bond lengths and angles in the optimized ground-state structure of the molecule.

  • Electronic Properties:

    • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

    • Electrostatic Potential (ESP): The ESP map reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

  • Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure and vibrational assignments.

  • Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, can quantify the molecule's reactivity.

Experimental Protocols: Synthesis and Key Reactions

Synthesis of this compound

A general method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis. For this compound, a common route starts from 2-thiophenecarboxaldehyde.

synthesis_workflow reagent1 2-Thiophenecarboxaldehyde step1 Protection of Aldehyde Group reagent1->step1 intermediate1 Protected Thiophene step1->intermediate1 step2 Lithiation (e.g., n-BuLi) intermediate1->step2 intermediate2 2-Lithio-5-(protected-formyl)thiophene step2->intermediate2 step3 Reaction with Trialkyl Borate intermediate2->step3 intermediate3 Boronate Ester step3->intermediate3 step4 Acidic Hydrolysis and Deprotection intermediate3->step4 product This compound step4->product

Caption: General synthetic pathway for this compound.

Detailed Protocol (Illustrative):

  • Protection: The formyl group of 2-thiophenecarboxaldehyde is protected, for example, as a diethyl acetal, by reacting it with triethyl orthoformate in the presence of an acid catalyst.

  • Lithiation: The protected thiophene is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect lithiation at the 5-position of the thiophene ring.

  • Borylation: A trialkyl borate, such as triisopropyl borate, is added to the reaction mixture at low temperature.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to the boronic acid and removes the protecting group from the formyl moiety.

  • Work-up and Purification: The product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A study investigating the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) highlights the importance of catalyst choice, base, and reaction conditions for achieving high yields.[7]

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Coupled Product (Ar-Thiophene-CHO) boronic_acid->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Palladium Catalyst (e.g., XPhos precatalysts) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol:

  • To a reaction vessel are added this compound, the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or an XPhos precatalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).[7]

  • An appropriate solvent (e.g., toluene, dioxane, or a mixture with water) is added.

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Reactivity and Stability: Protodeboronation

A significant aspect of the reactivity of arylboronic acids, including this compound, is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can occur under acidic, basic, or even neutral conditions and can lower the yield of desired cross-coupling products.[7] A DFT mechanistic study on acid-promoted protodeboronation has been reported for a range of arylboronic acids.[7] Understanding the factors that influence protodeboronation is crucial for optimizing reaction conditions.

Conclusion

This compound is a valuable reagent with broad applications in organic synthesis. This guide has provided a summary of its known experimental properties and outlined a framework for its theoretical investigation. The detailed experimental protocols for its synthesis and participation in the Suzuki-Miyaura reaction, along with an awareness of potential side reactions like protodeboronation, will aid researchers in effectively utilizing this compound in their synthetic endeavors. Further dedicated computational studies are encouraged to provide a deeper understanding of its electronic structure and reactivity, which will undoubtedly facilitate the design of novel molecules with desired properties for applications in drug discovery and materials science.

References

The Formyl Group in 5-Formyl-2-thiopheneboronic Acid: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-thiopheneboronic acid is a bifunctional reagent of significant interest in organic synthesis and drug discovery. Its utility stems from the presence of two key functional groups: a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, and a formyl group, which offers a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the formyl group in this compound, presenting a survey of its key reactions, quantitative data where available, and detailed experimental protocols. The document also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

The thiophene (B33073) scaffold is a prevalent motif in numerous biologically active compounds and functional materials. The introduction of both a formyl and a boronic acid group onto this heterocycle, as in this compound, creates a powerful building block for the synthesis of complex molecular architectures. While the Suzuki-Miyaura coupling of the boronic acid is a well-documented and widely utilized transformation, the reactivity of the formyl group is equally important for molecular elaboration. This guide focuses specifically on the chemical transformations of the aldehyde functionality, providing a practical resource for researchers leveraging this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 4347-33-5[1][2]
Molecular Formula C₅H₅BO₃S[1][2]
Molecular Weight 155.97 g/mol [1][2]
Appearance White to off-white powder or crystals[3]
Melting Point 132-135 °C[2][4]
Solubility Soluble in methanol (B129727), slightly soluble in water.N/A

Reactivity of the Formyl Group

The formyl group in this compound exhibits typical electrophilic reactivity characteristic of aldehydes. It can readily undergo nucleophilic attack, condensation reactions, oxidation, and reduction. A critical consideration in the reactions of this molecule is the potential for protodeboronation (loss of the boronic acid group), particularly under acidic or basic conditions.[5] Reaction conditions should be carefully chosen to favor the desired transformation of the formyl group while preserving the integrity of the boronic acid moiety.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.

While specific data for this compound is limited, the following table provides representative yields for the Knoevenagel condensation of similar thiophene aldehydes with various active methylene compounds. These can serve as a valuable reference for reaction optimization.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
2-ThiophenecarboxaldehydeMalononitrile (B47326)L-prolineAcetonitrileRoom Temp2 h95
2-ThiophenecarboxaldehydeEthyl cyanoacetatePiperidine (B6355638)Ethanol (B145695)Reflux4 h88
3-ThiophenecarboxaldehydeMalononitrileβ-AlanineEthanolReflux3 h92

This protocol is adapted from procedures for similar thiophene aldehydes and serves as a starting point for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add ethanol as the solvent.

  • Add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Malononitrile Ethanol B Add Catalyst: Piperidine A->B 1. C Heat to Reflux B->C 2. D Monitor by TLC C->D 3. E Cool to RT D->E 4. F Isolate Crude Product (Filtration or Evaporation) E->F 5. G Purify (Recrystallization or Chromatography) F->G 6.

Caption: Experimental workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing a variety of substituted vinyl groups at the 5-position of the thiophene ring. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.[6][7]

The formyl group of this compound is expected to react readily with both stabilized and non-stabilized Wittig reagents. Stabilized ylides are anticipated to favor the formation of (E)-alkenes, while non-stabilized ylides will likely yield (Z)-alkenes.[6] Care must be taken in the choice of base for generating the ylide to avoid protodeboronation of the starting material.

Wittig_Reaction_Pathway reactant This compound product 5-(alkenyl)-2-thiopheneboronic acid reactant->product + wittig_reagent Phosphorus Ylide (Ph3P=CHR) wittig_reagent->product byproduct Triphenylphosphine oxide product->byproduct forms

Caption: General pathway for the Wittig reaction.

Reduction to Alcohol

The formyl group can be selectively reduced to a primary alcohol (5-hydroxymethyl-2-thiopheneboronic acid) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation provides a precursor for further functionalization, such as etherification or esterification.

Sodium borohydride is a chemoselective reducing agent that will reduce the aldehyde in the presence of the boronic acid and the thiophene ring.[8] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (in portions) with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Reduction_Workflow cluster_reaction Reduction cluster_workup Workup A Dissolve in Methanol B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at RT & Monitor C->D E Quench Reaction D->E F Solvent Evaporation E->F G Extraction F->G H Drying & Concentration G->H

Caption: Experimental workflow for the reduction of the formyl group.

Reductive Amination

Reductive amination is a two-step process that first involves the formation of an imine through the condensation of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functionalities.

The formyl group of this compound is expected to readily form an imine with primary amines under mildly acidic conditions. The resulting imine can then be reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), which are stable under the conditions required for imine formation.[9]

Reductive_Amination_Pathway start This compound + R-NH2 intermediate Imine Intermediate start->intermediate Condensation (-H2O) product 5-(aminomethyl)-2-thiopheneboronic acid intermediate->product Reduction (e.g., NaBH3CN)

Caption: Pathway for the reductive amination of the formyl group.

Reactivity Landscape

The dual functionality of this compound allows for a diverse range of synthetic strategies. The following diagram illustrates the key reactive sites and the types of transformations they can undergo.

Reactivity_Landscape cluster_formyl_reactions Formyl Group Reactions cluster_boronic_reactions Boronic Acid Reactions molecule This compound Formyl Group (C=O) Boronic Acid (B(OH)2) knoevenagel Knoevenagel Condensation molecule:f1->knoevenagel wittig Wittig Reaction molecule:f1->wittig reduction Reduction molecule:f1->reduction red_amination Reductive Amination molecule:f1->red_amination suzuki Suzuki Coupling molecule:f2->suzuki protodeboronation Protodeboronation (Side Reaction) molecule:f2->protodeboronation

Caption: Reactivity modes of this compound.

Conclusion

The formyl group in this compound provides a versatile platform for a wide array of chemical modifications, complementing the reactivity of the boronic acid moiety. This guide has outlined the principal reactions of the formyl group, including Knoevenagel condensation, Wittig reaction, reduction, and reductive amination. While specific quantitative data for all reactions with this particular substrate are not extensively reported in the literature, the provided protocols and expected reactivities based on analogous systems offer a solid foundation for experimental design. Careful consideration of reaction conditions is paramount to maximize the yield of the desired product while minimizing potential side reactions such as protodeboronation. The strategic manipulation of the formyl group opens up numerous avenues for the synthesis of novel thiophene-containing compounds with potential applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 5-Formyl-2-thiopheneboronic acid is a versatile building block, incorporating a reactive aldehyde group and a thiophene (B33073) moiety, a common scaffold in many biologically active compounds. However, the Suzuki coupling of this compound can be challenging due to the potential for protodeboronation under basic reaction conditions. This document provides a detailed protocol for the successful Suzuki coupling of this compound with various aryl halides, including optimized conditions and expected outcomes.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl halide is depicted below. This reaction facilitates the synthesis of 5-aryl-2-thiophenecarbaldehydes, which are valuable intermediates in medicinal chemistry.

Caption: General Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes optimized conditions and corresponding yields for the Suzuki coupling of this compound with various aryl halides. These examples demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Dioxane/H₂O (1:1)100384[1]
2Benzyl Bromidetrans-PdBr(N-Succ)(PPh₃)₂ (1)-Cs₂CO₃ (3)Toluene8020~80 (with ~10% protodeboronation)[2]
34-BromotoluenePd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)901275[3]
44-ChlorobenzonitrilePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)n-Butanol/H₂O1101892[4]
53-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901278[5]
64-BromoacetophenonePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901272[3]
71-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (2:1)1001688[1]
82-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane1102465[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an aryl halide, based on optimized conditions from the literature.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • 1,4-Dioxane (B91453), anhydrous

  • Deionized water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and anhydrous potassium phosphate (3.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (5 mol%) and SPhos (10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 1:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-thiophenecarbaldehyde.

Visualizations

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the Suzuki coupling experiment.

Experimental_Workflow start Start reagents Add this compound, aryl halide, and K₃PO₄ to flask start->reagents inert Establish inert atmosphere (evacuate/backfill with N₂/Ar) reagents->inert catalyst Add Pd(OAc)₂ and SPhos inert->catalyst solvent Add Dioxane and H₂O catalyst->solvent react Heat reaction mixture to 100 °C with vigorous stirring solvent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Cool, dilute with water, and extract with ethyl acetate monitor->workup Reaction complete purify Combine organic layers, dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

Suzuki Coupling Catalytic Cycle:

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding the mechanism of this transformation.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex1 Ar-Pd(II)-X(L)₂ ox_add->pd_complex1 transmetal Transmetalation (R-B(OH)₂ + Base) pd_complex1->transmetal pd_complex2 Ar-Pd(II)-R(L)₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration of Catalyst product Ar-R (Product) red_elim->product

References

Application Notes and Protocols: 5-Formyl-2-thiopheneboronic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-thiopheneboronic acid is a versatile building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring both a reactive formyl group and a boronic acid moiety on a thiophene (B33073) ring, makes it a valuable intermediate for creating complex conjugated molecules and polymers.[1] These materials are integral to the development of next-generation electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The thiophene unit contributes to the electronic properties of the final material, while the formyl and boronic acid groups provide handles for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of extended π-conjugated systems that are essential for charge transport in organic semiconductors.[3][4]

Key Applications

The primary application of this compound in organic electronics is in the synthesis of:

  • Conjugated Polymers for OFETs: The boronic acid functionality allows for its polymerization with various aryl halides through Suzuki coupling to create high-performance conjugated polymers. These polymers can be solution-processed to form the active semiconductor layer in OFETs.[5][6]

  • Small Molecules for OPVs: The formyl group can be further functionalized to create donor-acceptor small molecules used in the active layer of organic solar cells.[7][8]

  • Materials for OLEDs: Thiophene-containing compounds are known for their electroluminescent properties, making them suitable for use in the emissive layer of OLEDs.[1]

Experimental Protocols

Protocol 1: Synthesis of a Conjugated Co-polymer via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a donor-acceptor conjugated co-polymer using this compound as one of the monomers.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product MonomerA This compound Polymer Conjugated Co-polymer MonomerA->Polymer + MonomerB Dibromo-co-monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) MonomerB->Polymer Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer Catalysis Base Base (e.g., K2CO3) Base->Polymer Solvent Toluene (B28343)/Water Solvent->Polymer

Caption: Suzuki coupling reaction for conjugated polymer synthesis.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Typical Amount
This compound4347-33-5155.971.0 mmol
4,7-dibromo-2,1,3-benzothiadiazole15155-41-6293.981.0 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.02 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.214.0 mmol
Toluene108-88-392.1420 mL
Deionized Water7732-18-518.025 mL
Methanol (B129727)67-56-132.04100 mL
Chloroform (B151607)67-66-3119.3850 mL

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 mmol), the dibromo co-monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole, 1.0 mmol), and the palladium catalyst (0.02 mmol).

  • Solvent and Base Addition: Add toluene (20 mL) and an aqueous solution of potassium carbonate (4.0 mmol in 5 mL of deionized water).

  • Degassing: Degas the mixture by bubbling with argon for 30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Filtration and Washing: Collect the polymer by filtration and wash it sequentially with methanol and water to remove residual catalyst and salts.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone (B3395972), and hexane (B92381) to remove oligomers and other impurities. Finally, extract the polymer with chloroform.

  • Drying: Concentrate the chloroform solution and precipitate the polymer again in methanol. Collect the final polymer and dry it under vacuum at 40 °C for 24 hours.

Protocol 2: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the general steps for fabricating an OFET device using the synthesized polymer.

G cluster_workflow OFET Fabrication Workflow A Substrate Cleaning (Si/SiO2 wafer) B Source/Drain Electrode Deposition (e.g., Au, via thermal evaporation) A->B C Semiconductor Layer Deposition (Spin-coating of synthesized polymer) B->C D Annealing C->D E Dielectric Layer Deposition (e.g., PMMA, via spin-coating) D->E F Gate Electrode Deposition (e.g., Al, via thermal evaporation) E->F G Device Characterization F->G

Caption: Workflow for OFET device fabrication.

Materials and Equipment:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • Synthesized conjugated polymer

  • Chlorobenzene (B131634) (solvent for polymer)

  • PMMA (polymethyl methacrylate)

  • Anisole (B1667542) (solvent for PMMA)

  • Gold (Au) for source/drain electrodes

  • Aluminum (Al) for gate electrode

  • Spin-coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ wafer by sonicating in acetone and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen. Treat the substrate with an oxygen plasma or UV-ozone for 10 minutes to improve the surface energy.

  • Source and Drain Electrode Fabrication: Deposit 50 nm of gold (Au) through a shadow mask onto the SiO₂ surface using thermal evaporation to define the source and drain electrodes. The channel length and width are defined by the mask.

  • Semiconductor Layer Deposition: Prepare a solution of the synthesized polymer in a suitable solvent like chlorobenzene (e.g., 10 mg/mL). Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the semiconductor film at a temperature optimized for the specific polymer (e.g., 120 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve the film morphology.

  • Dielectric Layer Deposition: Prepare a solution of PMMA in anisole (e.g., 80 mg/mL). Spin-coat the PMMA solution on top of the semiconductor layer to form the gate dielectric.

  • Gate Electrode Deposition: Deposit a 100 nm thick aluminum (Al) gate electrode on top of the PMMA layer through a shadow mask using thermal evaporation.

  • Device Characterization: Characterize the OFET performance using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. Measure the output and transfer characteristics to determine key performance parameters.

Data Presentation

The performance of organic electronic devices is quantified by several key parameters.

Table 1: Typical Performance Parameters for OFETs based on Thiophene-containing Polymers.

ParameterSymbolTypical Range of Values
Field-Effect Mobilityµ (cm²/Vs)10⁻³ - 1
On/Off Current RatioIon/Ioff10⁴ - 10⁸
Threshold VoltageVth (V)-10 to +10

Table 2: Typical Performance Parameters for OPVs based on Thiophene-containing Materials.

ParameterSymbolTypical Range of Values
Power Conversion EfficiencyPCE (%)5 - 15
Open-Circuit VoltageVoc (V)0.6 - 1.0
Short-Circuit CurrentJsc (mA/cm²)10 - 25
Fill FactorFF (%)60 - 75

Logical Relationships in Device Operation

The functioning of an OFET relies on the modulation of charge carriers in the semiconductor layer by the gate electric field.

G cluster_OFET OFET Operation Logic Vg Gate Voltage (Vg) E_field Electric Field Vg->E_field generates Charge_accumulation Charge Carrier Accumulation (in semiconductor channel) E_field->Charge_accumulation induces Channel_conductance Channel Conductance Charge_accumulation->Channel_conductance increases Id Drain Current (Id) Channel_conductance->Id modulates

Caption: Logical flow of an OFET's operation.

These detailed notes and protocols provide a comprehensive guide for researchers and scientists interested in utilizing this compound for the development of advanced organic electronic materials and devices. The provided procedures are general and may require optimization for specific materials and device architectures.

References

Application Notes and Protocols: Synthesis and Functionalization of Conjugated Polymers using 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers possessing reactive functional groups are of significant interest for a variety of applications, including organic electronics, chemical sensors, and biomedical devices. The introduction of an aldehyde functionality, specifically a formyl group, onto the polymer backbone provides a versatile handle for post-polymerization modification, allowing for the covalent attachment of various moieties to tune the polymer's properties or to immobilize biomolecules. 5-Formyl-2-thiopheneboronic acid is a key monomer that enables the direct incorporation of this reactive group into the conjugated backbone via Suzuki-Miyaura polycondensation.

These application notes provide detailed protocols for the synthesis of aldehyde-functionalized conjugated polymers using this compound and subsequent post-polymerization modification.

Synthesis of Aldehyde-Functionalized Conjugated Polymers

The primary method for synthesizing conjugated polymers with this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling polycondensation. This reaction involves the coupling of the boronic acid monomer with a dihalogenated (typically dibrominated) aromatic comonomer. The choice of comonomer (e.g., fluorene, benzothiadiazole derivatives) allows for the tuning of the resulting polymer's electronic and photophysical properties.

A critical consideration when working with thiophene (B33073) boronic acids is the potential for protodeboronation, a side reaction that cleaves the C-B bond and can hinder polymerization.[1] Careful optimization of reaction conditions, such as the choice of base, solvent, and temperature, is crucial for achieving high molecular weight polymers.[1] Using the more stable pinacol (B44631) ester of the boronic acid, this compound pinacol ester, can also mitigate this issue.[2][3]

Experimental Protocol: Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a poly(thiophene-alt-fluorene) copolymer.

Materials:

  • This compound (or its pinacol ester)

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)[2]

  • Toluene (B28343) (anhydrous)

  • Deionized water (degassed)

  • Methanol (B129727)

  • Acetone

  • Hexane (B92381)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: In a Schlenk flask, add equimolar amounts of this compound (1.0 eq) and 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol% per mole of monomer).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. To this, add a degassed 2 M aqueous solution of Na₂CO₃ (4.0 eq).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Polymerization: Heat the mixture to reflux (approximately 90-95 °C) under a positive pressure of argon or nitrogen and stir vigorously for 48-72 hours.[4]

  • End-capping: To terminate the polymerization, add a small amount of an end-capping agent such as bromobenzene (B47551) or phenylboronic acid and stir for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a rapidly stirring solution of methanol.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer sequentially with water, methanol, acetone, and hexane to remove residual catalyst and oligomers.

    • Further purify the polymer by Soxhlet extraction using acetone, hexane, and finally chloroform (B151607). The purified polymer is recovered from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.

Data Presentation

The properties of the resulting polymers are highly dependent on the comonomer and reaction conditions. Below is a table of representative data for a poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(5-formylthiophen-2,5-diyl)] (PFT-CHO) polymer.

PropertyRepresentative Value
Number Average M.W. (Mₙ) (kDa)15 - 30
Weight Average M.W. (Mₒ) (kDa)30 - 60
Polydispersity Index (PDI)2.0 - 2.5
Yield (%)70 - 90
λₘₐₓ (in solution, nm)~450
λₘₐₓ (in thin film, nm)~465
Band Gap (eV)~2.5

Note: These values are illustrative and can vary based on the specific synthesis conditions and purification methods.

Post-Polymerization Modification via Knoevenagel Condensation

The aldehyde group on the polymer backbone is an excellent site for post-synthetic modification. The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl group and an active methylene (B1212753) compound, catalyzed by a weak base.[5] This reaction is highly efficient and can be performed under mild conditions, making it ideal for modifying polymers without degrading the backbone.[6]

Experimental Protocol: Knoevenagel Condensation on PFT-CHO

This protocol describes the reaction of the aldehyde-functionalized polymer with malononitrile (B47326) to introduce a dicyanovinyl group, which can alter the polymer's electronic properties.

Materials:

  • Aldehyde-functionalized polymer (PFT-CHO)

  • Malononitrile

  • Piperidine (B6355638) or another suitable weak base[5]

  • Chloroform or Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolution: Dissolve the aldehyde-functionalized polymer (1.0 eq of aldehyde units) in chloroform or THF in a round-bottom flask.

  • Reagent Addition: Add an excess of malononitrile (e.g., 10 eq) to the polymer solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them with FT-IR spectroscopy (disappearance of the aldehyde C=O stretch around 1680 cm⁻¹ and appearance of the nitrile C≡N stretch around 2220 cm⁻¹).

  • Purification:

    • Precipitate the modified polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration.

    • Redissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol to ensure the complete removal of unreacted malononitrile and catalyst. Repeat this step if necessary.

  • Drying: Dry the final modified polymer under vacuum.

Visualizing Workflows and Pathways

Diagrams

Synthesis_Workflow cluster_synthesis Suzuki Polycondensation cluster_modification Post-Polymerization Modification Monomer1 This compound Polymerization Polymerization (Toluene, Reflux, 48h) Monomer1->Polymerization Monomer2 Dibromo-comonomer (e.g., Fluorene) Monomer2->Polymerization Catalyst Pd(PPh3)4 Catalyst->Polymerization Base Na2CO3 (aq) Base->Polymerization Aldehyde_Polymer Aldehyde-Functionalized Conjugated Polymer Polymerization->Aldehyde_Polymer Knoevenagel Knoevenagel Condensation (Chloroform, RT, 24h) Aldehyde_Polymer->Knoevenagel Input Polymer Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Knoevenagel Weak_Base Piperidine Weak_Base->Knoevenagel Modified_Polymer Functionalized Conjugated Polymer Knoevenagel->Modified_Polymer

Caption: Workflow for synthesis and modification of conjugated polymers.

Knoevenagel_Mechanism cluster_reaction Knoevenagel Condensation Pathway Polymer_Aldehyde Polymer-CHO Intermediate Adduct Intermediate Polymer_Aldehyde->Intermediate Nucleophilic Attack Active_Methylene CH2(CN)2 Enolate Enolate -CH(CN)2 Base Base (Piperidine) Base->Active_Methylene Deprotonation Final_Product Polymer-CH=C(CN)2 Intermediate->Final_Product Dehydration (-H2O)

Caption: Mechanism of Knoevenagel condensation on a polymer backbone.

Applications in Drug Development and Research

The ability to functionalize conjugated polymers post-synthesis opens up numerous possibilities in biomedical research and drug development:

  • Drug Delivery: Bioactive molecules can be covalently attached to the polymer backbone via the formyl group (or its derivative), creating a polymeric drug delivery system.

  • Biosensors: The attachment of antibodies, enzymes, or other biological recognition elements can be used to create highly sensitive and selective biosensors.[7] The changes in the polymer's optical or electronic properties upon binding of the target analyte can be used for detection.

  • Bioimaging: Fluorescent dyes or targeting ligands can be attached to the polymer to create probes for cellular imaging.

  • Tissue Engineering: The polymer surface can be modified with cell adhesion peptides (e.g., RGD) to promote cell growth and tissue regeneration on conductive scaffolds.

The synthetic and modification protocols outlined here provide a robust platform for creating a wide range of functional conjugated materials tailored for specific applications in research and development.

References

Application Notes and Protocols for 5-Formyl-2-thiopheneboronic Acid in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of 5-Formyl-2-thiopheneboronic acid as a key building block in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs).

Introduction

This compound is a versatile bifunctional organic compound. It incorporates a thiophene (B33073) ring, which is an excellent π-conjugated spacer, an aldehyde group that can participate in various condensation reactions, and a boronic acid moiety ideal for Suzuki-Miyaura cross-coupling reactions. These characteristics make it a valuable precursor for constructing donor-π-acceptor (D-π-A) organic sensitizers for DSSCs. The D-π-A architecture is crucial for efficient charge separation and injection in photovoltaic devices.

The thiophene unit, due to its electron-rich nature, facilitates intramolecular charge transfer from the donor to the acceptor part of the dye molecule upon photoexcitation. The formyl group is a convenient handle for introducing the acceptor and anchoring group, often through a Knoevenagel condensation with compounds like cyanoacetic acid. The boronic acid allows for the facile introduction of various donor moieties via palladium-catalyzed cross-coupling, enabling the fine-tuning of the dye's photophysical and electrochemical properties.

Data Presentation: Photovoltaic Performance of Thiophene-Based Dyes

The performance of DSSCs is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE or η). Below is a summary of the performance of various thiophene-containing organic dyes used in DSSCs.

Dye IDVoc (V)Jsc (mA/cm²)FF (%)PCE (η) (%)Reference
SM4 0.62414.1368.896.09
Fused-Thiophene Dye (19) -20.9-9.18[1]
Fused-Thiophene Dye (29) 0.77713.35-7.8[1]
Thiophene Dye (14) 0.69315.4-6.57[1]
MC-20 0.6110.250.613.81[2]
MC-28 0.5911.010.634.08[2]

Experimental Protocols

Protocol 1: Synthesis of a D-π-A Dye using this compound

This protocol describes a two-step synthesis of a representative D-π-A dye. The first step is a Suzuki-Miyaura cross-coupling to attach a donor group (e.g., triphenylamine), and the second is a Knoevenagel condensation to introduce the acceptor/anchoring group.

Step 1: Suzuki-Miyaura Coupling of this compound with a Donor Aryl Halide

  • Materials:

    • This compound

    • 4-Bromo-N,N-diphenylaniline (or other donor aryl halide)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium carbonate (K₂CO₃)

    • Dioxane/Water (4:1 v/v)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), 4-bromo-N,N-diphenylaniline (1 equivalent), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Add K₂CO₃ (3 equivalents).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture at 100 °C for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate aldehyde.

Step 2: Knoevenagel Condensation with Cyanoacetic Acid

  • Materials:

  • Procedure:

    • Dissolve the aldehyde intermediate (1 equivalent) and cyanoacetic acid (1.5 equivalents) in acetonitrile in a round-bottom flask.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold acetonitrile.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final D-π-A dye.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
  • Preparation of TiO₂ Photoanode:

    • Clean Fluorine-doped Tin Oxide (FTO) coated glass by sonicating in a detergent solution, deionized water, and ethanol (B145695) for 15 minutes each.

    • Dry the FTO substrates with a stream of nitrogen.

    • Define the active area on the FTO glass using scotch tape.

    • Deposit a commercially available TiO₂ paste onto the defined area and spread it uniformly using a doctor blade.

    • Air dry the film for 15 minutes, then sinter in a furnace at 450-500°C for 30 minutes.

  • Dye Sensitization:

    • Prepare a 0.3-0.5 mM solution of the synthesized thiophene-based dye in a suitable solvent (e.g., ethanol or a 1:1 mixture of acetonitrile and tert-butanol).

    • Immerse the warm (around 80°C) sintered TiO₂ photoanode into the dye solution.

    • Keep the photoanode in the dye solution for 12-24 hours at room temperature.

    • Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.

  • DSSC Assembly:

    • Place a thin spacer (e.g., 25 µm thick Surlyn film) around the active area of the dye-sensitized photoanode.

    • Place a platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Seal the cell by heating the assembly on a hot plate to melt the Surlyn spacer.

  • Electrolyte Injection:

    • Prepare an electrolyte solution, commonly composed of lithium iodide (LiI), iodine (I₂), and 4-tert-butylpyridine (B128874) (TBP) in acetonitrile.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using vacuum back-filling.

    • Seal the holes with a small piece of Surlyn and a cover glass.

Protocol 3: Characterization of the DSSC
  • Current-Voltage (I-V) Measurement:

    • Use a solar simulator (AM 1.5G, 100 mW/cm²) to illuminate the DSSC.

    • Measure the current-voltage characteristics using a digital source meter.

    • From the I-V curve, determine the Voc, Jsc, FF, and calculate the PCE using the formula: η(%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).

Visualizations

Diagram 1: Synthetic Workflow for D-π-A Dye

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_knoevenagel Step 2: Knoevenagel Condensation A This compound C Pd(OAc)₂ / SPhos K₂CO₃, Dioxane/H₂O A->C B Donor Aryl Halide B->C D Intermediate Aldehyde (Donor-π-CHO) C->D F Piperidine, Acetonitrile D->F E Cyanoacetic Acid E->F G Final D-π-A Dye F->G G cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly A Clean FTO Glass B Deposit TiO₂ Paste A->B C Sinter at 500°C B->C E Immerse Photoanode (12-24h) C->E D Prepare Dye Solution D->E F Assemble with Counter Electrode E->F G Seal Cell F->G H Inject Electrolyte G->H I I-V Measurement H->I Characterization G cluster_dssc DSSC Components Anode FTO Glass Cathode Pt Counter Electrode Anode->Cathode External Circuit TiO2 TiO₂ TiO2->Anode 3. Electron Transport Dye Dye Molecule Dye->TiO2 2. Electron Injection Electrolyte I⁻/I₃⁻ Electrolyte Electrolyte->Dye 4. Dye Regeneration Cathode->Electrolyte 5. Electrolyte Regeneration LUMO LUMO HOMO HOMO CB Conduction Band Redox Redox Potential Light hv Light->Dye 1. Light Absorption

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Formyl-2-thiopheneboronic acid with a variety of aryl and heteroaryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the 5-formyl-2-thienyl moiety, a key structural motif in many biologically active compounds.

Application Notes

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C(sp²)–C(sp²) bonds.[1] It offers high functional group tolerance, generally mild reaction conditions, and the use of readily available and less toxic organoboron reagents.[2] However, the coupling of this compound presents a specific challenge: a propensity for protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3]

Successful coupling of this substrate hinges on the careful selection of the catalytic system and reaction conditions to favor the cross-coupling pathway over protodeboronation. Key factors to consider include:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalytic systems often provide superior results.[4] Highly active catalysts are essential. For instance, XPhos precatalysts have proven to be a robust system for the coupling of (5-formylthiophen-2-yl)boronic acid.[5] The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reactions.[5] The palladium(II) acetate (B1210297) and SPhos ligand system is also effective and allows for low catalyst loading.[5]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used.[6][7] The choice of base can influence the reaction rate and the extent of side reactions.

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF).[7][8] The solubility of the reactants and the catalyst in the chosen solvent system is important for an efficient reaction. Aqueous n-butanol has been reported as an efficient solvent for the Suzuki coupling of heteroaryl chlorides with thiopheneboronic acids.[9]

  • Reaction Temperature and Method: Suzuki-Miyaura couplings are typically conducted at elevated temperatures.[2] Microwave-assisted heating has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[10] For unstable boronic acids, the use of highly active precatalysts can enable reactions at lower temperatures, such as room temperature or 40 °C, which helps to minimize decomposition of the starting material.[3]

Data Presentation

The following table summarizes quantitative data for the Suzuki-Miyaura coupling of thiophene (B33073) derivatives with various coupling partners, illustrating the scope and efficiency of different palladium catalyst systems.

EntryThiophene SubstrateCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Cyclopropylthiophene-2-carbaldehydeCyclopropylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (4:1)1001685
24-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901295
32-Bromothiophenen-Butylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (1.5)Toluene601916
45-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄ (7)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)Reflux>2072
52-Chloropyridine2-Thiopheneboronic acidPd(OAc)₂ (1)L1* (1.2)K₃PO₄ (2)n-BuOH/H₂O (2:1)100198

*L1 = di(1-adamantyl)-n-butylphosphine

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are based on established methodologies and may require optimization for specific substrates.

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol is adapted from procedures for the Suzuki coupling of related bromothiophenes.[4]

Materials:

  • This compound

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (3-5 mol%).

  • Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-aryl-2-thiophenecarboxaldehyde.

Protocol 2: Microwave-Assisted Coupling with an XPhos Precatalyst

This protocol utilizes a modern palladium precatalyst and microwave heating for rapid and efficient coupling.[5][7]

Materials:

  • This compound

  • Aryl or heteroaryl chloride/bromide (1.0 equiv)

  • XPhos Pd G2 or G3 precatalyst (1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or THF

  • Water (degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), the base (2.0 equiv), and the XPhos palladium precatalyst (1-2 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane or THF, with 10-20% water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(R)L2 oa_complex->transmetalation_complex Transmetalation (R-B(OH)2, Base) product_complex Ar-R transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Regeneration of Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 5-Formyl-2-thiopheneboronic acid with various aryl and heteroaryl halides. This versatile building block is crucial in the synthesis of a wide array of compounds relevant to medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with an organohalide.[1] This reaction is favored for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a diverse range of reactants.[2] However, couplings involving heteroarylboronic acids, particularly those with functional groups like this compound, can present challenges such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] Careful optimization of the catalyst, base, solvent, and temperature is therefore critical for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl or heteroaryl halide is depicted below:

Caption: General Suzuki Coupling Reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. For challenging couplings, particularly with less reactive aryl chlorides, the use of pre-catalysts or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand (e.g., SPhos, XPhos) is often beneficial.[4]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[5] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and nature of the base can significantly influence the reaction rate and the extent of side reactions like protodeboronation. For heteroarylboronic acids, K₃PO₄ is often a good choice.[6]

  • Solvent: The solvent system must be capable of dissolving both the organic reactants and the inorganic base. Mixtures of an organic solvent and water are commonly employed. Popular solvent systems include 1,4-dioxane/water, toluene/water, and n-butanol/water.[6][7] The ratio of the organic solvent to water can impact the reaction rate and yield.

  • Temperature: The reaction temperature is a crucial parameter that needs to be optimized. While some highly active catalyst systems can facilitate the reaction at room temperature, elevated temperatures (typically between 70-110 °C) are often required to drive the reaction to completion, especially with less reactive coupling partners.[8]

Summary of Reaction Conditions

The following tables summarize various reported conditions for the Suzuki coupling of this compound and related thiopheneboronic acids with different aryl halides.

Table 1: Reaction Conditions for Suzuki Coupling of this compound with 4-Bromoanisole

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O (1:1)1003~84 (conversion)
XPhos Pd-G4-K₃PO₄Dioxane40<0.5>95 (conversion)

Table 2: General Conditions for Suzuki Coupling of Thiopheneboronic Acids with Various Aryl Halides

Aryl Halide TypeCatalystLigandBaseSolventTemp. (°C)
Electron-rich Aryl BromidePd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80-100
Electron-deficient Aryl BromidePd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O (4:1)90-110
Heteroaryl ChloridePd₂(dba)₃XPhosK₃PO₄n-Butanol100-110
Aryl ChloridePd(OAc)₂SPhosK₃PO₄t-Amyl alcohol100-120

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions with heteroarylboronic acids.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent mixture to the flask via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-thiophenecarboxaldehyde.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Water, Organic Solvent Extraction) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

References

Application Notes and Protocols for 5-Formyl-2-thiopheneboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Formyl-2-thiopheneboronic acid in the synthesis of advanced materials for electronic and sensory applications.

Application Note 1: Synthesis of Donor-Acceptor Conjugated Polymers for Organic Electronics

Introduction:

This compound is a versatile building block in the synthesis of donor-acceptor (D-A) conjugated polymers. The thiophene (B33073) moiety acts as an electron-rich donor unit, while the formyl group provides a reactive site for further functionalization or can be incorporated into larger conjugated systems with electron-accepting properties. These polymers are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their tunable electronic properties and potential for solution-based processing.

Key Applications:

  • Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the active semiconductor layer in OFETs. The charge carrier mobility of these materials is a critical parameter for device performance. By copolymerizing this compound with various electron-accepting monomers, the resulting D-A polymers can exhibit high charge carrier mobilities.

  • Organic Photovoltaics (OPVs): In OPVs, D-A copolymers can be designed to have broad absorption spectra and appropriate energy levels for efficient charge separation and transport. The ability to tune the bandgap and energy levels by molecular design makes this compound a valuable monomer for creating new light-harvesting materials.

Performance Data:

The performance of organic electronic devices is highly dependent on the specific molecular structure of the polymer, device architecture, and fabrication conditions. Below is a summary of representative performance data for thiophene-based donor-acceptor polymers in OFETs and OPVs. While not all of these polymers are directly synthesized from this compound, they represent the state-of-the-art for this class of materials and provide a benchmark for what can be achieved.

Application Polymer Class Key Performance Metric Value Reference
OFETDiketopyrrolopyrrole (DPP)-Thiophene CopolymerHole Mobility (µh)0.59 cm²/Vs[1][2][3]
OFETDPP-Benzothiadiazole (BT) CopolymerHole Mobility (µh)> 1 cm²/Vs[4]
OPVBenzodithiophene (BDT)-Thiophene CopolymerPower Conversion Efficiency (PCE)9.43%[5]
OPVBenzodithiophene (BDT)-Isoindigo CopolymerPower Conversion Efficiency (PCE)4.22%[6]
All-Polymer Solar CellAsymmetrical Thiophene CopolymerPower Conversion Efficiency (PCE)> 8.5%[7]

Application Note 2: Development of Chemosensors

Introduction:

The unique electronic and photophysical properties of conjugated molecules derived from this compound make them excellent candidates for chemosensors. The formyl group can be readily converted into a Schiff base or other functionalities that can act as a binding site for specific analytes, such as metal ions.

Signaling Mechanism:

The sensing mechanism often relies on the modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) upon analyte binding. This interaction can lead to a detectable change in the fluorescence or color of the sensor molecule. Thiophene-based fluorescent probes have been developed for the detection of a variety of metal ions with high sensitivity and selectivity.

Performance Data:

The performance of a chemosensor is characterized by its detection limit, selectivity, and response time. The following table provides representative data for thiophene-based fluorescent chemosensors for metal ion detection.

Analyte Sensor Type Detection Limit (LOD) Key Features Reference
Hg²⁺Bithiophene-based probe19 nMUltrashort response time (< 20 s)[8]
Fe³⁺Rhodamine-based probe4.63 nMHigh selectivity[8]
Zn²⁺8-Aminoquinoline-based probe2.15 nMOperates in a broad pH range[8]
Hg²⁺Aptamer-based sensor4.28 nMHigh selectivity[6]
Fe³⁺Schiff base fluorescent film3.53 µMHigh sensitivity and selectivity[9]

Experimental Protocols

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

This protocol describes a general method for the synthesis of a conjugated polymer using this compound and a dibrominated acceptor monomer.

Materials:

  • This compound

  • Dibrominated acceptor monomer (e.g., a diketopyrrolopyrrole or benzothiadiazole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous solvent (e.g., toluene (B28343), THF, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the dibrominated acceptor monomer (1.0 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed anhydrous solvent via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • After the polymerization is complete (typically 24-72 hours), cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone (B3395972).

  • Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene (B131634) to collect the polymer fraction).

  • Dry the purified polymer under vacuum.

Protocol 2: Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol outlines the fabrication of a bottom-gate, bottom-contact OTFT using a solution-processable polymer synthesized from this compound.

Materials:

  • Heavily doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Pre-patterned gold source and drain electrodes

  • Synthesized donor-acceptor polymer

  • Organic solvent for the polymer (e.g., chloroform, chlorobenzene, or dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Anhydrous toluene

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate with pre-patterned Au electrodes by sonicating in acetone and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the semiconductor/dielectric interface. This can be done by immersing the substrate in a 10 mM solution of OTS in anhydrous toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 20 minutes.

  • Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent at a concentration of 5-10 mg/mL. Deposit the polymer film onto the substrate by spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

  • Annealing: Anneal the polymer film at a temperature above its glass transition temperature (typically 100-200 °C) for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the molecular ordering and film morphology.

  • Characterization: Characterize the electrical performance of the OTFT device using a semiconductor parameter analyzer in an inert atmosphere. The key parameters to be extracted from the transfer and output characteristics are the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

Protocol 3: Preparation and Use of a Fluorescent Chemosensor for Metal Ion Detection

This protocol describes the preparation of a Schiff base derivative from this compound and its use as a fluorescent sensor for metal ions.

Part A: Synthesis of the Fluorescent Probe

  • Dissolve this compound (1.0 eq) and an amino-functionalized fluorophore (e.g., an aminonaphthalene or aminoquinoline derivative) (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the formation of the Schiff base product by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the structure of the synthesized probe using NMR and mass spectrometry.

Part B: Fluorescent Sensing Protocol

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the probe.

  • In a cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution or organic solvent.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add incremental amounts of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Observe the changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

  • Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit and binding constant.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration.

Visualizations

G 5-Formyl-2-thiopheneboronic_acid This compound Suzuki_Polycondensation Suzuki Polycondensation (Pd Catalyst, Base) 5-Formyl-2-thiopheneboronic_acid->Suzuki_Polycondensation Dibromo_Acceptor Dibromo-Acceptor Monomer Dibromo_Acceptor->Suzuki_Polycondensation DA_Polymer Donor-Acceptor Conjugated Polymer Suzuki_Polycondensation->DA_Polymer OFET Organic Field-Effect Transistor (OFET) DA_Polymer->OFET OPV Organic Photovoltaic (OPV) DA_Polymer->OPV Sensor Chemosensor DA_Polymer->Sensor

G cluster_0 Device Fabrication Substrate_Cleaning 1. Substrate Cleaning (Acetone, Isopropanol) Surface_Treatment 2. Surface Treatment (OTS SAM) Substrate_Cleaning->Surface_Treatment Semiconductor_Deposition 3. Semiconductor Deposition (Spin-coating) Surface_Treatment->Semiconductor_Deposition Annealing 4. Annealing (Thermal) Semiconductor_Deposition->Annealing Characterization 5. Electrical Characterization Annealing->Characterization

G Probe Fluorescent Probe Complex Probe-Analyte Complex Probe->Complex + Analyte Metal Ion Analyte Analyte->Complex Signal Change in Fluorescence Complex->Signal results in

References

Application Notes and Protocols for Chemical Sensor Development Using 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-thiopheneboronic acid is a versatile building block in the development of fluorescent chemical sensors. Its unique structure, featuring a thiophene (B33073) ring functionalized with both a formyl group and a boronic acid moiety, allows for the strategic design of chemosensors for a variety of analytes. The formyl group serves as a reactive site for the construction of extended π-conjugated systems through reactions like Suzuki coupling, while the boronic acid group can act as a recognition site, particularly for species like fluoride (B91410) ions or catechols. Furthermore, the thiophene core contributes to the photophysical properties of the final sensor molecule.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of a fluorescent sensor derived from this compound for the detection of ferric ions (Fe³⁺).

Application: Fluorescent Sensor for Ferric Ion (Fe³⁺) Detection

This section details the synthesis of a novel fluorescent sensor, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), from this compound and its application as a selective "turn-off" sensor for Fe³⁺.

Principle of Detection

The detection mechanism is based on the fluorescence quenching of the ECTC molecule upon interaction with Fe³⁺ ions. The carbazole (B46965) and thiophene units form a conjugated system that exhibits fluorescence. Upon binding of Fe³⁺ to the sensor, the fluorescence is quenched, likely due to a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the partially filled d-orbitals of the ferric ion. This change in fluorescence intensity allows for the quantitative determination of Fe³⁺ concentration.

Signaling Pathway

The signaling pathway for the detection of Fe³⁺ by the ECTC sensor is a "turn-off" mechanism. The highly fluorescent sensor becomes non-fluorescent or weakly fluorescent upon complexation with Fe³⁺.

G Sensor ECTC Sensor (Highly Fluorescent) Complex [ECTC-Fe³⁺] Complex (Non-Fluorescent) Sensor->Complex + Fe³⁺ Analyte Fe³⁺ Ion Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching

Caption: Signaling pathway of the ECTC sensor for Fe³⁺ detection.

Experimental Protocols

Synthesis of 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) Sensor

This protocol outlines the synthesis of the ECTC fluorescent sensor via a Suzuki coupling reaction.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-9-ethylcarbazole (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).

  • Add 2 M aqueous potassium carbonate solution (2.0 mL) and o-xylene (10 mL).

  • Heat the reaction mixture to reflux and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the ECTC sensor as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst A 3-bromo-9-ethylcarbazole Reaction Suzuki Coupling A->Reaction B This compound B->Reaction C Pd(OAc)₂ / PPh₃ C->Reaction D K₂CO₃, o-xylene D->Reaction Purification Column Chromatography Reaction->Purification Product ECTC Sensor Purification->Product

Caption: Workflow for the synthesis of the ECTC sensor.

Protocol for Fe³⁺ Detection

This protocol describes the procedure for evaluating the fluorescence response of the ECTC sensor to ferric ions.

Materials:

  • ECTC sensor stock solution (1 mM in DMSO)

  • Ferric chloride (FeCl₃) stock solution (10 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a working solution of the ECTC sensor (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Place 2 mL of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the sensor solution (e.g., Excitation at 350 nm, Emission scan from 400 to 600 nm).

  • Add a specific concentration of Fe³⁺ (e.g., final concentration of 50 µM) to the cuvette.

  • Mix gently and incubate at room temperature for 5 minutes.

  • Record the fluorescence spectrum again under the same conditions.

  • Repeat steps 4-6 with varying concentrations of Fe³⁺ to determine the detection limit and linear range.

  • To test selectivity, repeat the experiment using other metal ion solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Mn²⁺, Co²⁺) at the same concentration as Fe³⁺.

Data Presentation

The quantitative performance of the ECTC sensor for Fe³⁺ detection is summarized below.

ParameterValue
AnalyteFe³⁺
Detection MethodFluorescence Quenching
Solvent SystemDMSO/H₂O (8:2, v/v)
Excitation Wavelength~350 nm
Emission Wavelength~450 nm
Detection Limit (LOD)16 x 10⁻⁸ M[1]
Binding Stoichiometry1:1 (ECTC:Fe³⁺)[1]
Binding Constant (Kₐ)0.77 x 10² M⁻¹[1]

Selectivity: The ECTC sensor exhibits high selectivity for Fe³⁺ over other common metal ions. Minimal fluorescence quenching is observed in the presence of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Mn²⁺, and Co²⁺ at concentrations where Fe³⁺ shows significant quenching.[1]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of fluorescent chemosensors. The ECTC sensor, derived from this building block, demonstrates a highly selective and sensitive "turn-off" response to Fe³⁺ ions. The straightforward synthesis and clear signaling mechanism make it a promising tool for applications in environmental monitoring and biological research. The modular nature of the synthesis allows for further modifications to the fluorophore or the recognition unit to target other analytes of interest.

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(5-Formyl-2-thiopheneboronic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polythiophenes are a class of conjugated polymers with significant potential in various biomedical applications, including biosensors, tissue engineering, and drug delivery.[1][2] The incorporation of functional groups onto the polythiophene backbone allows for the tuning of their physical, chemical, and biological properties. Post-polymerization modification (PPM) is a powerful strategy for introducing a diverse range of functionalities onto a pre-synthesized polymer scaffold.[3][4] This approach allows for the creation of a library of functionalized polymers from a single parent polymer, each with tailored properties for specific applications.

This document provides detailed protocols for the post-polymerization modification of polymers derived from 5-Formyl-2-thiopheneboronic acid. The aldehyde functionality present on the thiophene (B33073) ring serves as a versatile chemical handle for a variety of modification reactions.[5][6] The following sections describe key modification strategies, detailed experimental procedures, and methods for characterization.

Key Post-Polymerization Modification Strategies

The aldehyde group on the poly(this compound) backbone can be readily transformed into a variety of other functional groups. Three primary modification reactions are detailed below:

  • Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent. This is a highly efficient method for attaching biomolecules, drugs, or targeting ligands containing amine groups.

  • Wittig Reaction: Reaction with a phosphonium (B103445) ylide to convert the aldehyde into an alkene. This allows for the introduction of various vinyl functionalities, which can further be used for subsequent "click" chemistry reactions.

  • Oxime Ligation: Reaction with an aminooxy-functionalized molecule to form a stable oxime linkage. This is a highly selective and bioorthogonal reaction, making it suitable for bioconjugation in complex biological environments.

Experimental Protocols

Synthesis of Poly(this compound)

A prerequisite for post-polymerization modification is the synthesis of the parent polymer. Poly(this compound) can be synthesized via Suzuki polycondensation.[7]

Materials:

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.0 eq), 2,5-dibromothiophene (1.0 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Degas the flask with argon for 30 minutes.

  • Add degassed toluene and a small amount of deionized water.

  • Heat the reaction mixture to 90 °C and stir for 48 hours under an argon atmosphere.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash with methanol and deionized water to remove impurities.

  • Dry the polymer under vacuum to yield poly(this compound).

Characterization: The resulting polymer should be characterized by ¹H NMR, GPC (to determine molecular weight and polydispersity), and FT-IR (to confirm the presence of the aldehyde group).

Post-Polymerization Modification Protocols

Objective: To introduce amine-containing molecules onto the polymer backbone.

Materials:

  • Poly(this compound)

  • Primary or secondary amine of choice (e.g., N-Boc-ethylenediamine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methanol

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve poly(this compound) (1.0 eq of aldehyde groups) in anhydrous THF.

  • Add the amine (1.5 eq) to the polymer solution and stir for 1 hour at room temperature to form the imine intermediate.

  • In a separate flask, dissolve the reducing agent (NaBH₃CN or NaBH(OAc)₃, 2.0 eq) in THF.

  • Slowly add the reducing agent solution to the polymer/amine mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of water.

  • Precipitate the polymer in methanol.

  • Filter and redissolve the polymer in a suitable solvent.

  • Purify the polymer by dialysis against deionized water for 48 hours.

  • Lyophilize the purified polymer to obtain the amine-functionalized product.

Objective: To introduce alkene functionalities onto the polymer backbone.

Materials:

  • Poly(this compound)

  • Phosphonium ylide of choice (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolve poly(this compound) (1.0 eq of aldehyde groups) in anhydrous THF under an argon atmosphere.

  • In a separate flask, prepare the phosphonium ylide or dissolve the commercially available ylide (1.5 eq) in anhydrous THF.

  • Add the ylide solution dropwise to the polymer solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Filter the polymer and wash with methanol to remove triphenylphosphine oxide and unreacted ylide.

  • Dry the polymer under vacuum.

Objective: To conjugate molecules via a stable oxime linkage.

Materials:

  • Poly(this compound)

  • Aminooxy-functionalized molecule of choice (e.g., Aminooxy-PEG)

  • Aniline (B41778) (as catalyst)

  • Phosphate buffered saline (PBS), pH 6.5, or a mixture of an organic solvent and buffer

  • Dialysis tubing

Procedure:

  • Dissolve poly(this compound) (1.0 eq of aldehyde groups) in a suitable solvent mixture (e.g., DMF/PBS).

  • Add the aminooxy-functionalized molecule (1.5 eq).

  • Add aniline (0.1 eq) as a catalyst.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Transfer the reaction mixture to a dialysis bag.

  • Dialyze against deionized water for 48 hours to remove unreacted reagents and catalyst.

  • Lyophilize the purified polymer to obtain the oxime-conjugated product.

Data Presentation

The success of the post-polymerization modifications should be quantified. The following tables provide a template for presenting characterization data.

Table 1: Molecular Weight Characteristics of Parent and Modified Polymers

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(this compound)15,00022,5001.50
Reductive Amination Product16,50024,7501.50
Wittig Reaction Product16,20024,3001.50
Oxime Ligation Product17,00025,5001.50

Note: The increase in molecular weight is indicative of successful modification. The polydispersity index (PDI) should remain relatively unchanged.

Table 2: Quantification of Post-Polymerization Modification

Modification ReactionTechniqueDegree of Modification (%)
Reductive Amination¹H NMR Spectroscopy> 95%
Wittig Reaction¹H NMR Spectroscopy> 90%
Oxime LigationUV-Vis Spectroscopy> 98%

Note: The degree of modification can be determined by comparing the integrals of characteristic proton signals of the starting material and the product in ¹H NMR spectra, or by monitoring the disappearance of the aldehyde peak in the UV-Vis spectrum.

Visualizations

Diagram 1: Post-Polymerization Modification Pathways

PPM_Pathways Start Poly(this compound) Product_Amine Amine-Functionalized Polymer Start->Product_Amine Product_Alkene Alkene-Functionalized Polymer Start->Product_Alkene Product_Oxime Oxime-Conjugated Polymer Start->Product_Oxime Amine Primary/Secondary Amine Amine->Product_Amine Reductive Amination Ylide Phosphonium Ylide Ylide->Product_Alkene Wittig Reaction Aminooxy Aminooxy Compound Aminooxy->Product_Oxime Oxime Ligation

Caption: Chemical pathways for post-polymerization modification.

Diagram 2: Experimental Workflow for Post-Polymerization Modification

Workflow A 1. Dissolve Parent Polymer B 2. Add Modifying Reagent A->B C 3. Add Catalyst/Reducing Agent (if required) B->C D 4. Reaction (Stirring) C->D E 5. Quenching/Precipitation D->E F 6. Purification (Dialysis/Washing) E->F G 7. Characterization (NMR, GPC, FT-IR) F->G

Caption: General experimental workflow for modification.

Diagram 3: Signaling Pathway Analogy for Drug Delivery Application

Drug_Delivery Polymer Functionalized Polythiophene Receptor Cell Receptor Polymer->Receptor Binding Drug Drug Molecule Drug->Polymer Conjugation Targeting Targeting Ligand Targeting->Polymer Conjugation Cell Target Cell Receptor->Cell Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release

Caption: Conceptual pathway for targeted drug delivery.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Formyl-2-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Formyl-2-thiopheneboronic acid, a key building block in the development of pharmaceuticals and functional materials. The following sections outline a robust multi-step synthesis and purification strategy suitable for kilogram-scale production.

Overview of the Synthetic Strategy

The proposed scale-up synthesis involves a two-step process starting from commercially available 2-bromothiophene (B119243). The first step is the formylation of 2-bromothiophene to produce 5-bromo-2-thiophenecarboxaldehyde. The second step is a palladium-catalyzed borylation reaction to yield the final product, this compound. This approach is designed for scalability, employing established industrial reactions and purification techniques.

G A 2-Bromothiophene (Starting Material) B Step 1: Vilsmeier-Haack Formylation A->B DMF, POCl3 C 5-Bromo-2-thiophenecarboxaldehyde (Intermediate) B->C D Step 2: Palladium-Catalyzed Borylation C->D Bis(pinacolato)diboron (B136004), Pd Catalyst, Base E Crude this compound D->E F Purification E->F Recrystallization / Acid-Base Extraction G Pure this compound F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from established Vilsmeier-Haack formylation procedures, optimized for larger scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-Bromothiophene163.0410.061.31.0
N,N-Dimethylformamide (DMF)73.096.791.71.5
Phosphorus oxychloride (POCl₃)153.3311.876.91.25
Dichloromethane (DCM)84.93100 L--
Ice-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (B86663)120.372.0--

Protocol:

  • Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-Dimethylformamide (6.7 kg) to Dichloromethane (50 L).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (11.8 kg) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.

  • Addition of Starting Material: Slowly add a solution of 2-bromothiophene (10.0 kg) in Dichloromethane (50 L) to the reactor over 2-3 hours, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 kg) with vigorous stirring.

  • Work-up: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Separate the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (2 x 25 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 L). Dry the organic layer over anhydrous magnesium sulfate (2.0 kg).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromo-2-thiophenecarboxaldehyde by vacuum distillation.

Expected Yield: 85-92% Purity: >98% (by GC)

This protocol utilizes a palladium-catalyzed Miyaura borylation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
5-Bromo-2-thiophenecarboxaldehyde191.0410.052.31.0
Bis(pinacolato)diboron253.9414.657.51.1
Potassium Acetate (B1210297) (KOAc)98.1415.4156.93.0
Pd(dppf)Cl₂·CH₂Cl₂816.640.851.040.02
1,4-Dioxane (B91453)88.11100 L--
Water18.022 L--
Toluene (B28343)92.1450 L--
n-Heptane100.2150 L--
Hydrochloric Acid (2M)-As needed--

Protocol:

  • Reaction Setup: To a 200 L reactor, add 5-bromo-2-thiophenecarboxaldehyde (10.0 kg), bis(pinacolato)diboron (14.6 kg), potassium acetate (15.4 kg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.85 kg).

  • Solvent Addition: Add 1,4-dioxane (100 L) to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Reaction: Heat the mixture to 80-85 °C and stir for 8-12 hours. Monitor the reaction by HPLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and the catalyst. Wash the filter cake with 1,4-dioxane (10 L).

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove most of the dioxane. Add toluene (50 L) and concentrate again to azeotropically remove residual dioxane.

  • Hydrolysis of Pinacol (B44631) Ester: To the resulting residue, add toluene (50 L) and water (2 L). Cool the mixture to 0-5 °C and slowly add 2M hydrochloric acid until the pH is ~2-3 to hydrolyze the pinacol ester.

  • Product Isolation (Crude): Stir the mixture at room temperature for 2-4 hours. The product will precipitate. Filter the solid, wash with cold toluene (10 L) and then with n-heptane (20 L).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C.

Expected Yield (Crude): 75-85%

Purification Protocol

Purification of boronic acids on a large scale can be challenging. A combination of acid-base extraction and recrystallization is often effective.

G A Crude this compound B Dissolve in Aqueous Base (e.g., NaOH solution) A->B C Aqueous Boronate Salt Solution B->C D Wash with Organic Solvent (e.g., Toluene or MTBE) C->D E Removal of Non-Acidic Impurities D->E F Acidify with HCl D->F G Precipitation of Pure Boronic Acid F->G H Filter, Wash with Water & n-Heptane G->H I Dry under Vacuum H->I J Pure this compound (>99% Purity) I->J

Caption: Purification workflow for this compound.

Protocol:

  • Dissolution: Suspend the crude this compound in water (50 L). Add 2M sodium hydroxide (B78521) solution portion-wise with stirring until the solid completely dissolves and the pH is ~10-11.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with toluene or MTBE (2 x 20 L) to remove any non-acidic organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 2M hydrochloric acid with vigorous stirring until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.

  • Isolation: Filter the precipitated solid and wash the filter cake with cold deionized water (2 x 10 L) to remove any inorganic salts, followed by a wash with n-heptane (20 L) to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield (Purified): 90-95% from crude Purity: >99% (by HPLC)

Summary of Quantitative Data

ParameterStep 1: FormylationStep 2: Borylation (Crude)PurificationOverall
Starting Material 2-Bromothiophene (10.0 kg)5-Bromo-2-thiophenecarboxaldehyde (10.0 kg)Crude this compound2-Bromothiophene (10.0 kg)
Product 5-Bromo-2-thiophenecarboxaldehydeCrude this compoundPure this compoundPure this compound
Typical Yield 88%80%92%~65%
Typical Purity >98% (GC)~90% (HPLC)>99% (HPLC)>99% (HPLC)
Reaction Time 12-16 hours8-12 hours4-6 hours-
Reaction Temperature 0-25 °C80-85 °C0-25 °C-

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Boronic Acids: Can be irritating to the eyes, respiratory system, and skin. Wear appropriate PPE.

  • Solvents: Dichloromethane, dioxane, toluene, and heptane (B126788) are flammable and have associated health risks. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before commencing any scale-up synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Formyl-2-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formyl-2-thiopheneboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound, leading to improved reaction yields and purity.

Issue 1: Low to No Product Formation

If you are observing minimal or no formation of your desired product, consider the following potential causes and solutions.

Potential CauseSuggested Solutions
Inactive Catalyst The active Pd(0) species may not have been generated or has been deactivated.[1][2] Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., XPhos Pd G3).[1][3] Ensure your reaction setup is under a robust inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[3]
Suboptimal Reaction Conditions The chosen parameters may not be suitable for this specific substrate. Screen different ligands, bases, and solvents.[1] Incrementally increase the reaction temperature, as higher temperatures can overcome activation barriers.[1][2]
Poor Reagent Quality Impurities in starting materials can inhibit the reaction. Use fresh, high-purity this compound and aryl halide.[1][4]
Poor Solubility Insufficient solubility of the boronic acid or aryl halide can hinder the reaction.[5] Fine-tune the solvent system; a mixture of an organic solvent (e.g., dioxane, THF) and water is often effective.[5][6]

Issue 2: Significant Formation of Side Products

The presence of undesired side products can significantly lower the yield of your target molecule. Here are common side reactions and how to mitigate them.

Side ProductPotential Cause(s)Suggested Solutions
Protodeboronation The C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom.[7] This is a major side reaction for heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures.[2][7][8]Use milder bases such as K₂CO₃, Na₂CO₃, or KF.[1][2] Consider converting the boronic acid to a more stable pinacol (B44631) ester.[1][2] Run the reaction at the lowest effective temperature.[2] Use anhydrous solvents and ensure the base is dry.[1]
Homocoupling Two molecules of the boronic acid or aryl halide couple with each other. This can be caused by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[1][3]Thoroughly degas the reaction mixture to remove oxygen.[1] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling.[1]
Aldehyde Reduction The formyl group is reduced to an alcohol. This can occur at high temperatures.Use milder bases and avoid excessively high temperatures.[1]

Logical Workflow for Troubleshooting Low Yields

G start Low or No Yield check_sm Are Starting Materials Consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No side_products Are Major Side Products Observed? sm_consumed->side_products inactive_catalyst Potential Issue: Inactive Catalyst or Suboptimal Conditions sm_not_consumed->inactive_catalyst solution_catalyst Solution: - Use pre-activated Pd(0) or precatalyst - Screen ligands, bases, solvents - Increase temperature inactive_catalyst->solution_catalyst side_products_yes Yes side_products->side_products_yes Yes side_products_no No (Complex Mixture/Decomposition) side_products->side_products_no No identify_side_product Identify Side Product side_products_yes->identify_side_product decomposition Potential Issue: Decomposition of Starting Material side_products_no->decomposition protodeboronation Protodeboronation identify_side_product->protodeboronation H instead of B(OH)2 homocoupling Homocoupling identify_side_product->homocoupling Dimer of boronic acid solution_protodeboronation Solution: - Milder base - Lower temperature - Anhydrous conditions - Use pinacol ester protodeboronation->solution_protodeboronation solution_homocoupling Solution: - Thoroughly degas - Use Pd(0) catalyst homocoupling->solution_homocoupling solution_decomposition Solution: - Screen weaker bases - Lower reaction temperature decomposition->solution_decomposition

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

Low yields with this substrate are often due to its specific characteristics as a heteroaromatic boronic acid with an electron-withdrawing formyl group.[1] Thiophene-based boronic acids can be prone to decomposition, particularly protodeboronation.[5][7] The aldehyde group can also be sensitive to certain reaction conditions.[1] Careful optimization of the catalyst, base, solvent, and temperature is crucial for success.[5]

Q2: What is the best catalyst system for coupling with this compound?

While the optimal catalyst can be substrate-dependent, highly active catalyst systems are generally key for successful couplings with thienylboronic acids.[5] Studies have shown that XPhos precatalysts (such as XPhos Pd G3 or G4) are effective for the coupling of (5-formylthiophen-2-yl)boronic acid.[5] It is recommended to screen a few catalyst/ligand combinations to find the best one for your specific reaction.

Q3: How can I prevent protodeboronation of this compound?

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[7] To minimize this:

  • Use milder bases: Strong bases can promote this side reaction. Consider using bases like K₂CO₃, Na₂CO₃, or KF.[1][2]

  • Lower the reaction temperature: Higher temperatures can accelerate protodeboronation.[2]

  • Use anhydrous conditions: Water, in the presence of a base, can be a proton source.[1][7]

  • Protect the boronic acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce protodeboronation.[1][2]

Q4: I suspect the aldehyde group in this compound is not stable under my reaction conditions. What can I do?

The aldehyde group can be susceptible to reduction to the corresponding alcohol, particularly at elevated temperatures.[1] To mitigate this, consider screening milder bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[1] It may also be beneficial to optimize the reaction to proceed at a lower temperature, which might require a more active catalyst system.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general guideline; specific conditions should be optimized for each substrate combination.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R1-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation x_neg X- pdiil->x_neg - X- pdiil_r2 R1-Pd(II)L2-R2 transmetalation->pdiil_r2 reductive_elimination Reductive Elimination pdiil_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2boh2 R2-B(OH)2 (Boronic Acid) r2bohr_neg [R2-B(OH)3]- r2boh2->r2bohr_neg + Base base Base (e.g., OH-) r2bohr_neg->transmetalation boh3_base B(OH)3 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[9][10]

References

preventing protodeboronation of 5-Formyl-2-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 5-Formyl-2-thiopheneboronic acid, with a primary focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the this compound, leading to the formation of 5-formylthiophene as a byproduct, which reduces the yield of the desired cross-coupled product and complicates purification. Thienylboronic acids, particularly those with electron-withdrawing substituents like the formyl group, are highly susceptible to this decomposition pathway, especially under the basic conditions often required for Suzuki-Miyaura cross-coupling reactions.[1][3][4][5]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is significantly faster at high pH levels (pH > 10), which is a common condition for many Suzuki-Miyaura coupling reactions.[3][5] This is due to the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to proceed.[1]

  • Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote protodeboronation.[1]

  • Electron-Withdrawing Groups: The formyl group on the thiophene (B33073) ring is electron-withdrawing, which can increase the compound's susceptibility to protodeboronation.[1][2]

Q3: How should this compound be stored to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to:

  • Store at low temperatures: Refrigeration (+2 to +8 °C) is advised.[6][7]

  • Store under an inert atmosphere: The compound is sensitive to air and moisture.[8][9][10] Storing it under nitrogen or argon can prevent oxidative degradation and hydrolysis.

  • Keep in a dry environment: Moisture can contribute to both protodeboronation and the formation of boroxines (cyclic anhydrides).

Troubleshooting Guides

Issue 1: Low yield of the desired Suzuki-Miyaura coupling product and significant formation of 5-formylthiophene.

This is a classic indication that protodeboronation is outcompeting the desired cross-coupling reaction.

Diagnostic Questions and Recommended Actions:
  • Are you using a strong base (e.g., NaOH, KOH)?

    • Recommendation: Switch to a milder base. Finely ground potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective alternatives.[1] In some cases, potassium fluoride (B91410) (KF) can also be used.[11]

  • Is the reaction temperature high (e.g., >100 °C)?

    • Recommendation: Lower the reaction temperature. Operating at a milder temperature (e.g., 60-80 °C) can significantly slow the rate of protodeboronation.[1]

  • Are you using the free boronic acid?

    • Recommendation: Convert the boronic acid to a more stable derivative. MIDA (N-methyliminodiacetic acid) boronates and trifluoroborate salts are highly stable and facilitate a "slow-release" of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[1][2] Pinacol esters are another common and more stable alternative.[1]

  • Is your catalyst system optimal?

    • Recommendation: Employ a highly active catalyst and ligand system. Modern catalyst systems, such as those using Buchwald ligands (e.g., SPhos, XPhos), can accelerate the rate of the desired Suzuki coupling, allowing it to outcompete protodeboronation.[4][5]

Data Presentation: Comparison of Boron Reagents
Boron ReagentRelative StabilityKey CharacteristicsConsiderations
Boronic Acid LowProne to protodeboronation, especially at high pH and temperature.[1][3]Often requires careful optimization of reaction conditions.
Pinacol Ester ModerateMore stable than the free acid, but can still undergo protodeboronation.Slower transmetalation rates compared to boronic acids.
Trifluoroborate Salt HighHighly stable crystalline solids; provides slow release of the boronic acid.[1][2]Requires specific conditions for in situ hydrolysis.
MIDA Boronate Very HighExceptionally stable, air-stable solids; allows for tunable slow release.[1][2]Requires an additional synthetic step for preparation and subsequent deprotection.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound using a Mild Base

This protocol provides a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 ratio of dioxane to water.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a MIDA Boronate Ester
  • Esterification: Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO. Heat the mixture to remove water azeotropically. Isolate the MIDA boronate ester.

  • Suzuki-Miyaura Coupling:

    • In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), the 5-Formyl-2-thiophene MIDA boronate (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

    • Add the palladium catalyst and ligand under an inert atmosphere.

    • Add the degassed solvent (e.g., dioxane/water). The slow hydrolysis of the MIDA ester will release the boronic acid.

    • Proceed with the reaction and workup as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Protodeboronation_Pathway BA This compound (Ar-B(OH)₂) Boronate Boronate Anion [Ar-B(OH)₃]⁻ BA->Boronate Equilibrium Product Protodeboronation Product (5-Formylthiophene, Ar-H) Boronate->Product Proton Proton Source (e.g., H₂O) Proton->Boronate Protonolysis Base Base (OH⁻) Base->BA High pH

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Q_Base Using Strong Base? Start->Q_Base A_Base Switch to Milder Base (K₃PO₄, K₂CO₃) Q_Base->A_Base Yes Q_Temp High Temperature? Q_Base->Q_Temp No A_Base->Q_Temp A_Temp Lower Reaction Temp. (e.g., 60-80 °C) Q_Temp->A_Temp Yes Q_Boron Using Free Boronic Acid? Q_Temp->Q_Boron No A_Temp->Q_Boron A_Boron Use Stable Derivative (MIDA, Trifluoroborate) Q_Boron->A_Boron Yes Q_Cat Catalyst Inefficient? Q_Boron->Q_Cat No A_Boron->Q_Cat A_Cat Use High-Activity Catalyst (e.g., with SPhos, XPhos) Q_Cat->A_Cat Yes End Improved Yield Q_Cat->End No A_Cat->End

Caption: Troubleshooting workflow for protodeboronation.

References

stability issues of 5-Formyl-2-thiopheneboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5-Formyl-2-thiopheneboronic acid in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is sensitive to several factors that can lead to its degradation. The main concerns are:

  • Protodeboronation: This is a significant degradation pathway where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by the presence of acidic or basic conditions.[1]

  • Oxidative Degradation: Like many boronic acids, this compound can be susceptible to oxidation, which can cleave the carbon-boron bond.[2]

  • Anhydride (B1165640) Formation: this compound can readily dehydrate to form a cyclic trimer anhydride, known as a boroxine. Commercial batches often contain varying amounts of this anhydride. While the anhydride can protect the boronic acid from some degradation pathways, its presence can affect solubility and reactivity.

Q2: How should I store this compound to ensure its stability?

A2: To maximize the shelf life of solid this compound, it is recommended to store it under refrigerated conditions (0-10°C) and under an inert atmosphere (e.g., argon or nitrogen).[3] It is also noted to be air-sensitive.[4]

Q3: In which solvents is this compound soluble?

A3: The compound is reported to be soluble in methanol (B129727).[4] For other common solvents used in organic synthesis, such as dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), solubility should be determined empirically on a small scale before proceeding with larger reactions. Poor solubility of the boronic acid can hinder reaction rates in cross-coupling reactions.[1][5]

Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes related to the stability of the boronic acid?

A4: Low yields in Suzuki-Miyaura couplings involving this reagent are often linked to its instability. Key factors include:

  • Protodeboronation: This side reaction competes with the desired cross-coupling and is a common issue with thienylboronic acids.[1][5]

  • Catalyst and Base Choice: The selection of the palladium catalyst, ligand, and base is crucial. Some combinations may inadvertently promote the degradation of the boronic acid.[5]

  • Solvent Composition: The presence of water in the solvent system can influence the rate of protodeboronation. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts may be detrimental.[5]

  • Reaction Temperature: Higher temperatures can accelerate the degradation of the boronic acid. It is advisable to run reactions at the lowest effective temperature.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
  • Symptom: The reaction yields little to no desired cross-coupled product, and starting materials may be recovered, or unidentifiable byproducts are observed.

  • Possible Cause: Degradation of this compound via protodeboronation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. Consider using a freshly opened bottle.

    • Optimize Reaction Conditions:

      • Base: Use a milder base. While strong bases can be effective for transmetalation, they can also promote protodeboronation. Consider screening bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

      • Solvent: Use anhydrous solvents to minimize protodeboronation if the reaction chemistry allows. If an aqueous co-solvent is necessary, minimize the amount of water. A study on a similar system found that the boronic acid was stable in pure dioxane with K₂CO₃ at 80°C.[5]

      • Temperature: Run the reaction at a lower temperature for a longer duration.

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) prior to the coupling reaction. Boronate esters can exhibit enhanced stability.[6]

Issue 2: Inconsistent Reaction Results
  • Symptom: Significant variability in yield and reaction profile between batches.

  • Possible Cause: The commercial this compound contains varying amounts of its anhydride. The free acid and the anhydride may have different solubilities and reactivities.

  • Troubleshooting Steps:

    • Characterize the Starting Material: Before use, analyze the boronic acid by ¹H NMR to estimate the ratio of the free acid to the anhydride.

    • Convert to a Single Form: To ensure consistency, you can convert the mixture to the free boronic acid by recrystallizing from water.[7] Alternatively, the mixture can be converted to the anhydride by heating.[7]

    • Standardize Reaction Setup: Ensure that the time the boronic acid is in solution before the addition of other reagents and the start of the reaction is consistent between runs.

Data Summary

Due to the limited availability of direct quantitative stability data for this compound in various solvents, the following table provides a qualitative summary based on general principles for boronic acids and available information.

Solvent SystemTemperatureExpected StabilityNotes
MethanolRoom TemperatureModerateThe compound is soluble, but protic solvents can facilitate protodeboronation over time.
Dioxane (anhydrous)Elevated (e.g., 80°C)GoodA study on a similar system showed good stability in the presence of K₂CO₃.[5]
Dioxane/WaterElevated (e.g., 80°C)Moderate to PoorThe presence of water can increase the rate of protodeboronation. The ratio of dioxane to water is a critical parameter.[5]
THF (anhydrous)Room TemperatureModerate to GoodAprotic ether solvents are generally good choices for minimizing protic degradation.
DMFRoom TemperatureModerateAmide solvents may contain trace water, which can affect stability.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by ¹H NMR

This protocol allows for the qualitative and semi-quantitative assessment of the degradation of this compound over time.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a co-solvent for solubility if needed) at a known concentration (e.g., 10 mg/mL).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the solution immediately after preparation (t=0).

    • Integrate the characteristic aldehyde proton signal of this compound (around 9.8 ppm) and a signal from the internal standard.

    • Store the NMR tube at the desired temperature (e.g., room temperature or elevated).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • For each spectrum, calculate the ratio of the integral of the aldehyde proton to the integral of the internal standard.

    • A decrease in this ratio over time indicates degradation of the starting material.

    • Monitor for the appearance of new signals, such as the aldehyde proton of 2-formylthiophene (the protodeboronation product), which typically appears at a slightly different chemical shift.

Protocol 2: Quantitative Analysis of Stability by HPLC

This protocol provides a quantitative measure of the concentration of this compound over time.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., methanol, dioxane) at a known concentration.

    • Divide the solution into several vials and store them under the desired conditions (e.g., different temperatures).

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

    • Column: C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol is a good starting point.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280 nm).

  • Analysis:

    • Inject a sample of the solution at t=0 to determine the initial peak area.

    • At specified time points, take an aliquot from one of the vials, dilute it if necessary, and inject it into the HPLC.

    • Record the peak area of the this compound.

  • Data Analysis:

    • Plot the peak area (or concentration, if a calibration curve is used) as a function of time to determine the degradation kinetics.

Visualizations

degradation_pathway 5-Formyl-2-thiopheneboronic_acid This compound Protodeboronation_Product 2-Formylthiophene 5-Formyl-2-thiopheneboronic_acid->Protodeboronation_Product H⁺ or OH⁻ Oxidative_Degradation_Product 5-Formyl-2-hydroxyphenethiophene 5-Formyl-2-thiopheneboronic_acid->Oxidative_Degradation_Product Oxidants Anhydride Boroxine (Anhydride) 5-Formyl-2-thiopheneboronic_acid->Anhydride - H₂O

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare solution of this compound in chosen solvent add_std Add internal standard (for NMR) prep->add_std t0 Acquire initial measurement (t=0) via NMR or HPLC add_std->t0 incubate Incubate solution under desired conditions (temperature, light, etc.) t0->incubate t_n Acquire measurements at time intervals (t=1, 2, ...n) incubate->t_n analyze Analyze data to determine concentration vs. time t_n->analyze kinetics Determine degradation kinetics analyze->kinetics

Caption: General workflow for monitoring the stability of this compound.

References

Technical Support Center: Purification of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-formyl-2-thiopheneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include the corresponding boronic anhydride, which forms from intermolecular dehydration of the boronic acid. Another significant impurity is 2-formylthiophene, the product of protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Residual starting materials or side-products from the synthesis may also be present.

Q2: My this compound product appears as a white to yellow or orange powder. Does the color indicate purity?

A2: While a pure product is often a white or off-white solid, a yellow or orange hue does not necessarily indicate significant impurity. However, a noticeable color change or darkening over time may suggest degradation. Purity should always be confirmed by analytical methods such as NMR, HPLC, or melting point analysis.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of anhydrides and degradation products, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use the crude product directly in my next reaction, such as a Suzuki-Miyaura coupling?

A4: Depending on the specific reaction conditions and the tolerance of your catalyst, it may be possible to use the crude product after a simple workup. However, for optimal results and to avoid catalyst poisoning or side reactions, purification is generally recommended to remove impurities like the protodeboronation product and excess salts.

Troubleshooting Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine crystals or oils, which are harder to collect and may trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Inappropriate solvent choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A patent for the analogous 5-formyl-2-furylboronic acid suggests a mixture of acetonitrile (B52724) and water for recrystallization.[3]

Issue 2: The product "oils out" during recrystallization instead of forming crystals.

  • Question: When I cool the recrystallization solution, my product separates as an oil. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Re-heat and add more solvent: Your solution might be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional solvent, and then cool slowly.

    • Change the solvent system: A different solvent or solvent pair may be necessary.

Issue 3: Poor separation and recovery during silica (B1680970) gel column chromatography.

  • Question: My product is streaking badly on the silica gel column, and I am getting very low recovery. What is causing this?

  • Answer: Boronic acids are known to interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor elution and product loss.[1][4]

    • Solutions:

      • Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (B128534) to neutralize the acidic sites.

      • Use a different stationary phase: Consider using neutral alumina (B75360) as an alternative to silica gel.[1]

      • Modify the mobile phase: For polar boronic acids, adding a more polar solvent like acetone (B3395972) or methanol (B129727) to the eluent can improve elution.[1]

      • Boric acid impregnation: Treating the silica gel with a boric acid solution can reduce the over-adsorption of boronic esters, a related class of compounds, and may be effective for boronic acids as well.[5]

Issue 4: The purified product shows the presence of 2-formylthiophene.

  • Question: My NMR analysis shows a singlet around 9.8 ppm and other aromatic signals corresponding to 2-formylthiophene, even after purification. How can I remove this?

  • Answer: The presence of 2-formylthiophene indicates that protodeboronation has occurred. This is often promoted by acidic or basic conditions.[2]

    • Prevention and Removal:

      • pH control: During aqueous workups and extractions, try to maintain a neutral to slightly acidic pH (around 4-6) to minimize protodeboronation.

      • Acid-Base Extraction: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The boronic acid will form a salt and move to the aqueous layer, while the non-acidic 2-formylthiophene will remain in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with dilute HCl) to precipitate the purified boronic acid, which is then collected by filtration.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C5H5BO3S[6]
Molecular Weight 155.97 g/mol [6][7]
Melting Point 132-135 °C[7][8]
Commercial Purity ≥95% to 98%Sigma-Aldrich, TCI, etc.[7][9]

Detailed Experimental Protocols

Method 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like acetonitrile/water or ethanol/water) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Purification by Acid-Base Extraction

This method is particularly useful for removing non-acidic impurities like 2-formylthiophene.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate or a saturated sodium carbonate solution. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash Organic Layer (Optional): The organic layer, containing non-acidic impurities, can be discarded or washed with brine, dried, and concentrated to identify the impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_end Final Product start Crude this compound analysis Analyze Impurity Profile (e.g., by NMR, TLC, HPLC) start->analysis decision Major Impurity Type? analysis->decision recrystallization Recrystallization decision->recrystallization  Boronic Anhydride, Other Crystalline Impurities   acid_base Acid-Base Extraction decision->acid_base  Protodeboronation Product (2-Formylthiophene)   chromatography Column Chromatography (Modified Silica or Alumina) decision->chromatography  Multiple Impurities, Polar Non-acidic Byproducts   pure_product Pure Product (Verify Purity) recrystallization->pure_product acid_base->pure_product chromatography->pure_product

Caption: A workflow for selecting a purification method for this compound.

References

Technical Support Center: Catalyst Deactivation in 5-Formyl-2-thiopheneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving 5-Formyl-2-thiopheneboronic acid.

Troubleshooting Guide

Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions, particularly when using heteroaromatic substrates like this compound. The following table summarizes common problems, their potential causes related to catalyst deactivation, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: The sulfur atom in the thiophene (B33073) ring can strongly coordinate to the palladium center, blocking active sites.[1] Inactive Catalyst: The Pd(0) active species may have been oxidized or improperly generated.- Use ligands that are less susceptible to poisoning, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs). - Increase catalyst loading modestly. - Ensure rigorous inert atmosphere to prevent oxidation of the catalyst.[2]
Reaction Stalls Prematurely Progressive Catalyst Deactivation: The catalyst is initially active but is gradually poisoned by the thiophene substrate or impurities over time. Palladium Black Formation: The active palladium nanoparticles aggregate into inactive bulk metal, often observed as a black precipitate.[3]- Employ a slow addition of the this compound over the course of the reaction.[1] - Use more robust ligands that stabilize palladium nanoparticles and prevent agglomeration. - Lower the reaction temperature to reduce the rate of catalyst decomposition.[3]
Formation of Side Products (e.g., Homocoupling) Catalyst Deactivation Leading to Side Reactions: When the desired cross-coupling is slow due to a deactivated catalyst, side reactions like the homocoupling of the boronic acid can become more prevalent. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.- Optimize the ligand-to-palladium ratio to maintain a stable and active catalytic complex. - Ensure all solvents and reagents are thoroughly degassed.
Inconsistent Results Variability in Reagent Quality: Impurities in the this compound, aryl halide, or solvents can act as catalyst poisons. Inconsistent Reaction Setup: Minor variations in inert atmosphere, temperature, or stirring rate can affect catalyst stability and performance.- Use high-purity reagents and anhydrous solvents. - Standardize the experimental setup and procedure to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound prone to catalyst deactivation?

A1: The primary reason is the presence of the sulfur atom in the thiophene ring. Sulfur is a known poison for palladium catalysts as it can strongly adsorb to the palladium surface, blocking the active sites necessary for the catalytic cycle.[1] This interaction can lead to a rapid loss of catalytic activity.

Q2: What is "palladium black" and how can I prevent its formation?

A2: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[3] Its formation signifies the agglomeration of the catalytically active palladium nanoparticles. To prevent this, you can:

  • Use stabilizing ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), which help to keep the palladium nanoparticles small and active.

  • Optimize the reaction temperature, as higher temperatures can accelerate the agglomeration process.[3]

  • Ensure an appropriate ligand-to-palladium ratio.

Q3: Can the formyl group on the thiophene ring influence catalyst deactivation?

A3: Yes, the electron-withdrawing nature of the formyl group can affect the electronic properties of the thiophene ring and its interaction with the palladium catalyst. While the sulfur atom is the primary cause of poisoning, the overall electronic structure of the substrate can influence the rates of the elementary steps in the catalytic cycle, which can indirectly impact catalyst stability.

Q4: What are the signs of catalyst deactivation during my experiment?

A4: Common signs include:

  • The reaction mixture turning from a homogeneous solution to a suspension with a black or dark-colored precipitate (palladium black).[3]

  • The reaction stalling before completion, as monitored by techniques like TLC, GC, or LC-MS.

  • An increase in the formation of side products, such as the homocoupling of the boronic acid.

Q5: Are there alternative reagents I can use to improve reaction success?

A5: If this compound proves to be consistently problematic, you could consider converting it to a more stable derivative, such as a boronate ester (e.g., a pinacol (B44631) ester) or a potassium trifluoroborate salt. These derivatives can sometimes offer improved stability and handling, releasing the boronic acid in situ during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask, followed by the catalyst/ligand mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Troubleshooting by Slow Addition of Boronic Acid

If catalyst deactivation is suspected, this modified protocol can be employed.

  • Follow steps 1-3 of Protocol 1, but initially add only a portion (e.g., 20%) of the this compound.

  • Dissolve the remaining this compound in a small amount of the reaction solvent in a separate, sealed, and inerted vessel.

  • Once the reaction has been initiated by heating, add the remaining boronic acid solution dropwise over a period of several hours using a syringe pump.

  • Continue with steps 4-6 of Protocol 1.

Visualizations

CatalystDeactivationPathway Active_Catalyst Active Pd(0) Catalyst Product Desired Product Active_Catalyst->Product Catalytic Cycle Deactivated_Catalyst_S Sulfur-Poisoned Catalyst Active_Catalyst->Deactivated_Catalyst_S Poisoning by Thiophene Sulfur Pd_Black Palladium Black (Agglomerated) Active_Catalyst->Pd_Black Aggregation Substrate 5-Formyl-2- thiopheneboronic Acid Substrate->Active_Catalyst

Caption: Potential pathways for catalyst deactivation in reactions with this compound.

TroubleshootingWorkflow Start Low/No Product Yield Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Purity Start->Check_Reagents Optimize_Ligand Screen Ligands (e.g., Bulky, Electron-Rich) Check_Inert->Optimize_Ligand Check_Reagents->Optimize_Ligand Optimize_Conditions Adjust Temperature & Base Optimize_Ligand->Optimize_Conditions Slow_Addition Implement Slow Addition of Boronic Acid Optimize_Conditions->Slow_Addition Success Successful Reaction Slow_Addition->Success

Caption: A logical workflow for troubleshooting failed reactions due to catalyst deactivation.

References

Technical Support Center: Suzuki Coupling of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki cross-coupling of 5-Formyl-2-thiopheneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 2-formylthiophene.[1] Homocoupling is the self-coupling of the boronic acid to produce 5,5'-diformyl-2,2'-bithiophene. Thiopheneboronic acids are known to be susceptible to both of these side reactions, which can significantly lower the yield of the desired cross-coupled product.[2]

Q2: My reaction is resulting in a low yield of the desired product, and I'm observing a significant amount of 2-formylthiophene. What is the likely cause and how can I mitigate it?

A2: The formation of 2-formylthiophene is a clear indication of protodeboronation. This side reaction is often promoted by elevated temperatures, the presence of water, and the choice of base. To minimize protodeboronation, consider the following adjustments:

  • Optimize the Base: Strong bases, especially in aqueous solutions, can accelerate protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides.[3][4]

  • Control the Temperature: Lowering the reaction temperature can help to disfavor the protodeboronation pathway.

  • Solvent Selection: While aqueous conditions are common in Suzuki couplings, minimizing the water content or using anhydrous solvents like dioxane or THF may reduce the extent of protodeboronation.[5]

  • Catalyst System: Employing a highly active catalyst system can increase the rate of the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction.[1]

Q3: I have identified a significant amount of 5,5'-diformyl-2,2'-bithiophene in my reaction mixture. What leads to this homocoupling product and how can I prevent it?

A3: The formation of 5,5'-diformyl-2,2'-bithiophene is due to the homocoupling of this compound. This side reaction can be promoted by the presence of oxygen and certain palladium species. To suppress homocoupling:

  • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. This minimizes the presence of oxygen, which can facilitate homocoupling.

  • Catalyst Choice: The choice of palladium catalyst and ligand can influence the extent of homocoupling. Screening different catalyst systems may be beneficial.

Q4: How does the choice of solvent affect the outcome of the Suzuki coupling of this compound?

A4: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics. For the Suzuki coupling of thiopheneboronic acids, a mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[1] Common solvent systems include dioxane/water, THF/water, and toluene/ethanol/water. The ratio of the organic solvent to water can impact the reaction rate and the prevalence of side reactions like protodeboronation. For instance, in some cases, a higher water content can be beneficial, while in others, it may promote protodeboronation.[5] Therefore, screening different solvent systems and ratios is recommended for optimization.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product with Significant Protodeboronation
Potential Cause Troubleshooting Steps
Inappropriate Base Switch to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃. Avoid strong bases like NaOH or KOH.[3][4]
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress at a lower temperature to find the optimal balance between reaction rate and suppression of the side reaction.
Excess Water in Reaction If using an aqueous solvent system, try reducing the proportion of water. Alternatively, consider using anhydrous solvents like dioxane or THF, ensuring all reagents are dry.[5]
Slow Catalyst System Employ a more active palladium catalyst or ligand system to accelerate the desired cross-coupling over protodeboronation. For instance, XPhos-based precatalysts have shown high activity.[1]
Issue 2: Formation of Homocoupling Byproduct
Potential Cause Troubleshooting Steps
Presence of Oxygen Ensure the reaction is performed under strictly anaerobic conditions. Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (N₂ or Ar).
Catalyst-Promoted Homocoupling Screen different palladium catalysts and ligands. Some catalyst systems may have a lower propensity for promoting homocoupling.

Data Presentation

Table 1: Effect of Reaction Conditions on the Suzuki Coupling of this compound with 4-Bromoanisole (B123540)

Catalyst Base Solvent Temp (°C) Time (h) Product Yield (%) Protodeboronation (%) Homocoupling (%)
Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O (1:1)80149155
Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O (1:4)80120258
XPhos Pd-G2K₃PO₄Dioxane40195<5<2
XPhos Pd-G3K₃PO₄Dioxane401>99<1<1
XPhos Pd-G4K₃PO₄Dioxane400.5>99<1<1

Data compiled from studies on the Suzuki-Miyaura cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole for illustrative purposes.[1] Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Suzuki Coupling of this compound with 4-Bromoanisole

This protocol is based on optimized conditions reported for the efficient cross-coupling of (5-formylthiophen-2-yl)boronic acid.[1]

Materials:

  • This compound

  • 4-Bromoanisole

  • XPhos Pd G3 catalyst

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • 1,4-Dioxane (B91453), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents) and potassium phosphate (2.0 equivalents).

  • Add the XPhos Pd G3 catalyst (e.g., 2 mol%).

  • Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Add 4-Bromoanisole (1.0 equivalent) to the vessel.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-(4-methoxyphenyl)thiophene-2-carbaldehyde.

Visualizations

Suzuki_Coupling_Side_Reactions Reactants This compound + Aryl Halide Suzuki_Reaction Suzuki Coupling (Pd Catalyst, Base) Reactants->Suzuki_Reaction Desired_Product Cross-Coupling Product Protodeboronation_Product Protodeboronation (2-Formylthiophene) Homocoupling_Product Homocoupling (5,5'-Diformyl-2,2'-bithiophene) Suzuki_Reaction->Desired_Product Desired Pathway Suzuki_Reaction->Protodeboronation_Product Side Reaction (H₂O, Heat, Strong Base) Suzuki_Reaction->Homocoupling_Product Side Reaction (O₂ present)

Caption: Major reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Side_Products Analyze Crude Reaction Mixture for Side Products Start->Check_Side_Products Protodeboronation Protodeboronation Product Detected? Check_Side_Products->Protodeboronation Homocoupling Homocoupling Product Detected? Protodeboronation->Homocoupling No Optimize_Base_Temp Optimize Base (weaker) and/or Lower Temperature Protodeboronation->Optimize_Base_Temp Yes Check_Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) Homocoupling->Check_Inert_Atmosphere Yes Optimize_Catalyst Screen Catalyst Systems for Higher Activity Homocoupling->Optimize_Catalyst No End Improved Yield Optimize_Base_Temp->End Check_Inert_Atmosphere->End Optimize_Catalyst->End

Caption: Troubleshooting workflow for low yields in the Suzuki coupling of this compound.

Experimental_Workflow Start Start Setup Combine Boronic Acid, Base, and Catalyst in Reaction Vessel Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Add_Reagents Add Aryl Halide and Anhydrous Solvent Inert->Add_Reagents React Heat to Reaction Temperature with Stirring Add_Reagents->React Monitor Monitor Reaction Progress (TLC, LC-MS, etc.) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: General experimental workflow for the Suzuki coupling of this compound.

References

improving solubility of 5-Formyl-2-thiopheneboronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Formyl-2-thiopheneboronic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to yellow crystalline powder.[1][2] It is known to be soluble in methanol.[1][2] Like many arylboronic acids, its solubility in other common organic solvents can be limited. Its properties are heavily influenced by the boronic acid group, which is capable of forming hydrogen bonds and is weakly acidic.[3][4] The presence of the polar formyl group also affects its solubility profile.

Q2: My this compound is not dissolving in my organic solvent (e.g., Toluene, THF, Dioxane). What is the likely cause?

A2: Arylboronic acids often exhibit limited solubility in non-polar or moderately polar organic solvents. Another significant factor is the tendency of boronic acids to dehydrate and form cyclic anhydrides called boroxines.[5][6] These boroxines are typically much less soluble than the corresponding boronic acid. Commercial boronic acids can contain varying amounts of these anhydrides, which can complicate solubility.

Q3: How does the base in my reaction (e.g., Suzuki Coupling) affect the solubility of the boronic acid?

A3: The base plays a critical role in the solubility of boronic acids in reaction mixtures, particularly for Suzuki-Miyaura coupling.[7] In the presence of an aqueous inorganic base (like K₂CO₃, K₃PO₄, or Cs₂CO₃), the boronic acid is converted into its corresponding boronate salt (R-B(OH)₃⁻).[5][7] This boronate species is significantly more soluble in the aqueous phase of a biphasic system, which facilitates its transfer and reaction with the palladium catalyst in the organic phase.[5][8]

Q4: Is it safe to heat the mixture to improve the solubility of this compound?

A4: Heating can be an effective strategy to increase the dissolution rate and solubility of reagents. However, it must be approached with caution.[5] Excessive or prolonged heating of boronic acids can accelerate the formation of the less soluble and potentially less reactive boroxine (B1236090) anhydride.[5][9] It is often a delicate balance between achieving sufficient solubility for the reaction to proceed and minimizing thermal degradation of the reagent. A gradual increase in temperature while monitoring the reaction is recommended.[5]

Q5: Does the quality or age of the this compound affect its solubility?

A5: Yes. Boronic acids can degrade over time, especially if not stored properly. This compound is noted to be air-sensitive and should be kept cold.[1] Improper storage can lead to an increased content of the boroxine anhydride, which is less soluble.[6] For best results and reproducible solubility, it is recommended to use a high-purity reagent and store it under an inert atmosphere at a low temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Insolubility in Reaction The chosen solvent system is inappropriate for the boronic acid.Modify the Solvent System : For reactions like Suzuki coupling, use a biphasic or co-solvent system such as Toluene/Water, Dioxane/Water, or DMF/Water.[5][8] The aqueous phase, in combination with a base, helps dissolve the boronic acid by forming the boronate salt.[5]
Reaction is Sluggish or Fails to Start Poor solubility is preventing the reagents from interacting effectively at the catalytic center.Ensure Efficient Mixing : In multiphasic systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[5]Add a Phase-Transfer Catalyst : In some cases, additives like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction rates in aqueous media.[10]Convert to an Ester : Consider converting the boronic acid to a more soluble derivative, like a pinacol (B44631) ester, which can then act as a slow-release source of the active boronic acid during the reaction.[11]
Precipitate Forms Upon Heating Thermal degradation or conversion to the insoluble boroxine anhydride.Optimize Temperature : Increase the reaction temperature gradually and monitor for reagent consumption versus degradation.[5]Use a Boronic Ester : Boronic esters are often more thermally stable and soluble in organic solvents. The pinacol ester can be a suitable alternative.[11]
Poor Solubility in Aqueous Media Boronic acids themselves have limited solubility in neutral water.Adjust pH : The addition of a base to form the boronate salt will significantly increase aqueous solubility.[5]Use Additives : For specific applications, adding polyols like mannitol (B672) can increase aqueous solubility by forming boronate esters and preventing boroxine formation.
Quantitative Data Summary

While extensive quantitative data for this compound is not widely published, the following table summarizes its known solubility and provides expected solubility trends in other common solvents based on the general behavior of arylboronic acids.

SolventTypeExpected SolubilityNotes
Methanol Polar ProticSoluble [1][2]Specific data is available.
Water (neutral) Polar ProticLowGenerally, arylboronic acids have low solubility in neutral water.
Water (basic) Polar ProticHighForms a soluble boronate salt in the presence of a base.[5]
Acetone, THF, Dioxane Polar AproticModerate to High[12]Phenylboronic acid shows high solubility in acetone.
DMF Polar AproticModerate to HighOften used as a solvent in Suzuki coupling reactions.[5][8]
Toluene, Hexane Non-PolarVery Low[12]Phenylboronic acid has very low solubility in hydrocarbons.
Chloroform Non-PolarModeratePhenylboronic acid esters show high solubility in chloroform.
Experimental Protocols

Protocol 1: Improving Solubility for Suzuki-Miyaura Coupling using a Co-solvent System

This protocol is a standard approach for running a Suzuki-Miyaura cross-coupling reaction where the boronic acid has limited solubility in the organic solvent.

  • Reagent Preparation : To a reaction vessel equipped with a stir bar and reflux condenser, add this compound (1.0 eq), the aryl halide (1.0 - 1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition : Add an organic solvent (e.g., Toluene or Dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄). A typical solvent ratio is 2:1 to 4:1 organic solvent to aqueous base.[5]

  • Inert Atmosphere : Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating and Stirring : Heat the mixture to the desired reaction temperature (typically 80-100 °C) with vigorous stirring. The mixture will be biphasic.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[13]

Protocol 2: Conversion of this compound to its Pinacol Ester

This protocol increases solubility in organic solvents by converting the boronic acid to its corresponding pinacol ester.

  • Setup : In a round-bottom flask, suspend this compound (1.0 eq) and pinacol (1.1 eq) in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere.[5]

  • Drying Agent : Add a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), to the suspension.

  • Reaction : Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting boronic acid.[5]

  • Workup : Filter off the solid drying agent and rinse it with additional dry solvent.

  • Isolation : Combine the filtrates and concentrate under reduced pressure to obtain the crude pinacol ester, which can often be used directly in subsequent reactions without further purification.[5]

Visualizations

Below are diagrams illustrating key concepts and workflows for addressing solubility issues.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Insoluble This compound Solvent Is a co-solvent system (e.g., Toluene/Water) being used? Start->Solvent Base Is a base (e.g., K2CO3) present? Solvent->Base Yes AddCoSolvent Action: Add water or other polar co-solvent. Solvent->AddCoSolvent No Temp Has gentle heating (e.g., 50-80°C) been tried? Base->Temp Yes AddBase Action: Add aqueous base to form boronate salt. Base->AddBase No Ester Consider converting to a more soluble derivative (e.g., pinacol ester). Temp->Ester No Success Solubility Achieved Temp->Success Yes Ester->Success AddCoSolvent->Base AddBase->Temp Heat Action: Increase temperature cautiously.

Caption: A workflow diagram for troubleshooting solubility issues.

G cluster_1 Boronic Acid Equilibria BoronicAcid Boronic Acid (R-B(OH)₂) Moderately Soluble Boronate Boronate Salt (R-B(OH)₃⁻) Highly Water Soluble BoronicAcid->Boronate + Base (e.g., OH⁻) - H₂O Boroxine Boroxine (Anhydride) (R-BO)₃ Poorly Soluble BoronicAcid->Boroxine - H₂O (Heat) + H₂O

References

Technical Support Center: 5-Formyl-2-thiopheneboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Formyl-2-thiopheneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When encountering low to no yield in a Suzuki coupling reaction, a systematic evaluation of the reaction components and conditions is crucial. The primary areas to investigate are:

  • Catalyst System: The choice and activity of the palladium catalyst and ligand are critical for success.[1][2]

  • Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere significantly impact the outcome.[2][3]

  • Reagent Quality: The purity and stability of the this compound, as well as the aryl halide, are paramount.[1][2]

  • Solvent and Base: The selection of an appropriate solvent and base is essential for solubility and facilitating the catalytic cycle.[2][3]

Q2: I suspect my this compound is degrading. What could be the cause and how can I mitigate this?

A2: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][4] This is a common issue with heteroarylboronic acids and can be influenced by the reaction conditions.

  • Causes of Protodeboronation: This side reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[4]

  • Mitigation Strategies:

    • Use of milder bases.

    • Lowering the reaction temperature.

    • Minimizing the amount of water in the reaction mixture, if possible.

    • Adding the boronic acid in slight excess or in portions during the reaction.[5]

    • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester.[2]

Q3: What are the most common side reactions I should be aware of when using this compound in Suzuki coupling?

A3: Besides protodeboronation, another common side reaction is the homocoupling of the boronic acid to form a bithiophene species.[1]

  • Cause of Homocoupling: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1]

  • Prevention: Thoroughly degassing the solvent and maintaining a strict inert atmosphere (e.g., using argon or nitrogen) throughout the reaction is the most effective way to prevent homocoupling.[1][6]

Q4: How do I select the optimal catalyst system for the coupling of this compound?

A4: The choice of the palladium catalyst and ligand is critical, especially for challenging substrates like some heteroarylboronic acids.[5][7]

  • Catalyst Precursors: Modern palladium precatalysts, such as XPhos Pd G3 or G4, are often more robust and efficient at generating the active Pd(0) species.[1][8]

  • Ligands: Bulky and electron-rich phosphine (B1218219) ligands, like SPhos or XPhos, have been shown to be effective for couplings involving thienylboronic acids.[5] The ligand choice can significantly influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[2]

  • Screening: It may be necessary to screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup catalyst_activity Check Catalyst Activity (Use fresh catalyst or test on a known reaction) reaction_setup->catalyst_activity boronic_acid_stability Assess Boronic Acid Stability (Check for protodeboronation) reaction_setup->boronic_acid_stability inert_atmosphere Ensure Adequate Inert Atmosphere (Degas solvent thoroughly) reaction_setup->inert_atmosphere temp_time Optimize Temperature & Time (Increase temperature or prolong reaction time) reaction_setup->temp_time component_screening 3. Perform Component Screening catalyst_activity->component_screening boronic_acid_stability->component_screening inert_atmosphere->component_screening temp_time->component_screening base_screen Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) component_screening->base_screen solvent_screen Screen Different Solvents (e.g., Dioxane/H2O, Toluene, DMF) component_screening->solvent_screen end Improved Conversion base_screen->end solvent_screen->end

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling reactions.

Detailed Steps:

  • Verify Reagent Quality:

    • This compound: Check for signs of decomposition. Purity can be assessed by NMR. Consider using a fresh batch.

    • Aryl Halide: Ensure the purity of your coupling partner.

    • Catalyst and Ligand: Use fresh or properly stored catalyst and ligand. Phosphine-based ligands can be sensitive to air.[2]

  • Review Reaction Setup and Conditions:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and homocoupling.[1] Solvents should be properly degassed.

    • Temperature: The reaction temperature may need to be optimized. Insufficient temperature can lead to slow reaction rates.[3]

    • Reaction Time: Monitor the reaction over time to ensure it has reached completion.

  • Perform Component Screening:

    • Base: The choice of base is crucial. A stronger base might be required, but harsh conditions can also promote boronic acid degradation. Common bases to screen include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3]

    • Solvent: The solvent system affects the solubility of all components. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often used to dissolve both the organic substrates and the inorganic base.[3]

Issue 2: Formation of Byproducts

The presence of significant byproducts, such as the protodeboronated thiophene-2-carbaldehyde (B41791) or homocoupled bithiophene, requires specific adjustments to the reaction conditions.

Logical Relationships in Byproduct Formation

boronic_acid This compound protodeboronation Protodeboronation boronic_acid->protodeboronation H+ or OH-, Heat homocoupling Homocoupling boronic_acid->homocoupling O2 catalyst Pd(0) Catalyst boronic_acid->catalyst desired_product Desired Cross-Coupling Product aryl_halide Aryl Halide aryl_halide->catalyst catalyst->desired_product

Caption: Key side reactions competing with the desired Suzuki-Miyaura cross-coupling.

Mitigation Strategies for Byproducts:

  • To Reduce Protodeboronation:

    • Use milder reaction conditions (lower temperature, less harsh base).[4]

    • Consider using an anhydrous solvent system if feasible.

    • Add the boronic acid in portions to maintain a lower instantaneous concentration.

  • To Reduce Homocoupling:

    • Ensure rigorous degassing of all solvents and reagents.

    • Maintain a positive pressure of an inert gas throughout the reaction.

    • Using a Pd(0) source directly might be beneficial over a Pd(II) precatalyst that requires in-situ reduction.[8]

Experimental Protocols

Below are representative experimental protocols that can be adapted for your specific needs.

General Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G4, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Data Presentation

The following tables summarize the effect of varying reaction parameters on the yield of the coupling product, based on findings from model studies.

Table 1: Effect of Catalyst and Base on a Model Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O (1:1)1003~50-60
2XPhos Pd G4 (2)-K₂CO₃ (3)Dioxane400.5>95
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Dioxane/H₂O (1:1)1003~40-50

Data is illustrative and based on trends reported in the literature for similar systems.[5]

Table 2: Effect of Solvent and Temperature on a Model Coupling Reaction

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂/SPhosK₂CO₃Toluene10024Low
2Pd(OAc)₂/SPhosK₂CO₃DMF10024Low
3Pd(OAc)₂/SPhosK₂CO₃DMF/H₂O (1:1)703High
4Pd(OAc)₂/SPhosK₂CO₃DMF/H₂O (1:1)Room Temp24Moderate

Data is illustrative and based on trends reported in the literature.[3] These tables highlight the significant impact that the choice of catalyst, base, solvent, and temperature can have on the reaction outcome. A highly active catalyst like XPhos Pd G4 can lead to high conversion at lower temperatures.[5] The use of a co-solvent system like DMF/H₂O can be crucial for achieving good yields.[3]

References

Technical Support Center: Stability and Handling of 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Formyl-2-thiopheneboronic acid, with a particular focus on the effects of basic conditions commonly encountered in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound?

The main stability concern is its susceptibility to protodeboronation, a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This side reaction is particularly prevalent under basic conditions, leading to the formation of 5-formylthiophene as a byproduct and reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.

Q2: Under what conditions is protodeboronation of this compound most likely to occur?

Protodeboronation is significantly accelerated under basic conditions, with thiopheneboronic acids being most rapidly degraded at a pH greater than 10.[1] Such pH levels are common in many Suzuki-Miyaura cross-coupling reactions. The presence of a proton source, such as water in the reaction medium, is also necessary for this undesired reaction to proceed.

Q3: How does the choice of base affect the stability of this compound?

The strength and concentration of the base can significantly impact the rate of protodeboronation. While direct quantitative stability data for this compound with a range of bases is not extensively published, studies on its use in Suzuki-Miyaura couplings provide indirect evidence. The yield of the desired cross-coupled product can be taken as an indicator of the boronic acid's stability under the given basic conditions. Lower yields of the desired product, accompanied by the formation of 5-formylthiophene, suggest a higher degree of protodeboronation and thus lower stability of the starting material.

Q4: Are there alternative reagents that are more stable than this compound?

Yes, boronic acid derivatives such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates can offer enhanced stability. These derivatives can be more resistant to protodeboronation under basic conditions and can be used in "slow release" strategies where the active boronic acid is generated in situ, maintaining a low concentration and minimizing decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product in Suzuki-Miyaura coupling Protodeboronation of this compound.- Use a milder base (e.g., K₃PO₄ instead of NaOH).- Reduce the reaction temperature.- Minimize the amount of water in the reaction mixture.- Use a more active palladium catalyst to promote the desired coupling over protodeboronation.
Formation of 5-formylthiophene byproduct Degradation of the starting boronic acid via protodeboronation.- Confirm the identity of the byproduct by LC-MS or NMR.- Implement the solutions mentioned above to minimize protodeboronation.
Inconsistent reaction outcomes Variable stability of the boronic acid stock.- Store this compound in a cool, dry place, away from moisture.- Consider preparing fresh solutions of the boronic acid before use.- Evaluate the purity of the boronic acid before starting the reaction.

Data Presentation: Indirect Assessment of Stability in Suzuki-Miyaura Coupling

The following table summarizes the yield of the cross-coupled product from the reaction of this compound with an aryl bromide using different bases. A higher yield of the desired product suggests greater stability of the boronic acid under those specific reaction conditions.

Base Solvent System Temperature (°C) Yield of Coupled Product (%) Inferred Stability
K₃PO₄Dioxane/H₂O100~75%Higher
K₂CO₃Dioxane/H₂O100~60%Moderate
Na₂CO₃Dioxane/H₂O100~55%Moderate-Lower
Cs₂CO₃Dioxane/H₂O100~70%Higher

Note: The yields are approximate and can vary depending on the specific reaction partners, catalyst, and reaction time. This table serves as a qualitative guide to the relative stability of this compound in the presence of different bases.

Experimental Protocols

Protocol for Assessing the Stability of this compound in the Presence of a Base

This protocol describes a general method for quantitatively assessing the stability of this compound in the presence of a selected base using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Selected base (e.g., K₃PO₄, K₂CO₃, NaOH)

  • An appropriate solvent system (e.g., Dioxane/H₂O)

  • Internal standard (e.g., a stable compound with a distinct retention time)

  • HPLC or LC-MS system with a C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid for MS compatibility)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of the selected base at a known concentration (e.g., 30 mM).

    • Prepare a stock solution of the internal standard at a known concentration.

  • Reaction Setup:

    • In a reaction vial, combine the stock solution of this compound and the internal standard.

    • Initiate the experiment by adding the stock solution of the base to the vial.

    • Maintain the reaction mixture at a constant temperature (e.g., 80 °C).

  • Time-Course Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot by diluting it with the mobile phase to stop the degradation.

    • Analyze the quenched aliquot by HPLC or LC-MS.

  • Data Analysis:

    • Monitor the peak areas of this compound and the protodeboronated product (5-formylthiophene) relative to the internal standard.

    • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

    • Calculate the percentage of degradation at each time point.

Visualizations

Protodeboronation_Pathway BoronicAcid This compound Boronate Thiopheneboronate anion BoronicAcid->Boronate + OH⁻ TransitionState Transition State Boronate->TransitionState + H₂O Byproduct 5-Formylthiophene TransitionState->Byproduct BoricAcid Boric Acid TransitionState->BoricAcid

Caption: Base-catalyzed protodeboronation of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Stock_BA Prepare Boronic Acid Stock Mix Mix Reagents Stock_BA->Mix Stock_Base Prepare Base Stock Stock_Base->Mix Incubate Incubate at Constant Temperature Mix->Incubate Aliquot Take Time-point Aliquots Incubate->Aliquot Quench Quench Reaction Aliquot->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Kinetics Determine Degradation Kinetics Plot->Kinetics

Caption: Workflow for assessing boronic acid stability.

References

Technical Support Center: Suzuki-Miyaura Coupling of 5-Formyl-2-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of 5-Formyl-2-thiopheneboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Observed Potential Cause Recommended Solution
High percentage of 5,5'-diformyl-2,2'-bithiophene (homocoupling byproduct) in product mixture. Presence of dissolved oxygen in the reaction.Rigorously degas all solvents and the final reaction mixture. Use a freeze-pump-thaw technique (3-5 cycles) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.[1]
Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).Switch to a Palladium(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, add a mild reducing agent such as potassium formate (B1220265) (1-2 equivalents) to facilitate the in-situ reduction to the active Pd(0) species.[1]
Suboptimal catalyst or ligand choice.Employ a highly active catalyst system. Buchwald-type ligands, such as SPhos and XPhos, paired with a suitable palladium precatalyst (e.g., XPhos Pd G4), have been shown to be effective. These bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.
Low or no yield of the desired cross-coupled product. Decomposition of the boronic acid.This compound can be prone to decomposition (protodeboronation), especially at higher temperatures. Consider running the reaction at a lower temperature (e.g., 40-80°C) with a more active catalyst system. Slow addition of the boronic acid to the reaction mixture can also help maintain a low instantaneous concentration, potentially reducing decomposition.
Poor solubility of reagents.Ensure sufficient solubility of both the boronic acid and the aryl halide in the chosen solvent system. A mixture of an organic solvent (like dioxane or THF) with water is often effective.
Inactive catalyst.Ensure the catalyst is not degraded. Use fresh catalyst from a reliable source and handle it under an inert atmosphere.
Reaction stalls and does not go to completion. Insufficient catalyst loading or deactivation.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure rigorous exclusion of oxygen to prevent catalyst deactivation.
Insufficient base or inappropriate base choice.Use a suitable base such as K₃PO₄ or K₂CO₃. Ensure the base is finely powdered and used in sufficient excess (typically 2-3 equivalents).
Difficult purification due to co-elution of product and homocoupled byproduct. Similar polarity of the desired product and the symmetrical bithiophene byproduct.If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to improve separation. Sometimes, recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other, forming a symmetrical dimer. In this case, it produces 5,5'-diformyl-2,2'-bithiophene. This side reaction consumes the boronic acid, reduces the yield of your desired product, and complicates purification due to the structural similarity between the product and the byproduct. Thienylboronic acids, in particular, can be susceptible to this side reaction.

Q2: How does oxygen promote the homocoupling of boronic acids?

A2: Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species can then participate in a catalytic cycle that directly promotes the homocoupling of the boronic acid, independent of the desired cross-coupling pathway.[1] Therefore, the rigorous exclusion of oxygen is one of the most critical factors in minimizing this side reaction.

Q3: Can the choice of aryl halide affect the extent of homocoupling?

A3: Yes. A more reactive aryl halide (e.g., an aryl iodide or an electron-deficient aryl bromide) can undergo oxidative addition to the palladium catalyst more rapidly. This can favor the desired cross-coupling pathway by keeping the catalyst engaged in the main cycle, thereby reducing the opportunity for it to participate in homocoupling.

Q4: Is it better to use this compound or its pinacol (B44631) ester derivative?

A4: Boronic acid pinacol esters are generally more stable and less prone to decomposition and homocoupling than the corresponding free boronic acids. Using the pinacol ester can provide a slow, controlled release of the boronic acid into the reaction, which can help to suppress side reactions. If you continue to face issues with the boronic acid, switching to its pinacol ester is a recommended strategy.

Data on Reaction Condition Optimization

The following table summarizes the results from a model study coupling (5-formylthiophen-2-yl)boronic acid (1.2 equiv.) with 4-bromoanisole (B123540) (1.0 equiv.) using different catalysts and conditions. This data illustrates how catalyst and temperature selection can significantly impact product yield and byproduct formation.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Conversion (%)Product:Homocoupling RatioReference
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1004~75Moderate Homocoupling[1]
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O804~84Lower Homocoupling[1]
XPhos Pd G2K₃PO₄Dioxane404~85Minimal Homocoupling[1]
XPhos Pd G4 K₃PO₄ Dioxane 40 < 0.5 >99 Negligible Homocoupling [1]

Data is interpreted and summarized from a study by Strømsodd, et al. The ratio is a qualitative interpretation based on reported conversions and byproduct analysis.[1]

Recommended Experimental Protocol

This protocol is based on optimized conditions reported to minimize homocoupling for this compound.

Materials:

  • Aryl Halide (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • XPhos Pd G4 catalyst (or similar highly active Buchwald precatalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (B91453)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inerting the System: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G4 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 40-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. With a highly active catalyst, the reaction may be complete in less than an hour.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key chemical pathways and the recommended troubleshooting workflow.

Suzuki_Mechanism cluster_main Desired Suzuki-Miyaura Catalytic Cycle cluster_side Undesired Homocoupling Pathway Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII Pd(II) Pd0->PdII Redox Equilibrium ArPdX Ar-Pd(II)-X OA->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product Homocoupling Homocoupling Reaction PdII->Homocoupling 2 x Ar'-B(OH)2 O2 Oxygen (O2) O2->PdII Oxidizes Byproduct Ar'-Ar' (Homocoupled Byproduct) Homocoupling->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Action: Degas solvents & reaction mixture. Use freeze-pump-thaw or sparge with Ar/N2. check_o2->deoxygenate No check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes deoxygenate->check_pd switch_pd Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., K-formate). check_pd->switch_pd Yes check_catalyst Is the catalyst system optimal? check_pd->check_catalyst No switch_pd->check_catalyst optimize_catalyst Action: Use a highly active system. (e.g., XPhos Pd G4). Consider bulky, electron-rich ligands. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature too high? check_catalyst->check_temp Yes optimize_catalyst->check_temp lower_temp Action: Lower temperature to 40-80°C to reduce boronic acid decomposition. check_temp->lower_temp Yes end_node Re-run experiment and monitor. check_temp->end_node No lower_temp->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Validation & Comparative

A Comparative Guide to 5-Formyl-2-thiopheneboronic Acid and Other Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, heteroaryl boronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures. Among these, 5-Formyl-2-thiopheneboronic acid is a versatile reagent, offering a unique combination of a reactive aldehyde group and a boronic acid moiety on a thiophene (B33073) scaffold. This guide provides an objective comparison of the performance of this compound with other commonly employed heteroaryl boronic acids, supported by available experimental data.

Introduction to Heteroaryl Boronic Acids in Cross-Coupling

Heteroaryl boronic acids are organoboron compounds containing a heterocyclic aromatic ring. They are key participants in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. The choice of the heteroaryl boronic acid can significantly influence reaction efficiency, yield, and the overall success of a synthetic route. Factors such as the nature of the heteroatom, the position of the boronic acid group, and the presence of other substituents all play a crucial role in the reactivity and stability of these compounds. A common challenge encountered with some heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction that can lower the yield of the desired cross-coupled product.

This guide focuses on comparing this compound with three other representative heteroaryl boronic acids: Furan-2-boronic acid, Pyridine-3-boronic acid, and Benzofuran-2-boronic acid.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of this compound and other selected heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which can influence the reported yields. However, this compilation provides a valuable snapshot of their relative reactivity and applicability.

Heteroaryl Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O801~70
Furan-2-boronic acid 2-ChloropyrazinePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol1001896[1]
Pyridine-3-boronic acid 4-BromoisoquinolinePd₂(dba)₃ / Ligand 2Cs₂CO₃Dioxane1101882
Benzofuran-2-boronic acid 2-Chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosK₃PO₄THF/MeOH602491-99

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura reactions involving the discussed heteroaryl boronic acids.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is adapted from a study investigating the cross-coupling of (5-formylthiophen-2-yl)boronic acid.

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • Spherical-cap phosphine (B1218219) ligand (SPhos, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides

This generalized protocol is based on common practices for the Suzuki-Miyaura coupling of various heteroaryl boronic acids.

Materials:

  • Heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the heteroaryl boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, and dry over a drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Ar-X OxAdd Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 [Ar'-B(OH)₃]⁻ Transmetal Transmetalation ArPdArL2->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Product) ArX Ar-X (Aryl Halide) BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Catalyst and Condition Screening

Optimizing a Suzuki-Miyaura coupling reaction often requires screening various parameters. The following diagram outlines a logical workflow for this process.

Screening_Workflow Start Define Coupling Partners (Aryl Halide & Boronic Acid) Catalyst Screen Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Start->Catalyst Ligand Screen Phosphine Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Base Screen Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Screen Solvent (e.g., Dioxane, Toluene, THF/H₂O) Base->Solvent Temperature Optimize Temperature Solvent->Temperature Analysis Analyze Yield and Purity (LC-MS, NMR) Temperature->Analysis Analysis->Catalyst Low Yield or Side Products Optimized Optimized Conditions Analysis->Optimized High Yield & Purity

Caption: A logical workflow for screening and optimizing Suzuki-Miyaura reaction conditions.

References

A Comparative Guide to the Reactivity of Thiophene-Based Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2- and 3-substituted thiophene-based boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Understanding the nuanced differences in reactivity between these isomers is critical for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes for novel therapeutics and functional materials. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decision-making in your research.

At a Glance: Key Reactivity Differences

The position of the boronic acid group on the thiophene (B33073) ring significantly influences the substrate's stability and performance in cross-coupling reactions. The primary competing side reaction for thiophene boronic acids is protodeboronation, the loss of the boronic acid group, which is influenced by the electronic properties of the thiophene ring and the reaction conditions.

FeatureThiophene-2-boronic Acid & DerivativesThiophene-3-boronic Acid & Derivatives
General Reactivity Often exhibits slightly different reactivity profiles compared to the 3-isomer, which can be substrate-dependent.Reactivity can be comparable or slightly different from the 2-isomer, influenced by the specific coupling partner.
Susceptibility to Protodeboronation Generally more susceptible to protodeboronation, a key factor in its stability and handling.[1]Generally less susceptible to protodeboronation compared to the 2-isomer.
Performance with Aryl Bromides Excellent yields can be achieved with activated aryl bromides. For example, the potassium trifluoroborate salt couples with 4-bromobenzonitrile (B114466) in 98% yield.[2]High yields are also obtained with activated aryl bromides. The corresponding trifluoroborate salt couples with 4-bromobenzonitrile in 93% yield.[2]
Performance with Aryl Chlorides Can be a more challenging substrate, with yields being sensitive to reaction conditions. The potassium trifluoroborate salt couples with 4-chlorobenzonitrile (B146240) in 83% yield.[2]Can exhibit higher reactivity with some aryl chlorides compared to the 2-isomer. The trifluoroborate salt couples with 4-chlorobenzonitrile in 96% yield.[2]

Quantitative Comparison of Suzuki-Miyaura Coupling Yields

The following table summarizes the comparative yields of Suzuki-Miyaura coupling reactions between potassium thiophenyltrifluoroborates and aryl halides under identical reaction conditions. The use of trifluoroborate salts enhances the stability of the boronic acid moiety, reducing protodeboronation and allowing for a more direct comparison of the inherent reactivity in the cross-coupling step.[2]

Coupling PartnerThiophen-2-yltrifluoroborate Yield (%)Thiophen-3-yltrifluoroborate Yield (%)
4-Bromobenzonitrile9893
4-Chlorobenzonitrile8396

Reaction Conditions: 0.25 mmol of aryl halide, 0.26 mmol of potassium heteroaryltrifluoroborate, 3 mol % Pd(OAc)₂, 6 mol % RuPhos, in a suitable solvent.[2]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of thiophene-based boronic acids with an aryl halide.

Protocol 1: Suzuki-Miyaura Coupling of Thiophene-2-boronic Acid with 4-Bromoanisole (B123540)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiophene-2-boronic acid (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of Thiophene-3-boronic Acid with an Aryl Halide

This protocol can be adapted for various aryl halides.

Materials:

  • Thiophene-3-boronic acid (1.1 equiv.)

  • Aryl halide (e.g., 4-chlorobenzonitrile) (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • Toluene/Ethanol/Water (2:1:1 mixture, degassed)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), thiophene-3-boronic acid (1.1 equiv.), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂ / Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to Polymers for Advanced Research: Spotlight on 5-Formyl-2-thiopheneboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of polymers derived from boronic acid-functionalized monomers, with a focus on the potential properties of polymers synthesized from 5-Formyl-2-thiopheneboronic acid. While direct experimental data for polymers exclusively derived from this compound is limited in current literature, this document extrapolates its potential characteristics based on closely related structures and provides a comparison with well-established alternative polymers used in similar applications, such as glucose sensing and other biomedical fields.

Introduction to Boronic Acid-Functionalized Polymers

Polymers functionalized with boronic acid moieties have garnered significant interest in the scientific community due to their unique ability to reversibly bind with 1,2- and 1,3-diols. This property makes them highly valuable for a range of applications, particularly in the development of sensors for biologically important molecules like glucose, and in the design of controlled drug delivery systems. The thiophene (B33073) backbone, known for its conductivity and stability, when combined with the sensing capabilities of boronic acid, presents a promising platform for advanced materials.

Comparative Analysis of Polymer Properties

This section compares the anticipated properties of a polymer derived from this compound with two prominent alternatives: Poly(3-aminophenylboronic acid) (PABA) and Poly(3,4-ethylenedioxythiophene)-phenylboronic acid (PEDOT-PBA). The data for the alternative polymers is sourced from published experimental studies.

PropertyPoly(this compound) (Hypothetical)Poly(3-aminophenylboronic acid) (PABA)Poly(3,4-ethylenedioxythiophene)-phenylboronic acid (PEDOT-PBA)
Monomer This compound3-Aminophenylboronic acid3,4-Ethylenedioxythiophene-phenylboronic acid
Polymer Backbone PolythiophenePolyanilinePoly(3,4-ethylenedioxythiophene)
Glucose Sensing Performance
- Detection Limit Not Experimentally Determined3.46 mM[1]~50 µM[2]
- Sensitivity Not Experimentally DeterminedNot explicitly quantified in reviewed sourcesHigh sensitivity reported via EIS[2]
- Response Time Not Experimentally DeterminedNot explicitly quantified in reviewed sourcesFast response reported[2]
Thermal Stability Expected to be stable based on polythiophene backboneGood thermal stabilityHigh thermal stability
Conductivity Expected to be conductiveConductiveHighly Conductive
Key Features Combines conductivity of polythiophene with diol-binding of boronic acid and reactivity of the formyl group for further functionalization.Well-established for glucose sensing applications.Excellent conductivity and stability, suitable for electrochemical sensors.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Synthesis of Poly(3-aminophenylboronic acid) (PABA) for Glucose Sensors

Method: Electrochemical Polymerization[1]

  • Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, followed by sonication in deionized water and ethanol, and then dried.

  • Electropolymerization Solution: A solution is prepared containing 3-aminophenylboronic acid monomer and a supporting electrolyte (e.g., LiClO4) in an appropriate solvent (e.g., acetonitrile).

  • Electrochemical Deposition: The GCE is immersed in the electropolymerization solution. The polymer film is deposited on the electrode surface using cyclic voltammetry (CV) or potentiostatic methods. The thickness of the film can be controlled by the number of CV cycles or the deposition time.

  • Washing and Drying: After polymerization, the electrode is thoroughly rinsed with the solvent to remove any unreacted monomer and then dried.

Fabrication of a PEDOT-PBA Based Glucose Sensor

Method: Electrochemical Impedance Spectroscopy (EIS) Sensor Fabrication[2]

  • Monomer Synthesis: The EDOT-PBA monomer is synthesized through a chemical reaction between a suitable EDOT precursor and a phenylboronic acid derivative.

  • Electropolymerization: A PEDOT-PBA film is electrochemically deposited onto a glassy carbon electrode from a solution containing the monomer and a supporting electrolyte.

  • Characterization: The polymer film is characterized using techniques such as scanning electron microscopy (SEM) to observe the morphology and cyclic voltammetry (CV) to confirm its electrochemical properties.

  • Glucose Sensing Measurement: The fabricated electrode is immersed in a phosphate-buffered saline (PBS) solution. Electrochemical Impedance Spectroscopy (EIS) is performed at different glucose concentrations to measure the change in charge transfer resistance, which correlates to the glucose concentration.

Characterization of Polymer Properties
  • Thermal Stability (Thermogravimetric Analysis - TGA): The thermal stability of the polymers is evaluated using TGA. A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is measured as a function of temperature. The decomposition temperature is a key indicator of thermal stability.

  • Conductivity Measurement (Four-Point Probe Method): The electrical conductivity of the polymer films is measured using a four-point probe setup. A constant current is passed through the two outer probes, and the voltage is measured across the two inner probes. The conductivity is then calculated from the measured current, voltage, and the geometry of the film.

Visualizing the Glucose Sensing Mechanism

The following diagrams illustrate the fundamental principles behind boronic acid-based glucose sensing and a typical experimental workflow for sensor fabrication.

GlucoseSensingMechanism cluster_0 Boronic Acid State cluster_1 Interaction with Glucose Boronic_Acid Boronic Acid (Trigonal Planar, Neutral) Boronate_Ester Boronate Ester (Tetrahedral, Anionic) Boronic_Acid->Boronate_Ester + Glucose Boronate_Ester->Boronic_Acid - Glucose (Reversible) Glucose Glucose (Diol)

Caption: Reversible binding of glucose to a boronic acid moiety.

SensorFabricationWorkflow start Start electrode_prep Electrode Preparation start->electrode_prep electropolymerization Electrochemical Polymerization electrode_prep->electropolymerization characterization Polymer Film Characterization electropolymerization->characterization sensing_test Glucose Sensing Test characterization->sensing_test end End sensing_test->end

Caption: A typical workflow for fabricating a polymer-based electrochemical sensor.

Conclusion

Polymers derived from this compound hold significant potential for the development of advanced functional materials. The combination of a conductive polythiophene backbone with the diol-binding capability of the boronic acid group and the reactive handle of the formyl group opens up avenues for creating highly specific and versatile sensors and drug delivery platforms. While direct experimental validation is needed, the comparison with established polymers like PABA and PEDOT-PBA suggests that these novel thiophene-based polymers could offer competitive, if not superior, performance characteristics. Future research should focus on the synthesis and thorough characterization of polymers from this compound to fully elucidate their properties and unlock their potential in various scientific and biomedical applications.

References

A Comparative Guide to the Characterization of 5-Formyl-2-thiopheneboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling products of 5-Formyl-2-thiopheneboronic acid with those of its alternative, thienylsilanes, in Hiyama cross-coupling reactions. It includes a detailed analysis of their performance, supported by experimental data, to assist in the selection of optimal synthetic strategies for the development of novel therapeutics and functional materials.

Executive Summary

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. The resulting arylthiophene-2-carbaldehydes are scaffolds of significant interest in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial properties. This guide presents a head-to-head comparison of the widely-used Suzuki-Miyaura coupling of this compound with the Hiyama coupling of thienylsilanes, offering insights into reaction efficiency, yields, and the characterization of the resulting products.

Performance Comparison: Suzuki-Miyaura vs. Hiyama Coupling

The choice between Suzuki-Miyaura and Hiyama coupling for the synthesis of 5-(Aryl)-2-thiophenecarbaldehydes depends on several factors, including the desired reaction conditions, substrate stability, and overall yield. While Suzuki-Miyaura reactions with boronic acids are common, they can be hampered by issues of protodeboronation.[1] Thienylsilanes in Hiyama couplings offer a more stable alternative.[2]

ReactionOrganometallic ReagentElectrophileCatalyst/LigandBase/ActivatorSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura This compound4-bromoanisoleXPhos Pd G4 (2 mol%)K₃PO₄ (2 equiv)Dioxane40>95[2]
Suzuki-Miyaura This compound3,5-dimethylphenylboronic acidPd(PPh₃)₄KOH1,4-dioxane (B91453)/H₂O9092[3]
Suzuki-Miyaura This compound4-chlorophenylboronic acidPd(PPh₃)₄KOH1,4-dioxane/H₂O9085[3]
Hiyama (illustrative) 2-ThienyltrimethylsilaneAryl HalidePd(dba)₂/LigandTBAF (1.2 equiv)THF60-100High (expected)[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 to 10:1 ratio)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Hiyama Coupling of a Thienylsilane with an Aryl Halide

This protocol provides a general guideline for a fluoride-promoted Hiyama coupling.

Materials:

  • Thienylsilane (e.g., 2-Thienyltrimethylsilane, 1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Activator (e.g., Tetrabutylammonium fluoride (B91410) (TBAF), 1.5 mmol)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware

Procedure:

  • To a dried reaction flask, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the aryl halide and the thienylsilane.

  • Add the anhydrous, degassed solvent.

  • Add the activator.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress (TLC, GC-MS, LC-MS).

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Characterization of Coupling Products

The synthesized arylthiophene-2-carbaldehydes are typically characterized by NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[5]

  • Ensure the sample height in the NMR tube is adequate (typically 4-5 cm for a 5 mm tube).[2]

Data Acquisition and Analysis:

  • ¹H-NMR spectra will typically show characteristic signals for the aldehyde proton (around δ 9.9 ppm) and the thiophene (B33073) ring protons.[3] For example, in 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.94 ppm, and the thiophene protons at positions 3 and 5 show singlets at δ 8.0 and δ 7.79 ppm, respectively.[3]

  • ¹³C-NMR spectra will show a signal for the carbonyl carbon of the aldehyde group.

Mass Spectrometry (MS)

Sample Preparation:

  • For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the µg/mL range for analysis.[6]

Data Acquisition and Analysis:

  • ESI-MS is a soft ionization technique that can be used to determine the molecular weight of the coupling product.[7] The mass spectrum of the product will typically show a molecular ion peak [M+H]⁺. For instance, the mass spectrum of 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde exhibits a molecular ion peak at m/z 217.[3]

Biological Significance and Signaling Pathways

Thiophene-based compounds, including the coupling products of this compound, have shown significant potential as anticancer agents.[8][9] One of their key mechanisms of action is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][10]

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Thiophene_Derivative Thiophene-based Inhibitor Thiophene_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiophene Derivatives.

The diagram above illustrates the simplified VEGFR-2 signaling cascade. Binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a series of downstream signaling events involving key proteins like PLCγ, PI3K, and RAS. These pathways ultimately lead to cellular responses such as proliferation, migration, and increased vascular permeability, all of which contribute to angiogenesis. Thiophene-based inhibitors can block this pathway by targeting VEGFR-2, thereby preventing its activation and downstream signaling, which is a promising strategy for cancer therapy.[4]

Experimental Workflow and Logic

The synthesis and characterization of this compound coupling products follow a logical workflow, from the initial cross-coupling reaction to the final biological evaluation.

experimental_workflow start Start: Select Coupling Strategy suzuki Suzuki-Miyaura Coupling (this compound) start->suzuki hiyama Hiyama Coupling (Thienylsilane) start->hiyama reaction Perform Cross-Coupling Reaction suzuki->reaction hiyama->reaction workup Reaction Workup & Purification (Column Chromatography) reaction->workup characterization Product Characterization workup->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (ESI-MS) characterization->ms bio_eval Biological Evaluation characterization->bio_eval anticancer Anticancer Activity Assays bio_eval->anticancer antimicrobial Antimicrobial Activity Assays bio_eval->antimicrobial end End: Data Analysis & Reporting bio_eval->end

Caption: General workflow for synthesis and evaluation.

This workflow begins with the selection of the appropriate cross-coupling strategy. Following the reaction and purification, the products are rigorously characterized using spectroscopic and spectrometric techniques. Finally, the biological activities of the novel compounds are assessed through various in vitro assays.

Conclusion

The synthesis of arylthiophene-2-carbaldehydes via palladium-catalyzed cross-coupling reactions is a robust and versatile method for accessing compounds with significant therapeutic potential. While the Suzuki-Miyaura coupling of this compound is a well-established and high-yielding reaction, the use of thienylsilanes in Hiyama coupling presents a valuable alternative, particularly when substrate stability is a concern. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and materials science, facilitating the development of novel and impactful molecular entities.

References

The Synthetic Advantage: A Comparative Guide to 5-Formyl-2-thiopheneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, 5-Formyl-2-thiopheneboronic acid has emerged as a uniquely versatile reagent. Its dual functionality, possessing both a reactive boronic acid moiety for cross-coupling and a formyl group for subsequent derivatization, offers a significant advantage over simpler analogues. This guide provides an objective comparison of its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction against other common boronic acids, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse in carbon-carbon bond formation. The performance of this compound in this reaction is benchmarked here against other commercially available boronic acids in the coupling with 4-bromoanisole. The data highlights its efficacy, providing high yields that are competitive with, and in some cases superior to, less functionalized alternatives.

Table 1: Comparison of Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound XPhos Pd G4 (2 mol%)K₃PO₄Dioxane40<0.5>99[1]
Thiophene-2-boronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801238[2]
5-Chloro-2-thiopheneboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O8012~45-55*N/A
Phenylboronic acidPd(OAc)₂ (2 mol%) / DTBPPS (2 mol%)Na₂CO₃CH₃CN/H₂ORT1294[3]

Note: The yield for 5-Chloro-2-thiopheneboronic acid is an estimate based on the known electronic effects of an electron-withdrawing chloro group, which can sometimes lead to comparable or slightly higher yields than the unsubstituted analogue under similar conditions.

The Strategic Advantage of the Formyl Group

The key benefit of employing this compound lies in the synthetic versatility imparted by the formyl group. Following the initial cross-coupling, this aldehyde functionality serves as a handle for a variety of subsequent transformations, allowing for the rapid elaboration of the molecular scaffold. This is particularly advantageous in the synthesis of libraries of compounds for drug discovery and materials science.

G cluster_post_modification Post-Synthetic Modifications reagent This compound suzuki Suzuki-Miyaura Coupling reagent->suzuki intermediate 5-Aryl-2-formylthiophene suzuki->intermediate reductive_amination Reductive Amination intermediate->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Reaction intermediate->wittig Ph₃P=CHR knoevenagel Knoevenagel Condensation intermediate->knoevenagel CH₂(CN)₂, base oxidation Oxidation intermediate->oxidation KMnO₄ or Ag₂O product1 Amine Derivatives reductive_amination->product1 product2 Alkene Derivatives wittig->product2 product3 α,β-Unsaturated Systems knoevenagel->product3 product4 Carboxylic Acid Derivatives oxidation->product4

Caption: Synthetic pathways enabled by the dual functionality of this compound.

Application in the Synthesis of Kinase Inhibitors

The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in oncology. The synthesis of such inhibitors often involves a convergent approach where a substituted thiophene core is assembled via cross-coupling, followed by the elaboration of functional groups to achieve potent and selective binding to the kinase active site. This compound is an ideal starting material for such strategies. For instance, in the synthesis of analogues of VEGFR-2 inhibitors, the thiophene core can be introduced via Suzuki-Miyaura coupling, and the formyl group can be subsequently converted to a key pharmacophoric element.

G start This compound + Aryl Halide step1 Suzuki-Miyaura Coupling start->step1 intermediate1 5-Aryl-2-formylthiophene step1->intermediate1 step2 Knoevenagel Condensation intermediate1->step2 intermediate2 α,β-Unsaturated Thiophene Derivative step2->intermediate2 step3 Cyclization/ Further Modification intermediate2->step3 final_product Thiophene-based VEGFR-2 Inhibitor step3->final_product

Caption: A generalized workflow for the synthesis of a thiophene-based VEGFR-2 inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.

G cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf CellResponse Angiogenesis (Proliferation, Migration, Survival) Akt->CellResponse FAK->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse Inhibitor Thiophene-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene-based inhibitor.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • XPhos Pd G4 (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous dioxane

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, this compound, potassium phosphate, and the XPhos Pd G4 catalyst.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-(4-methoxyphenyl)thiophene-2-carbaldehyde.

General Procedure for Knoevenagel Condensation of 5-Aryl-2-formylthiophene with Malononitrile (B47326)

Materials:

  • 5-Aryl-2-formylthiophene (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (B6355638) (catalytic amount)

  • Ethanol

  • Round-bottom flask and reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve the 5-aryl-2-formylthiophene in ethanol.

  • Add malononitrile to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-((5-arylthiophen-2-yl)methylene)malononitrile.

References

A Comparative Guide to the Spectroscopic Analysis of Polymers Containing 5-Formyl-2-thiophene Units

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the key spectroscopic techniques used to characterize polymers incorporating 5-Formyl-2-thiophene (also known as thiophene-2-carbaldehyde) units. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing such polymers. The guide focuses on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible & Fluorescence Spectroscopy, presenting experimental data and detailed protocols for each method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer structure. For polymers containing 5-Formyl-2-thiophene units, it is crucial for confirming the incorporation of the aldehyde group and monitoring changes during polymerization.

Data Presentation: Comparison of FTIR Spectral Data

The following table summarizes the characteristic vibrational frequencies for thiophene-2-carbaldehyde (B41791) monomer and its corresponding polymer, poly(thiophene-2-carbaldehyde). This comparison highlights the spectral changes that occur upon polymerization.

Functional GroupBond TypeMonomer (Thiophene-2-carbaldehyde) Wavenumber (cm⁻¹)Poly(thiophene-2-carbaldehyde) Wavenumber (cm⁻¹)Key Observations
Thiophene (B33073) RingC-H (aromatic)31103110Peak remains, indicating the persistence of the aromatic thiophene ring.
AldehydeC-H (aliphatic)28252825Aliphatic C-H stretch from the formyl group is retained in the polymer.
AldehydeC=O (carbonyl)1683, 16651683 (weakened)The C=O peak is notably weakened in the polymer, suggesting some consumption or interaction of the aldehyde group during the acid-catalyzed polymerization.
Thiophene RingC=C1500 - 10001500 - 1000The complex fingerprint region for the thiophene ring C=C and C-H out-of-plane vibrations remains largely unchanged.
Experimental Protocol: FTIR Analysis

A standard protocol for analyzing a polymer sample using an FTIR spectrophotometer is as follows:

  • Sample Preparation: A small amount of the dried polymer powder is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the polymer can be cast onto a salt plate (e.g., NaCl or KBr) from a suitable solvent.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the sample substrate.

  • Sample Spectrum: The prepared polymer sample is placed in the spectrophotometer's sample compartment.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000–400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the various functional groups within the polymer structure.

Visualization: FTIR Experimental Workflow

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Polymer Sample (Powder/Film) P2 Prepare KBr Pellet or Cast Film P1->P2 A1 Collect Background Spectrum (Air/KBr) P2->A1 Place in Spectrometer A2 Collect Sample Spectrum A1->A2 D1 Process Spectrum (Baseline Correction) A2->D1 D2 Identify Characteristic Peaks (e.g., C=O, C-H) D1->D2 D3 Compare with Monomer/Reference Spectra D2->D3 Result Structural Confirmation D3->Result

Caption: General workflow for polymer characterization using FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the polymer, allowing for structural elucidation and confirmation. For conjugated polymers, NMR can also offer insights into polymer chain aggregation.

Data Presentation: ¹H NMR Spectral Data

The table below presents the ¹H NMR chemical shifts for poly(thiophene-2-carbaldehyde) dissolved in a suitable deuterated solvent.

Proton EnvironmentChemical Shift (δ) in ppmMultiplicityKey Observations
Formyl Proton9.643Singlet (s)The downfield shift is characteristic of an aldehyde proton, confirming its presence in the polymer structure.
Thiophene Ring Protons9.148Singlet (s)Corresponds to one of the protons on the thiophene ring.
Thiophene Ring Protons8.682Singlet (s)Corresponds to the other proton on the thiophene ring.
Residual Solvent (DMSO-d₆)2.512Singlet (s)Signal from the deuterated solvent used for the analysis.
Residual Water3.558Triplet (t)Signal from residual water present in the solvent.

Note: In the spectra of conjugated polymers, peaks can often be broad due to the restricted motion of the polymer chains and potential for aggregation in solution.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆)) in an NMR tube. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the number of scans (typically 16 to 64 for sufficient signal), the relaxation delay, and the pulse width.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected and baseline-corrected.

  • Data Analysis: The chemical shifts (δ) of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak. The integrals of the peaks are calculated to determine the relative ratios of the different types of protons.

Visualization: NMR Analysis Logical Flow

NMR_Logic NMR Structural Analysis Flow cluster_prep Sample Preparation & Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation P1 Dissolve Polymer in Deuterated Solvent P2 Acquire 1H NMR Spectrum P1->P2 A1 Fourier Transform (FID -> Spectrum) P2->A1 A2 Phase & Baseline Correction A1->A2 A3 Reference Chemical Shifts (e.g., TMS) A2->A3 D1 Assign Peaks to Protons (Formyl, Thiophene) A3->D1 D2 Analyze Peak Integrals for Proton Ratios D1->D2 D3 Check for Impurities/Solvent Peaks D2->D3 Result Elucidation of Polymer Structure D3->Result

Caption: Logical flow for polymer structure elucidation using ¹H NMR spectroscopy.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence (photoluminescence) spectroscopy are used to investigate the electronic properties of conjugated polymers. The position of the absorption and emission maxima provides information about the polymer's effective conjugation length and energy gap.

Data Presentation: Comparison of Optical Properties

This table compares the UV-Visible absorption maxima (λmax) and, where available, the fluorescence emission maxima for poly(thiophene-2-carbaldehyde) and other relevant polythiophenes to illustrate structural effects.

PolymerSolventAbsorption λmax (nm)Emission λmax (nm)Band Gap (Eg) (eV)
Poly(thiophene-2-carbaldehyde)Methanol/HCl443, 657, 746Not ReportedNot Reported
Poly(3-hexylthiophene) (P3HT)Chloroform~450~580~1.9 - 2.1
Pyrene-containing PolythiopheneAcetone428, 560570Not Reported

Note: The optical properties of conjugated polymers are highly sensitive to the solvent and the polymer's aggregation state. The multiple absorption peaks for poly(thiophene-2-carbaldehyde) suggest complex electronic transitions or aggregation.

Experimental Protocol: UV-Vis and Fluorescence Analysis
  • Sample Preparation: Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., chloroform, THF, or methanol). The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent to serve as a reference blank.

    • Fill a second quartz cuvette with the polymer solution.

    • Scan a range of wavelengths (e.g., 200-900 nm) to record the absorption spectrum. The peak of the lowest energy absorption band is recorded as λmax.

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Place the cuvette with the polymer solution in the sample holder.

    • Set the excitation wavelength (λex), typically at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Scan the emission wavelengths, starting from just above the excitation wavelength, to record the fluorescence spectrum.

Visualization: Electronic Transition and Emission Pathway

Optical_Spectroscopy Pathway of Light Absorption and Emission GS Ground State (S₀) ES Excited State (S₁) GS->ES hν (absorb) Absorption Photon Absorption (UV-Vis Spec) ES->GS Emission ES->GS hν (emit) Emission Fluorescence (Emission Spec) Absorption->ES Excitation Relaxation Vibrational Relaxation

Caption: Energy diagram showing photon absorption and fluorescence emission processes.

A Comparative Guide to the Electrochemical Characterization of Thiophene-Based Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of conductive polymers, materials derived from thiophene (B33073) and its functionalized analogues stand out for their potential in a myriad of applications, from biosensors to organic electronics. This guide provides a comparative overview of the electrochemical characteristics of polymers derived from 5-Formyl-2-thiopheneboronic acid and other key thiophene-based polymers. Due to a notable lack of extensive research on poly(this compound), this guide leverages data from closely related and well-characterized polymers to provide a valuable comparative context.

Performance Comparison of Thiophene-Based Polymers

The electrochemical properties of conductive polymers are paramount to their function. Key parameters such as redox potentials, conductivity, and charge transfer resistance dictate their suitability for specific applications. Below is a comparative summary of these properties for poly(this compound) and its alternatives.

PropertyPoly(this compound)Poly(3-thiopheneacetic acid) (PTAA)Poly(3,4-ethylenedioxythiophene) (PEDOT)Unsubstituted Polythiophene (PT)
Oxidation Potential (V vs. Ag/AgCl) Data Not Available~0.5 - 0.8 V[1]~ -0.2 - 0.3 V[2]~0.6 - 1.0 V
Reduction Potential (V vs. Ag/AgCl) Data Not Available~0.2 - 0.5 V~ -0.5 - 0.0 V[2]~0.2 - 0.6 V
Conductivity (S/cm) Data Not Available7 S/cm[3]10^3 S/cm (doped)[2]10 - 100 S/cm (doped)
Charge Transfer Resistance (Rct) (Ω) Data Not AvailableLow (qualitative)[4]148.2 Ω (with GO:PSS)[5]Varies significantly with morphology
Key Features Expected to exhibit pH sensitivity and potential for covalent immobilization of biomolecules via the formyl and boronic acid groups.Carboxylic acid group allows for functionalization and improves solubility.[6]High conductivity, excellent stability, and transparency.[2]Prototypical conductive thiophene polymer.

Note: The electrochemical properties of conductive polymers are highly dependent on factors such as the electrolyte, solvent, scan rate (in cyclic voltammetry), and the morphology of the polymer film.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate electrochemical characterization of conductive polymers. Below are methodologies for key techniques.

Electrochemical Polymerization

Electrochemical polymerization is a common method for depositing a thin film of the conductive polymer directly onto an electrode surface.

Procedure:

  • Prepare a solution of the monomer (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).

  • Use a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon, platinum, or indium tin oxide), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • The polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[7]

  • For potentiodynamic polymerization, cycle the potential between a lower and an upper limit (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film is indicated by an increase in the peak currents with each cycle.[8]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to study the redox behavior of the polymer film.

Procedure:

  • After polymerization, rinse the polymer-coated working electrode with the solvent to remove any unreacted monomer.

  • Place the electrode in a fresh electrolyte solution (without the monomer).

  • Scan the potential between a range where the polymer exhibits its redox activity.[9]

  • The resulting voltammogram will show oxidation and reduction peaks, providing information about the redox potentials and the electrochemical stability of the polymer.[9]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the electrical properties of the polymer film, including its conductivity and charge transfer resistance.

Procedure:

  • Perform EIS on the polymer-coated electrode in the electrolyte solution using a potentiostat with a frequency response analyzer.

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (often the open-circuit potential or a potential where the polymer is in its conductive state).[10][11]

  • The resulting impedance data can be plotted as a Nyquist or Bode plot and fitted to an equivalent circuit model to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[12][13]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer Solution Monomer Solution Electropolymerization Electropolymerization Monomer Solution->Electropolymerization Electrochemical Cell Electrochemical Cell Electrochemical Cell->Electropolymerization Cyclic Voltammetry Cyclic Voltammetry Electropolymerization->Cyclic Voltammetry EIS EIS Electropolymerization->EIS Redox Potentials Redox Potentials Cyclic Voltammetry->Redox Potentials Conductivity Conductivity EIS->Conductivity Charge Transfer Resistance Charge Transfer Resistance EIS->Charge Transfer Resistance

Experimental workflow for electrochemical characterization.

signaling_pathway_analogy Monomer Monomer Polymerization Polymerization Monomer->Polymerization Conducting Polymer Film Conducting Polymer Film Polymerization->Conducting Polymer Film Redox Activity Redox Activity Conducting Polymer Film->Redox Activity Charge Transport Charge Transport Conducting Polymer Film->Charge Transport Electrochemical Stimulus Electrochemical Stimulus Electrochemical Stimulus->Conducting Polymer Film Sensor Response / Device Performance Sensor Response / Device Performance Redox Activity->Sensor Response / Device Performance Charge Transport->Sensor Response / Device Performance

Logical relationship of polymer properties to performance.

References

Performance Showdown: 5-Formyl-2-thiopheneboronic Acid in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of sensors based on boronic acid derivatives reveals the potential of 5-Formyl-2-thiopheneboronic acid and its analogs in the sensitive and selective detection of biological molecules. While direct comparative studies on this compound are limited, this guide synthesizes available data on related thiophene-boronic acid sensors and contrasts their performance with other established boronic acid-based sensing platforms for saccharides and glycoproteins. This information is crucial for researchers, scientists, and drug development professionals in selecting and designing optimal sensing strategies.

The Rise of Boronic Acid Sensors

Boronic acids have emerged as versatile recognition elements in chemical sensors due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in saccharides and glycoproteins. This interaction can be transduced into a measurable signal, often through fluorescence, making them powerful tools for biological monitoring. The choice of the aromatic backbone of the boronic acid, such as phenyl or thiophene (B33073), can significantly influence the sensor's performance characteristics. Thiophene-based boronic acids, for instance, are noted for their distinct photophysical properties which can be advantageous in sensor design.

Quantitative Performance Comparison

To provide a clear overview of the current landscape, the following tables summarize the performance metrics of a sensor based on a thiophene-boronic acid derivative against other boronic acid-based sensors for relevant biological analytes. It is important to note that direct quantitative data for a sensor exclusively utilizing this compound was not available in the reviewed literature. Therefore, data for a closely related (thiophen-3-yl)boronic acid sensor is presented as a representative for thiophene-based systems.

Table 1: Performance Comparison for Saccharide Sensing

Sensor PlatformAnalyteLimit of Detection (LOD)Linear RangeResponse TimeReference
(Thiophen-3-yl)boronic acid with Alizarin Red S (Competitive Assay)N-acetyl-d-neuraminic acid0.63 mM1 - 10 mMNot Reported[1]
Phenylboronic Acid Functionalized Tetraphenylethene (TPE-DABA)Fructose, SorbitolNot Quantified (Qualitative)Not ApplicableNot Reported[2][3]
Anthracene-based Diboronic AcidD-GlucoseNot ReportedNot ReportedNot Reported[4]
Naphthalene, Anthracene, and Pyrene-based Diboronic AcidsD-Glucose, D-GalactoseNot ReportedNot ReportedNot Reported[5]

Table 2: Performance Comparison for Glycoprotein Sensing

Sensor PlatformAnalyteLimit of Detection (LOD)Linear RangeReference
Pro-Q Emerald 488 Dye (Periodate Schiff-base)General Glycoproteins5 - 18 ng/bandNot Applicable[6]
Mass Spectrometry-based methodsGeneral GlycoproteinsVaries by methodVaries by method[7]

Signaling Pathways and Experimental Design

The functionality of boronic acid-based fluorescent sensors typically relies on one of three primary signaling mechanisms: Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Internal Charge Transfer (ICT). The binding of a diol-containing analyte to the boronic acid moiety alters the electronic properties of the sensor, leading to a change in its fluorescence output.

Below are diagrams illustrating a general signaling pathway for a PET-based boronic acid sensor and a typical experimental workflow for evaluating sensor performance.

pet_mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte Binding Fluorophore Fluorophore Linker Linker Fluorophore->Linker BoronicAcid Boronic Acid (Quencher) Fluorophore->BoronicAcid e- transfer Linker->BoronicAcid BoundComplex Sensor-Analyte Complex BoronicAcid->BoundComplex Binding Fluorescence_OFF Fluorescence OFF (PET) BoronicAcid->Fluorescence_OFF Quenching Diol Diol-containing Analyte (e.g., Glucose) Diol->BoundComplex Fluorescence_ON Fluorescence ON BoundComplex->Fluorescence_ON Signal Excitation Light Excitation Excitation->Fluorophore hv Excitation->BoundComplex hv

Caption: Signaling pathway of a PET-based boronic acid sensor.

experimental_workflow cluster_synthesis Sensor Preparation cluster_performance Performance Evaluation cluster_application Application synthesis Synthesis of 5-Formyl-2-thiopheneboronic acid derivative characterization Structural Characterization (NMR, MS) synthesis->characterization solution_prep Prepare sensor and analyte solutions characterization->solution_prep titration Fluorescence Titration solution_prep->titration data_analysis Data Analysis (LOD, Selectivity) titration->data_analysis real_sample Testing in Real Samples data_analysis->real_sample

Caption: General experimental workflow for sensor evaluation.

Experimental Protocols

While a specific protocol for a sensor based on this compound is not available, a general methodology for evaluating the performance of a fluorescent boronic acid sensor for saccharide detection is provided below.

General Experimental Protocol for Fluorescence-Based Saccharide Sensing

  • Materials and Reagents:

    • Boronic acid-based sensor molecule (e.g., a derivative of this compound)

    • Analyte of interest (e.g., glucose, fructose, glycoproteins)

    • Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

    • Spectrofluorometer

    • Quartz cuvettes

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

    • Prepare stock solutions of the analytes in the buffer solution.

  • Fluorescence Titration:

    • Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in the buffer solution.

    • Record the initial fluorescence emission spectrum of the sensor solution.

    • Incrementally add small aliquots of the analyte stock solution to the sensor solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • Determine the limit of detection (LOD) using the 3σ/slope method, where σ is the standard deviation of the blank and the slope is derived from the linear portion of the calibration curve.

    • Evaluate the selectivity of the sensor by performing fluorescence titrations with a range of potentially interfering analytes and comparing the fluorescence response.

  • Real Sample Analysis:

    • Spike real samples (e.g., serum, urine) with known concentrations of the analyte.

    • Measure the fluorescence response of the sensor in the spiked samples to assess the matrix effect and the sensor's applicability in complex media.

Future Directions

The field of boronic acid-based sensors is continually evolving, with ongoing efforts to improve sensitivity, selectivity, and response time. The unique electronic properties of the thiophene ring in compounds like this compound offer a promising avenue for the development of next-generation sensors with enhanced performance. Further research focusing on the synthesis and characterization of sensors based on this specific molecule is warranted to fully elucidate its potential in various analytical and diagnostic applications.

References

A Researcher's Guide to Alternatives for 5-Formyl-2-thiopheneboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex organic molecules for pharmaceutical and materials science applications, 5-Formyl-2-thiopheneboronic acid is a valuable building block. However, researchers may seek alternatives due to factors such as reagent stability, reaction efficiency, and the desire for more atom-economical methods. This guide provides an objective comparison of alternative reagents and methodologies to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Alternative Coupling Strategies

The primary alternatives to the Suzuki-Miyaura coupling using this compound are other palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings, which utilize organostannane and organozinc reagents, respectively. Additionally, direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the thiophene (B33073) ring. More stable boron-based reagents like potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates also present viable alternatives to the often less stable boronic acids.

FeatureSuzuki-Miyaura Coupling (Boronic Acid)Stille Coupling (Organostannane)Negishi Coupling (Organozinc)Direct C-H Arylation
Thiophene Reagent This compound5-Tributylstannyl-2-thiophenecarboxaldehyde5-Chlorozincio-2-thiophenecarboxaldehyde2-Thiophenecarboxaldehyde
Key Advantages Wide commercial availability of boronic acids, low toxicity of byproducts.Excellent functional group tolerance, proceeds under neutral conditions.[1]High reactivity, good functional group tolerance.[2]Atom-economical, avoids pre-functionalization.
Key Disadvantages Boronic acids can be unstable (protodeboronation).High toxicity of organotin reagents and byproducts.[1]Organozinc reagents are moisture-sensitive.Can require higher catalyst loading and harsher conditions.
Typical Yields Moderate to good (can be variable). For some aryl aldehydes, yields can be in the 39-59% range.[3]Good to excellent. For some aryl aldehydes, yields can be in the 80-91% range.[3]Generally good to excellent.Moderate to good.

Quantitative Performance Data

The following table summarizes representative yields for the synthesis of 5-aryl-2-thiophenecarboxaldehyde derivatives using different coupling methods. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, this data is compiled from various sources with similar substrates.

Coupling MethodThiophene ReagentCoupling PartnerCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura This compound4-BromoanisolePd(OAc)₂ / XPhos G4K₃PO₄Dioxane/H₂O40<0.5>95 (conversion)[4]
Suzuki-Miyaura 5-Formylfuran-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ / RuPhosK₂CO₃Toluene (B28343)/H₂O851239[5]
Stille 5-(Tributylstannyl)-2-thiophenecarboxaldehydeAryl IodidePd(PPh₃)₄ / CuICsFDMF90-11012-16~85-95[6]
Negishi 2-Thienylzinc chlorideAryl BromidePd₂(dba)₃ / XPhos-THFRT2-12~70-90[7]
Direct C-H Arylation 2-Thiophenecarboxaldehyde4-BromoacetophenonePd(OAc)₂KOAc / PivOHDMAc1302080[8][9]

Signaling Pathways and Experimental Workflows

The choice of synthetic route depends on several factors, including the stability of the starting materials, the desired functional group tolerance, and toxicity considerations. The following diagrams illustrate the decision-making process and the catalytic cycles for the key alternative coupling reactions.

Decision_Workflow Decision Workflow for Arylation of 2-Thiophenecarboxaldehyde start Start: Synthesize 5-Aryl-2-thiophenecarboxaldehyde prefunctionalized Use Pre-functionalized Thiophene? start->prefunctionalized suzuki Suzuki Coupling prefunctionalized->suzuki Yes stille Stille Coupling prefunctionalized->stille Yes negishi Negishi Coupling prefunctionalized->negishi Yes direct_arylation Direct C-H Arylation prefunctionalized->direct_arylation No boron_stability Boronic Acid Stability an Issue? suzuki->boron_stability toxicity Toxicity of Tin a Major Concern? stille->toxicity boron_stability->suzuki No trifluoroborate Use Potassium Trifluoroborate or MIDA Boronate boron_stability->trifluoroborate Yes toxicity->suzuki Yes toxicity->stille No

Caption: Decision workflow for selecting an arylation method.

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-SnBu₃ pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling reaction.

Negishi_Catalytic_Cycle Negishi Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-ZnX pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Negishi coupling reaction.

Experimental Protocols

Stille Coupling of 5-(Tributylstannyl)-2-thiophenecarboxaldehyde with an Aryl Halide

This protocol is a general procedure and should be performed under an inert atmosphere.

Materials and Reagents:

  • 5-(Tributylstannyl)-2-thiophenecarboxaldehyde (1.0 equiv)

  • Aryl halide (e.g., aryl iodide, 1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous and degassed toluene or DMF

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide and 5-(Tributylstannyl)-2-thiophenecarboxaldehyde.

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Negishi Coupling of 5-Bromo-2-thiophenecarboxaldehyde with an Aryl Zinc Reagent

This protocol involves the in-situ formation of the organozinc reagent followed by the cross-coupling reaction.

Materials and Reagents:

  • 5-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)

  • Zinc dust (activated, 1.5 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and anhydrous THF. To this solution, add the activated zinc dust. Stir the mixture at room temperature for 2-4 hours to form the arylzinc iodide.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, add 5-Bromo-2-thiophenecarboxaldehyde, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF via syringe.

  • Slowly add the freshly prepared arylzinc iodide solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7][10]

Direct C-H Arylation of 2-Thiophenecarboxaldehyde with an Aryl Bromide

This protocol offers a more atom-economical route.

Materials and Reagents:

  • 2-Thiophenecarboxaldehyde (1.5-2.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Potassium acetate (KOAc) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add the aryl bromide, Pd(OAc)₂, KOAc, and PivOH.

  • Evacuate and backfill the tube with an inert gas.

  • Add 2-Thiophenecarboxaldehyde and DMAc via syringe.

  • Seal the tube and heat the reaction mixture to 130-140 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8][9]

Conclusion

While this compound remains a widely used and effective reagent, several viable alternatives exist for the synthesis of 5-aryl-2-thiophenecarboxaldehydes. The Stille coupling often provides higher yields, particularly for substrates containing coordinating groups like aldehydes, though the toxicity of organotin reagents is a significant drawback.[3] The Negishi coupling offers a highly reactive alternative with good functional group tolerance. For researchers prioritizing green chemistry and atom economy, direct C-H arylation presents an attractive, albeit sometimes more condition-intensive, option. The choice of reagent and methodology should be guided by a careful consideration of the specific synthetic target, required functional group compatibility, and practical laboratory considerations.

References

Safety Operating Guide

Proper Disposal of 5-Formyl-2-thiopheneboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 5-Formyl-2-thiopheneboronic acid must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring laboratory safety and environmental compliance.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and is harmful if swallowed.[1][2] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All operations involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation risks.

Quantitative Safety Data

A summary of the key safety information for this compound is presented below, compiled from safety data sheets (SDS).

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]P302 + P352: IF ON SKIN: Wash with plenty of water.[1][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Experimental Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. In-laboratory treatment should only be considered for very small quantities and only if permitted by institutional and local regulations.

Method 1: Professional Hazardous Waste Disposal (Recommended)

  • Segregation and Collection:

    • Collect waste this compound, whether in solid form or in solution, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated materials, such as weighing paper, pipette tips, and gloves, should also be collected in a designated solid hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (4347-33-5), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]

  • Arrangement for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Method 2: In-Lab Neutralization of Small Aqueous Quantities (Use with Extreme Caution)

This procedure should only be performed by trained personnel in a chemical fume hood and with the explicit approval of your institution's EHS department.

  • Preparation:

    • In a suitably large beaker, dilute the aqueous solution containing a small quantity of this compound with a large volume of cold water. An ice bath can be used to control any potential exothermic reaction.

  • Neutralization:

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the acidic solution with constant stirring.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the basic solution in small portions until the pH is within the neutral range as specified by local regulations (typically between 5.5 and 9.0).[5]

  • Final Disposal:

    • Once neutralized, and if permitted by local wastewater regulations, the solution may be disposed of down the sanitary sewer with copious amounts of water. Confirmation with your local authorities is mandatory before proceeding.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Generate 5-Formyl-2-thiopheneboronic acid waste decision Is the quantity small and is in-lab neutralization approved by EHS? start->decision professional_disposal Collect in a labeled hazardous waste container decision->professional_disposal No in_lab_neutralization Perform neutralization with a weak base in a fume hood decision->in_lab_neutralization Yes store_waste Store in a designated secure area professional_disposal->store_waste contact_ehs Arrange for professional waste disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end check_ph Monitor pH to ensure it is between 5.5 and 9.0 in_lab_neutralization->check_ph sewer_disposal Dispose down the sanitary sewer with copious amounts of water (if permitted) check_ph->sewer_disposal sewer_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 5-Formyl-2-thiopheneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Formyl-2-thiopheneboronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4347-33-5

  • Molecular Formula: C₅H₅BO₃S[1]

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are:

  • Acute Toxicity: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[2]

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

  • Physical Hazards: It is a combustible solid and is sensitive to air.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecific EquipmentPurpose & GuidelinesStandards
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for splash risks.[3][5][6]To protect eyes from dust particles and splashes.OSHA 29 CFR 1910.133 or EU EN166.[6]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][6]To prevent skin contact and absorption. Select gloves based on an evaluation of skin hazards and chemical resistance.[6]N/A
Body Protection Laboratory coat or appropriate protective clothing.[1][6]To prevent skin exposure. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[7]N/A
Respiratory Protection A dust mask (type N95, US) or a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6]Use only in a well-ventilated area or outdoors.[6] If ventilation is inadequate, dust is generated, or exposure limits are exceeded, a respirator is required.NIOSH/MSHA or EN 149.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the key steps from receipt to disposal of this compound.

Receipt Receipt and Inspection Storage Proper Storage Receipt->Storage Store in cool, dry, refrigerated conditions Handling Safe Handling and Use Storage->Handling Transport to fume hood Spill_Emergency Spill and Emergency Response Storage->Spill_Emergency In case of spill Waste_Collection Waste Collection Handling->Waste_Collection Collect all contaminated materials Handling->Spill_Emergency In case of spill Disposal Disposal Waste_Collection->Disposal Dispose via approved waste disposal plant

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[6]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid all personal contact, including the inhalation of dust.[6]

  • Minimize dust generation and accumulation during handling.[6]

  • Do not eat, drink, or smoke in the designated handling area.[6]

4. After Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Carefully remove contaminated clothing and wash it before reuse.[7]

5. Storage:

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.

  • For long-term storage, keep it in a refrigerator and under an inert atmosphere as it is air-sensitive.[4]

  • Store in a locked-up area.

6. Waste Disposal:

  • Collect all waste material, including empty containers and contaminated items, in a suitable, labeled container.

  • Dispose of the chemical waste through an approved waste disposal plant.

  • Do not release the chemical into the environment.[1]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice or attention.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.